molecular formula C24H36O9 B8107649 T-2 TOXIN

T-2 TOXIN

Cat. No.: B8107649
M. Wt: 468.5 g/mol
InChI Key: PNOLSQJBPUQUEA-WTIDKRJRSA-N
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Description

T-2 TOXIN is a useful research compound. Its molecular formula is C24H36O9 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O9/c1-12(2)8-19(27)31-14(4)13(3)9-18-17(10-29-15(5)25)23(7)21(32-16(6)26)20(28)22(33-18)24(23)11-30-24/h9,12,14,17-18,20-22,28H,8,10-11H2,1-7H3/b13-9-/t14-,17+,18+,20+,21+,22+,23?,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOLSQJBPUQUEA-WTIDKRJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C)C(=CC1C(C2(C(C(C(C23CO3)O1)O)OC(=O)C)C)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C(=C\[C@@H]1[C@H](C2([C@@H]([C@H]([C@H](C23CO3)O1)O)OC(=O)C)C)COC(=O)C)/C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-2 Toxin's Mechanism of Action in Jurkat T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health due to its widespread contamination of cereal grains and feed.[1] Its cytotoxic effects are particularly potent against the immune system, with T lymphocytes being a primary target. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in Jurkat T cells, a widely used human T lymphocyte cell line for in vitro toxicological studies. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of this compound-Induced Cytotoxicity

The primary mechanism of action of this compound in Jurkat T cells revolves around the induction of apoptosis, mediated by oxidative stress and mitochondrial dysfunction.[2][3] The toxin's effects are dose- and time-dependent, leading to a cascade of events culminating in programmed cell death.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound on Jurkat T cells, as reported in various studies.

Table 1: Cytotoxicity of this compound in Jurkat T Cells

ConcentrationExposure TimeViability (%)AssayReference
IC5024 hours50MTT[2]
0.11–5.36 µM24 hoursDose-dependent decreaseMTT[2]

Table 2: Induction of Apoptosis by this compound in Jurkat T Cells

ConcentrationExposure TimeEarly Apoptosis (%)Late Apoptosis/Necrosis (%)AssayReference
IC5024 hoursSignificantly increasedSignificantly increasedAnnexin V/PI[4]
Dose-dependent24 hoursDose-dependent increaseDose-dependent increaseAnnexin V/PI[2]

Table 3: this compound-Induced Oxidative Stress and Mitochondrial Dysfunction in Jurkat T Cells

ParameterConcentrationExposure TimeObservationAssayReference
ROS ProductionDose-dependent24 hoursDose-dependent increaseDCFH-DA[2]
Mitochondrial Membrane Potential (ΔΨm)Dose-dependentNot SpecifiedDecreaseJC-1[3]

Table 4: Effect of this compound on Cell Cycle Distribution in Jurkat T Cells

ConcentrationExposure Time% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1 (Apoptosis)Reference
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedArrest[2]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIncreased[5]

Signaling Pathways of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis in Jurkat T cells. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane and the activation of a caspase cascade.

Key Molecular Events:
  • Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[2]

  • Mitochondrial Dysfunction: The increase in ROS contributes to the loss of mitochondrial membrane potential (ΔΨm).[3]

  • Bcl-2 Family Protein Regulation: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[6][7]

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[8][9]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[1][10]

  • Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

While the intrinsic pathway is predominant, some evidence suggests a potential involvement of the extrinsic pathway through the activation of caspase-8, although this appears to be a secondary mechanism in this compound-induced apoptosis in Jurkat T cells.[1]

Signaling Pathway Diagram

T2_Toxin_Apoptosis_Pathway T2_Toxin This compound ROS ↑ ROS Production (Oxidative Stress) T2_Toxin->ROS Bax ↑ Bax T2_Toxin->Bax Bcl2 ↓ Bcl-2 T2_Toxin->Bcl2 Casp8 Caspase-8 Activation T2_Toxin->Casp8 Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytC_release Cytochrome c Release MMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8->Casp3

Caption: this compound-Induced Apoptotic Signaling Pathway in Jurkat T cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in Jurkat T cells.

Cell Culture and this compound Treatment

Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a density of 1 × 10^5 to 1 × 10^6 cells/mL and treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired time points (e.g., 24 hours).

Experimental Workflow Diagram

Experimental_Workflow start Jurkat T Cell Culture treatment This compound Treatment start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros mmp Mitochondrial Potential (JC-1) treatment->mmp cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle analysis Data Analysis cytotoxicity->analysis apoptosis->analysis ros->analysis mmp->analysis cell_cycle->analysis

Caption: General experimental workflow for studying this compound effects.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

  • Seed Jurkat T cells in a 96-well plate at a density of 1 × 10^5 cells/well in 100 µL of culture medium.

  • Treat the cells with various concentrations of this compound and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for at least 4 hours or overnight in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat Jurkat T cells with this compound as described.

  • Harvest approximately 1-5 × 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection by Flow Cytometry

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Treat Jurkat T cells with this compound.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence intensity of DCF by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm) Measurement

Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Treat Jurkat T cells with this compound.

  • Incubate the cells with 1-2 µM JC-1 for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells once with PBS.

  • Resuspend the cells in PBS.

  • Analyze the red and green fluorescence by flow cytometry. The red fluorescence is typically detected in the PE channel (or equivalent), and the green fluorescence in the FITC channel.

  • Calculate the ratio of red to green fluorescence intensity to determine the change in ΔΨm.

Propidium Iodide (PI) Staining for Cell Cycle Analysis by Flow Cytometry

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Treat Jurkat T cells with this compound.

  • Harvest approximately 1 × 10^6 cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

This compound exerts its cytotoxic effects on Jurkat T cells primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. This process is initiated by an increase in intracellular ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals investigating the toxicological impact of this compound and for the development of potential therapeutic interventions. A thorough understanding of these molecular mechanisms is crucial for assessing the risks associated with this compound exposure and for devising strategies to mitigate its adverse effects on the immune system.

References

T-2 Toxin-Induced Apoptosis in Human Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying T-2 toxin-induced apoptosis in human liver cells. It details the key signaling pathways, experimental methodologies, and quantitative data to support researchers in the fields of toxicology, drug development, and cellular biology.

Introduction

This compound, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a common contaminant of cereal grains and poses a significant threat to human and animal health.[1][2] The liver, as the primary organ for detoxification, is a major target for this compound-induced toxicity, with apoptosis, or programmed cell death, being a key mechanism of hepatotoxicity.[1][3] Understanding the intricate cellular and molecular events triggered by this compound is crucial for developing effective therapeutic and preventative strategies.

Core Mechanisms of this compound-Induced Hepatotoxicity

The primary mechanisms by which this compound induces apoptosis in human liver cells are centered around the induction of oxidative stress and the subsequent activation of the intrinsic mitochondrial pathway.[1][4][5]

Key Events:

  • Oxidative Stress: this compound exposure leads to an overproduction of reactive oxygen species (ROS) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[5][6][7] This is accompanied by a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[6][7]

  • Mitochondrial Dysfunction: The resulting oxidative stress disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm) and altered mitochondrial dynamics, characterized by an imbalance in fission and fusion proteins.[8][9]

  • Bcl-2 Family Protein Regulation: this compound modulates the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[6][8][10]

  • Caspase Activation: In the cytosol, cytochrome c forms an "apoptosome" with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[6] Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-7, which cleave cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[5][6][8] Evidence also suggests the involvement of caspase-8, indicating a potential crosstalk with the extrinsic apoptosis pathway.[5][11]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effect of this compound on various human liver cell lines has been quantified through the determination of the half-maximal inhibitory concentration (IC50). These values highlight the potent nature of this mycotoxin.

Cell LineThis compound ConcentrationExposure TimeAssayIC50 ValueReference
HepG2Not specified48 hMTT0.19 µM[12]
HepG2Not specified48 hMTT0.061 µM[12]
HepG2Not specified48 hAlamarBlue0.003 - 0.013 µM[12]
HepG2Not specified48 hBrdU0.008 - 0.009 µM[12]
HepG230 nM (IC50/2), 60 nM (IC50)Up to 24 hNot specified~60 nM[13]
HL-77020.1, 1.0, 10 µg/L24 hCCK-8Not explicitly stated, but dose-dependent decrease in viability observed[8]
L-020.2, 1, 5 nM12 hWestern Blot for apoptosis markersNot an IC50, but dose-dependent increase in apoptosis[7]
Bel-7402Not specified24 hMTT63 ng/mL[5]
Chang liverNot specified24 hMTT412 ng/mL[5]
HepaRG (2D differentiated)Not specifiedNot specifiedNot specified0.12 µM[12]
HepaRG (3D differentiated)Not specifiedNot specifiedNot specified0.04 µM[12]

Signaling Pathways

The signaling cascades initiated by this compound leading to apoptosis are complex and interconnected. The primary pathway is the mitochondria-mediated intrinsic pathway, though interactions with other cellular processes like autophagy have been noted.

T2_Toxin_Apoptosis_Pathway T2 This compound ROS ↑ Reactive Oxygen Species (ROS) ↓ Antioxidant Enzymes (SOD, CAT, GSH-Px) T2->ROS Casp8 Caspase-8 Activation T2->Casp8 Potential Crosstalk Mito_Dys Mitochondrial Dysfunction (↓ ΔΨm, Altered Dynamics) ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 forms apoptosome with Apaf-1 Apaf1 Apaf-1 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Casp8->Casp37

Caption: this compound Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound-induced apoptosis.

Cell Culture and this compound Treatment
  • Cell Lines: Human liver cell lines such as HepG2, HL-7702, or L02 are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Control cells are treated with the vehicle alone.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Culture and treat cells with this compound in 6-well plates.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins
  • Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Molecular Analysis Cell_Culture Human Liver Cell Culture (e.g., HepG2, HL-7702) T2_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->T2_Treatment MTT MTT Assay (Cell Viability) T2_Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) T2_Treatment->Flow_Cytometry Western_Blot Western Blotting (Protein Expression) T2_Treatment->Western_Blot ROS_Assay Oxidative Stress Assays (ROS, MDA, SOD, etc.) T2_Treatment->ROS_Assay

Caption: General Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound induces apoptosis in human liver cells primarily through the induction of oxidative stress and the activation of the mitochondrial-mediated intrinsic pathway. This process involves a complex interplay of signaling molecules, including Bcl-2 family proteins and caspases. The provided data and protocols offer a foundational resource for researchers investigating the hepatotoxicity of this compound and for the development of potential therapeutic interventions. Further research into the crosstalk with other signaling pathways, such as autophagy, will provide a more complete understanding of the cellular response to this potent mycotoxin.

References

A Technical Guide to the Genotoxic and Cytotoxic Effects of T-2 Mycotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-2 toxin is a highly potent type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that contaminate cereal grains and feed.[1][2][3] Its presence in the food chain poses a significant threat to human and animal health, necessitating a thorough understanding of its toxicological profile. This document provides an in-depth analysis of the cytotoxic and genotoxic mechanisms of this compound. The core toxic action involves the inhibition of protein synthesis, which precipitates a cascade of downstream effects including oxidative stress, DNA damage, cell cycle arrest, and programmed cell death (apoptosis).[1][4][5] This guide details the key signaling pathways implicated in T-2 toxicity, presents quantitative data in tabular format, and outlines the experimental protocols used for its assessment.

Core Mechanism of Action

The toxicity of T-2 is primarily attributed to its 12,13-epoxytrichothecene ring structure.[1][4] The principal mechanisms are:

  • Inhibition of Protein Synthesis: The most well-documented effect of this compound is the potent inhibition of protein synthesis.[5][6][7] It binds to the peptidyl-transferase center of the 60S ribosomal subunit, disrupting the initiation and elongation steps of polypeptide chain formation.[1][4] This leads to a rapid cessation of protein production, affecting cellular functions and viability. The toxin has also been shown to inhibit mitochondrial protein synthesis.[8][9]

  • Induction of Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) molecules, hydroxyl radicals, and hydrogen peroxide.[1][5] This imbalance in the cellular redox state causes oxidative damage to vital macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids, contributing significantly to both its cytotoxic and genotoxic effects.[1][5][7]

  • Disruption of Nucleic Acid Synthesis: As a secondary consequence of protein synthesis inhibition and cellular stress, this compound also impedes the synthesis of DNA and RNA.[1][4][6][9]

Cytotoxic Effects of this compound

This compound induces cell death through both apoptosis and necrosis in a wide range of cell types, including those of the immune system, gastrointestinal tract, liver, and skin.[4][5][10][11][12] Apoptosis, or programmed cell death, is a key feature of its cytotoxicity, triggered by multiple signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a toxin's potency. The IC50 values for this compound vary depending on the cell line and exposure duration.

Cell LineAssay TypeExposure TimeIC50 ValueReference
Porcine Leydig cellsCCK-824 h0.0209 µM[13]
Human Hepatoma (HepG2)MTT24 h60 nM[14]
Human Hepatoma (HepG2)Neutral RedNot SpecifiedPotency: T-2 > HT-2 > T-2 triol[15]
Human Melanoma (SK-Mel/27)Neutral RedNot Specified2.8 ng/mL[15][16]
Mouse Melanoma (B16)Not SpecifiedNot SpecifiedMost sensitive among B16, K562, HeLa[12]
Human Cervix Carcinoma (HeLa)Not SpecifiedNot SpecifiedMost resistant among B16, K562, HeLa[12]

Genotoxic Effects of this compound

The genotoxicity of this compound involves direct damage to DNA and interference with the cell cycle. These effects are linked to oxidative stress and the activation of cellular stress response pathways.

  • DNA Damage: this compound has been shown to induce DNA fragmentation and alkali-labile sites in various cell models, including human skin fibroblasts and porcine lymphocytes.[3][9] This damage is concentration- and time-dependent and can lead to mutations if not properly repaired.[3][9]

  • Cell Cycle Arrest: Exposure to this compound can cause cells to halt their progression through the cell cycle, a common response to DNA damage.[3] This arrest prevents the replication of damaged DNA and can be a precursor to apoptosis.[17]

Summary of Genotoxic Findings
Cell Line/ModelToxin ConcentrationKey FindingsReference
Human Skin Fibroblasts (Hs68)1, 10 µMInduces DNA alkali-labile sites and strand breaks. Increases DNA lesions in HPRT1 and TP53 genes.[3][9]
Pig Lymphocytes3 mg/kg feed (in vivo)Causes lymphocyte DNA fragmentation.[9]
Chicken Spleen Leukocytes10 mg/kg feed (in vivo)Causes DNA fragmentation.[9]
Human Primary ChondrocytesNot SpecifiedInduces cell cycle arrest.[3]

Key Signaling Pathways in this compound Toxicity

This compound activates several intracellular signaling cascades that mediate its toxic effects. The interplay between these pathways ultimately determines the fate of the cell.

Mitochondrial (Intrinsic) Apoptosis Pathway

This is a central pathway in T-2-induced cytotoxicity. The process is initiated by cellular stress, particularly the generation of ROS.[1][10] Key events include the loss of mitochondrial membrane permeability, an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[1][10][11][18]

G Mitochondrial Apoptosis Pathway Induced by this compound T2 This compound ROS ↑ Reactive Oxygen Species (ROS) T2->ROS Bcl2 Bcl-2 (Anti-apoptotic) T2->Bcl2 Inhibits Bax Bax (Pro-apoptotic) T2->Bax Activates Mito Mitochondrion ROS->Mito  Mitochondrial  Damage CytC Cytochrome c Release Mito->CytC Bcl2->Mito Inhibits Permeability Bax->Mito Permeabilizes Membrane Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of this compound-induced apoptosis.

Stress-Activated MAP Kinase (MAPK) Pathway

The MAPK pathways, including the JNK/p38 and ERK1/2 cascades, are critical regulators of cellular responses to stress.[5][11] this compound activates these pathways. The sustained activation of stress-related kinases like JNK and p38 typically promotes apoptosis, while the ERK pathway is often associated with cell survival, though it can also contribute to cell death under certain conditions. The balance between these signals is crucial in determining cell fate.[5][11][19]

G MAPK Signaling in this compound Response T2 This compound Stress Cellular Stress (e.g., ROS) T2->Stress JNK_p38 JNK / p38 Activation Stress->JNK_p38 ERK ERK1/2 Activation Stress->ERK Apoptosis Apoptosis JNK_p38->Apoptosis Survival Cell Survival ERK->Survival

Caption: Role of MAPK pathways in determining cell fate after T-2 exposure.

p53-Mediated DNA Damage Response

In response to DNA damage induced by this compound, the tumor suppressor protein p53 is activated.[11][17] Activated p53 can halt the cell cycle by transcriptionally activating the CDK inhibitor p21, allowing time for DNA repair.[17] If the damage is too severe to be repaired, p53 can trigger the mitochondrial apoptosis pathway, in part by altering the Bax/Bcl-2 ratio.[5][11]

G p53-Mediated Response to this compound-Induced DNA Damage T2 This compound DNA_Damage DNA Damage T2->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 transactivates Bax ↑ Bax / ↓ Bcl-2 Ratio p53->Bax modulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Apoptosis Apoptosis Bax->Apoptosis promotes

Caption: p53 pathway activation in response to this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the cytotoxicity and genotoxicity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Toxin Exposure: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) relaxes and migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation: Expose cells in suspension or culture to this compound. Harvest and resuspend the cells in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

    • Lysis: Immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse cells and unfold DNA.

    • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

    • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

    • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

    • Visualization & Scoring: Visualize slides using a fluorescence microscope. Use specialized software to quantify DNA damage by measuring parameters like % Tail DNA, Tail Length, and Tail Moment.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

T-2 mycotoxin exerts potent cytotoxic and genotoxic effects through a multi-pronged mechanism initiated by the inhibition of protein synthesis. This primary insult triggers severe cellular stress, leading to ROS production, DNA damage, cell cycle disruption, and the activation of signaling pathways that culminate in apoptosis. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the study of mycotoxicology, enabling a more profound understanding of the risks associated with this compound and aiding in the development of potential therapeutic or preventative strategies.

References

T-2 Toxin: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin is a highly toxic type A trichothecene (B1219388) mycotoxin, a secondary metabolite produced by various species of Fusarium fungi.[1][2][3] Its presence as a natural contaminant in cereal grains such as wheat, barley, oats, and maize poses a significant threat to human and animal health.[3][4] Ingestion of this compound-contaminated food and feed can lead to a range of toxic effects, including immunotoxicity, neurotoxicity, and dermal lesions.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Properties

The toxicity of this compound is intrinsically linked to its unique chemical structure. It possesses a tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene (B1214510) ring system, which is the foundational structure for all trichothecenes.[1][7] The 12,13-epoxy ring is the primary functional group responsible for its potent cytotoxic activity.[1][2]

Key structural features include a hydroxyl group at the C-3 position, acetyloxy groups at C-4 and C-15, and an isovaleryl group at the C-8 position.[1][4] These functional groups contribute to its biological activity and make it a highly toxic compound.[2]

Physicochemical Properties

This compound is a stable, non-volatile, and lipophilic compound.[1][8] It is resistant to degradation under various environmental conditions, including different light and temperature levels.[1] However, it can be inactivated by strongly acidic or alkaline conditions.[1] While insoluble in water, it is soluble in several organic solvents.[1][4]

PropertyValueReferences
Molecular Formula C₂₄H₃₄O₉[8][9][10]
Molecular Weight 466.52 g/mol [8][9][11]
CAS Number 21259-20-1[2][9]
Appearance White solid/powder[10][11]
Melting Point 151-152 °C[10][12][13]
Solubility Insoluble in water; Soluble in acetone, ethyl acetate, chloroform, ethanol, methanol, propylene (B89431) glycol, DMSO, and dichloromethane.[1][4][9][13]
Stability Stable in solid form and under various environmental conditions.[1][2][10] Sensitive to strongly acidic or alkaline conditions.[1] Can be degraded by heating at 900°F for 10 minutes or 500°F for 30 minutes.[1] Partial degradation occurs during food processing like baking and roasting.[4][14]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of protein synthesis.[1][2][4] It achieves this by binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center, which prevents the initiation of the polypeptide chain.[2][7] This disruption of protein synthesis subsequently leads to the inhibition of DNA and RNA synthesis.[1][2][7]

The toxic effects of this compound are mediated through the activation of several signaling pathways, ultimately leading to cellular damage and apoptosis (programmed cell death).

Key Signaling Pathways in this compound Toxicity
  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK pathways.[1][5][7] These pathways are involved in cellular stress responses and can trigger apoptosis.

  • Mitochondrial (Intrinsic) Apoptosis Pathway: this compound induces apoptosis through the mitochondrial pathway.[5][15][16] It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c.[17][18] This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis.[3][15][16] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[1][17]

  • Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress.[5][15][16] This oxidative damage contributes to cellular injury and apoptosis.

T2_Toxin_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades T2 This compound Ribosome Ribosome (60S) T2->Ribosome Mitochondria Mitochondria T2->Mitochondria ROS ROS Production (Oxidative Stress) T2->ROS Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Mitochondria->Bax_Bcl2 MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Apoptosis Apoptosis (Cell Death) Protein_Synth_Inhibition->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) MAPK->Caspase_Activation Bax_Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Signaling pathways activated by this compound leading to apoptosis.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., Jurkat T cells, HepG2, L02) in a 96-well plate at a suitable density and allow them to adhere overnight.[19][20]

  • Toxin Exposure: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[19] Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of toxin that inhibits 50% of cell viability).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Analysis of this compound in Samples

Several analytical techniques are employed for the detection and quantification of this compound in various matrices.

Common Methods:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (HPLC-FD) or mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity.[1][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for this compound analysis.[1][21]

  • Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Fluorescence Polarization Immunoassay (FPIA) offer rapid screening of samples.[1][22]

Experimental_Workflow_T2_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Cereal Sample Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC_MS HPLC-MS/MS Cleanup->HPLC_MS GC_MS GC-MS Cleanup->GC_MS Immunoassay Immunoassay (ELISA/FPIA) Cleanup->Immunoassay Quantification Quantification HPLC_MS->Quantification GC_MS->Quantification Immunoassay->Quantification Validation Method Validation Quantification->Validation

General workflow for the analysis of this compound in cereal samples.

Conclusion

This compound remains a significant concern for food safety and public health. Its potent cytotoxic effects, mediated through the inhibition of protein synthesis and the induction of apoptosis via multiple signaling pathways, underscore the need for continued research. A thorough understanding of its chemical properties and biological mechanisms is crucial for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions to mitigate its harmful effects. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex toxicology of this mycotoxin.

References

In Vivo Metabolism and Toxicokinetics of T-2 Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and toxicokinetics of T-2 toxin, a potent trichothecene (B1219388) mycotoxin. The information presented herein is intended to support research, scientific investigation, and drug development efforts related to this significant environmental toxin. This guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound, a secondary metabolite produced by various Fusarium species, is one of the most toxic type A trichothecenes.[1] Contamination of cereal grains and animal feed with this compound poses a significant threat to human and animal health.[1] Understanding its metabolic fate and toxicokinetic profile is crucial for assessing its toxicity, developing effective detoxification strategies, and establishing accurate risk assessments. This guide synthesizes current knowledge on the in vivo behavior of this compound, providing a valuable resource for professionals in toxicology, pharmacology, and related fields.

Toxicokinetics of this compound

This compound is rapidly absorbed, distributed, and metabolized in vivo.[2] Its lipophilic nature facilitates its passage through biological membranes. Following absorption, this compound is quickly distributed to various tissues, with the liver being the primary site of metabolism. The toxin and its metabolites are primarily excreted in the feces and urine.[3]

Quantitative Toxicokinetic Data

The following tables summarize key toxicokinetic parameters of this compound and its major metabolites in various animal species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion rates of the toxin.

Table 1: Toxicokinetic Parameters of this compound and its Metabolites in Broiler Chickens After a Single Intravenous Dose (0.02 mg/kg BW)

Analytet½ (min)Vd (L/kg)CL (L/min.kg)
This compound3.90.140.03

Source: Adapted from a toxicokinetic study in broiler chickens.[4] Note: In this particular study, after oral administration of 0.02 mg/kg BW, plasma levels of T-2 and HT-2 were below the limit of quantification.[4]

Table 2: Toxicokinetic Parameters of this compound and its Metabolites in Broiler Chickens After a Single Intravenous (0.5 mg/kg BW) and Multiple Oral (2.0 mg/kg BW) Administrations

AdministrationAnalytet½λz (min)Cmax (ng/mL)Tmax (min)Absolute Oral Bioavailability (%)
Intravenous This compound17.33 ± 1.07---
Hthis compound33.62 ± 3.08---
T-2 Triol9.60 ± 0.50---
Oral This compound23.40 ± 2.9453.10 ± 10.4213.20 ± 4.8017.07
T-2 Triol87.60 ± 29.4047.64 ± 9.1938.40 ± 15.00-

Source: Adapted from a toxicokinetic study in broiler chickens.[5] Note: Following multiple oral administrations, plasma levels of Hthis compound were not observed above the limit of quantification.[5]

Table 3: Toxicokinetic Parameters of this compound-3α-glucoside (T2-G) and this compound in Broiler Chickens

CompoundAdministrationAbsorbed Fraction of Dose (%)Absolute Oral Bioavailability (%)
This compoundOral-2.17 ± 1.80
T2-GOral10.4 ± 8.710.1 ± 8.5

Source: Adapted from a study on this compound-3α-glucoside in broiler chickens.[6] This study highlights that the glycosylated form of the mycotoxin has a higher bioavailability.[6]

In Vivo Metabolism of this compound

The biotransformation of this compound is extensive and involves several key enzymatic reactions, primarily occurring in the liver. The metabolic pathways include hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. These processes result in the formation of numerous metabolites, with Hthis compound being the most prominent.

Major Metabolic Pathways

The metabolism of this compound can be broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: This phase involves the modification of the this compound molecule through hydrolysis and hydroxylation.

    • Hydrolysis: The acetyl groups at the C-4 and C-8 positions are rapidly cleaved by carboxylesterases to form Hthis compound and T-2 triol, respectively. Further hydrolysis can lead to the formation of neosolaniol (B1681912) and T-2 tetraol.

    • Hydroxylation: The isovaleryl group at the C-8 position can be hydroxylated by cytochrome P450 enzymes, leading to the formation of metabolites such as 3'-hydroxy this compound (3'-OH-T-2) and 3'-hydroxy Hthis compound (3'-OH-HT-2).

  • Phase II Metabolism: In this phase, the parent toxin and its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the major metabolic pathways of this compound.

T2_Metabolism Major Metabolic Pathways of this compound cluster_phase2 Phase II Metabolism T2 This compound HT2 Hthis compound T2->HT2 Hydrolysis (Carboxylesterases) OH_T2 3'-OH-T-2 Toxin T2->OH_T2 Hydroxylation (CYP450) T2_Triol T-2 Triol HT2->T2_Triol Hydrolysis OH_HT2 3'-OH-Hthis compound HT2->OH_HT2 Hydroxylation (CYP450) Glucuronides Glucuronide Conjugates HT2->Glucuronides Glucuronidation (UGTs) Neosolaniol Neosolaniol T2_Triol->Neosolaniol Hydrolysis T2_Triol->Glucuronides T2_Tetraol T-2 Tetraol Neosolaniol->T2_Tetraol Hydrolysis OH_HT2->Glucuronides

Caption: Major Metabolic Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism and toxicokinetics.

In Vivo Toxicokinetic Study in Broiler Chickens

This protocol describes a typical in vivo study to determine the toxicokinetic parameters of this compound in broiler chickens.

4.1.1. Animal Model and Housing

  • Species: Broiler chickens.

  • Housing: Housed in environmentally controlled conditions with ad libitum access to feed and water, except for a 12-hour fasting period before toxin administration.[7]

4.1.2. Toxin Administration

  • Intravenous (IV) Administration: A single bolus of this compound (e.g., 0.5 mg/kg body weight) is administered into the wing vein.[5]

  • Oral (PO) Administration: this compound (e.g., 2.0 mg/kg body weight) is administered via oral gavage.[5] For studies involving modified forms like this compound-3α-glucoside, an equimolar dose is used.[6]

4.1.3. Blood Sampling

  • Blood samples (approximately 1-2 mL) are collected from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 45, 60, 90, 120, 240, 360, 480, and 720 minutes) post-administration.[7]

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -20°C until analysis.

4.1.4. Sample Preparation and Analysis

  • A detailed protocol for sample preparation for LC-MS/MS analysis is provided in section 4.3.

4.1.5. Toxicokinetic Analysis

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin) to determine key toxicokinetic parameters such as elimination half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL).

  • Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[5]

The following diagram illustrates a typical workflow for an in vivo toxicokinetic study.

experimental_workflow Experimental Workflow for In Vivo Toxicokinetic Study start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing This compound Administration (IV or Oral) animal_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-20°C) processing->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Toxicokinetic Modeling and Parameter Calculation analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vivo Toxicokinetic Study.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a typical in vitro experiment to investigate the metabolism of this compound using liver microsomes.

4.2.1. Materials

  • Cryopreserved liver microsomes (e.g., from rat, chicken, or human).

  • This compound stock solution.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Incubator set at 37°C.

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol).

4.2.2. Incubation Procedure

  • Thaw the liver microsomes on ice.

  • Prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture.

  • Incubate at 37°C with gentle shaking for a specific time period (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

4.2.3. Metabolite Identification

  • The supernatant is analyzed using analytical techniques such as LC-MS/MS to identify and quantify the metabolites of this compound.[8]

Sample Preparation for LC-MS/MS Analysis

This protocol details a common method for extracting this compound and its metabolites from biological matrices like plasma, urine, or feces for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.3.1. Extraction

  • To a known volume of the biological sample (e.g., 1 mL of plasma), add an internal standard.

  • Add an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[9]

  • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) to separate the supernatant from the precipitated proteins and cell debris.

4.3.2. Clean-up (Solid-Phase Extraction - SPE)

  • The supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the analytes of interest with a stronger organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC system).

4.3.3. LC-MS/MS Analysis

  • The reconstituted sample is injected into the LC-MS/MS system for separation and quantification of this compound and its metabolites.[10] The system is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10]

Conclusion

This technical guide provides a detailed overview of the in vivo metabolism and toxicokinetics of this compound. The quantitative data presented in the tables, the detailed experimental protocols, and the visual diagrams of metabolic pathways and experimental workflows offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these aspects is fundamental for accurately assessing the risks associated with this compound exposure and for developing strategies to mitigate its toxic effects. The provided methodologies can serve as a foundation for designing and conducting further research in this critical area of toxicology.

References

Unveiling the Intracellular Journey of T-2 Toxin: A Technical Guide to its Cellular Uptake and Distribution In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular uptake and distribution of T-2 toxin, a potent trichothecene (B1219388) mycotoxin. Understanding the intracellular fate of this toxin is paramount for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways affected by this compound.

Quantitative Data on this compound's Cellular Uptake and Distribution

The cellular uptake and subsequent distribution of this compound are critical determinants of its toxicity. The following tables summarize quantitative data from various in vitro studies, offering insights into its accumulation and localization within different cell types.

Table 1: Subcellular Distribution of [3H]this compound in Isolated Rat Livers

Time PointPlasma MembraneSmooth Endoplasmic ReticulumMitochondriaNuclei
5 min38%27%--
30 min--3%7%
120 min<1%43%10%7%

Data extracted from a study on isolated rat livers perfused with [3H]this compound, showing the percentage of radiolabel in different subcellular fractions over time.[1]

Table 2: Intracellular Concentration and Metabolism of this compound in Normal Human Astrocytes (NHA) and HT-29 Cells

Cell LineIntracellular AccumulationPrimary Metabolite
NHA15- to 30-fold increaseHthis compound
HT-29Strong accumulationHthis compound

This table highlights the significant accumulation of this compound within cells and its primary metabolic conversion to Hthis compound.[2]

Table 3: Apoptosis Rates in Different Cell Lines Exposed to this compound

Cell LineThis compound ConcentrationDuration of ExposurePercentage of Apoptotic Cells
Chicken Hepatocytes0.5 mg/kg, 1 mg/kg, 2 mg/kg (in feed)21 daysDose-dependent increase
Mouse Microglia (BV2)2.5 ng/mL24 hours12.59% (Early + Late)
Mouse Microglia (BV2)5 ng/mL24 hours55.1% (Early + Late)
Swine Renal Epithelial Cells2.5 µMNot specified6.9%
Swine Renal Epithelial Cells25 µMNot specified26.35%

This table presents the percentage of apoptotic cells in various cell lines following exposure to different concentrations of this compound, demonstrating its potent pro-apoptotic effects.[3][4][5]

Table 4: Biotransformation of this compound in HepG2 Cells

Time PointThis compound in Culture Medium (nM)Hthis compound in Culture Medium (nM)Hthis compound in Cell Fraction (nM)
1 hourNot specified11.2 ± 2.127.4 ± 3.5
2 hours5.5 ± 0.915.6 ± 2.032.5 ± 2.8
3 hours1.9 ± 0.318.2 ± 3.436.0 ± 3.1
6 hoursNot detected12.53 ± 2.444.4 ± 3.9
24 hoursNot detected12.53 ± 2.439.9 ± 2.1

This table details the rapid metabolism of this compound to its major metabolite, Hthis compound, in human hepatoma (HepG2) cells, with Hthis compound accumulating intracellularly.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are outlines of key experimental protocols cited in the literature.

Cellular Uptake and Distribution Assay

This protocol is designed to quantify the amount of this compound that enters cells and its distribution among different organelles.

a. Cell Culture and Toxin Exposure:

  • Select the appropriate cell line (e.g., HepG2, NHA, BV2) and culture under standard conditions.

  • Expose the cells to a known concentration of this compound (radiolabeled or unlabeled) for various time points.

b. Cell Harvesting and Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular toxin.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or dounce homogenization.

c. Subcellular Fractionation:

  • To determine the subcellular distribution, employ differential centrifugation. A general workflow is as follows:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Further centrifugation of the next supernatant at a very high speed (e.g., 100,000 x g) can isolate the microsomal fraction (endoplasmic reticulum).

    • The final supernatant represents the cytosolic fraction.

d. Toxin Quantification:

  • If using radiolabeled this compound, quantify the radioactivity in each fraction using a scintillation counter.

  • For unlabeled this compound, use analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of this compound and its metabolites in each fraction. A typical LC-MS/MS protocol involves:

    • Extraction: Extract the toxin from the cell fractions using an organic solvent (e.g., acetonitrile/water).

    • Chromatographic Separation: Use a C18 column with a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid or ammonium (B1175870) acetate).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.[7][8]

Apoptosis Assays

These protocols are used to assess the extent of programmed cell death induced by this compound.

a. Annexin V/Propidium Iodide (PI) Staining:

  • This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5][9]

b. Caspase-3 Activity Assay:

  • Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Incubate to allow the active caspase-3 to cleave the substrate.

    • Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.[10][11][12][13]

Oxidative Stress Measurement

This compound is known to induce oxidative stress. The following protocol outlines a common method for its detection.

a. Measurement of Reactive Oxygen Species (ROS):

  • The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is widely used to measure intracellular ROS.

  • Procedure:

    • Load the cells with DCFH-DA, which is cell-permeable and non-fluorescent.

    • Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.

    • Expose the cells to this compound.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways initiated by this compound and a general experimental workflow for studying its cellular effects.

T2_Toxin_Apoptosis_Pathway T2_Toxin This compound Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) T2_Toxin->ROS Induces Bax Bax (Pro-apoptotic) T2_Toxin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) T2_Toxin->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Toxin_Exposure This compound Exposure (Varying concentrations and times) Start->Toxin_Exposure Harvesting Cell Harvesting and Lysis Toxin_Exposure->Harvesting Uptake_Analysis Cellular Uptake & Distribution Analysis (LC-MS/MS, Scintillation) Harvesting->Uptake_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Harvesting->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase Activity) Harvesting->Apoptosis_Assay ROS_Assay Oxidative Stress Assay (DCFH-DA) Harvesting->ROS_Assay Data_Analysis Data Analysis and Interpretation Uptake_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis

References

Occurrence of T-2 and HT-2 toxins in European cereals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Occurrence of T-2 and HT-2 Toxins in European Cereals

Introduction

T-2 and HT-2 toxins are type A trichothecene (B1219388) mycotoxins produced predominantly by various Fusarium species, including F. sporotrichioides and F. langsethiae.[1][2] These toxins are frequent contaminants of cereal grains, particularly in the temperate climates of Europe.[2][3] Their occurrence is a significant concern for food and feed safety due to their potent cytotoxic effects.[1][4] T-2 and HT-2 toxins are known inhibitors of protein synthesis and can lead to a range of adverse health effects, including immunotoxicity and haematotoxicity.[5][6] In vivo, T-2 toxin is rapidly metabolized to its primary metabolite, Hthis compound; therefore, risk assessments typically consider the sum of both toxins.[5][7][8]

The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins.[5][7] Following years of monitoring and data collection, the European Union has recently established binding maximum levels for these toxins in cereals and cereal-based products, which came into effect on July 1, 2024, to ensure a high level of public health protection.[4][9][10] This guide provides a comprehensive overview of the occurrence of T-2 and HT-2 in European cereals, details the analytical methodologies for their detection, and summarizes their toxicological mechanisms and regulatory status.

Occurrence of T-2 and HT-2 Toxins in European Cereals

Numerous surveys across Europe have demonstrated the widespread presence of T-2 and HT-2 toxins in various cereals. The contamination levels are influenced by factors such as weather conditions during key crop growth stages, agricultural practices, and the specific cereal type.[6] Cool and moist conditions, in particular, favor the growth of toxin-producing Fusarium species.[6]

Of all cereals, oats consistently show the highest incidence and concentration of T-2 and HT-2 toxins across Europe.[3][5][11][12] Studies from Northern Europe, the UK, and Central Europe frequently report high levels of contamination in oats and oat-based products.[7][11][13][14] Other cereals such as barley, wheat, and maize are also susceptible to contamination, though generally at lower frequencies and concentrations compared to oats.[3][12]

Quantitative Data on T-2 and HT-2 Occurrence

The following tables summarize quantitative data from various European studies, providing an overview of the contamination levels for the sum of T-2 and HT-2 toxins in different cereals.

Cereal Region/Country Sampling Years No. of Samples Incidence (%) Mean Conc. (µg/kg) Max Conc. (µg/kg) Reference(s)
Oats 11 European Mills2005-200924393%94572 (HT-2 only)
Oats UK2006-2008N/AHigh450N/A[7]
Oats Ireland2015-201620851% (HT-2), 41% (T-2)N/A>1000 in 13% of samples[15]
Oats Switzerland2013–2015N/A65-76%10913789[7][12]
Oats Lithuania2015-2018N/A100%260.4594.6[16]
Oats Croatia2017-2018N/A70%87.9N/A[12]
Barley Italy (Malting)2011-2014N/A22-53%N/A787[12]
Barley Croatia2017-2018N/A40.9%22.6N/A[12]
Maize Serbia20125052%N/A185.2[17]
Maize Croatia2017-2018N/A26.8%54.1332.3[12][18]
Wheat Croatia2017-2018N/A19.2%23.0N/A[12]
Various Cereals 22 European Countries2005-201020,519N/AHighest in oats/oat productsN/A[5]

Note: Concentrations are for the sum of T-2 and HT-2 unless otherwise specified. N/A indicates data not available in the cited sources.

European Union Regulatory Limits

As of July 1, 2024, Commission Regulation (EU) 2024/1038 establishes legally binding maximum levels for the sum of T-2 and HT-2 toxins in various food commodities.[4] These levels are calculated assuming that values below the limit of quantification are zero (lower bound).[4]

Product Category Maximum Level (µg/kg) Remarks
Unprocessed Cereal Grains 50Excludes barley, maize for wet milling, oats, and rice. Applies to grains for first-stage processing.[4][10]
Unprocessed Barley Grains 150Excludes malting barley. Applies to grains for first-stage processing.[10]
Unprocessed Malting Barley Grains 200Applies to grains for first-stage processing.[4][10]
Unprocessed Oat Grains 1250Applies to oat grains with the inedible husk included.[10]
Oats for the Final Consumer 100
Milling Products of Oats 100
Milling Products of Cereals N/AA maximum level of 600 µg/kg has been set for DON in milling products.[10]
Bakery Wares, Pasta, Cereal Snacks N/AImpacted by the new regulations.[9]
Breakfast Cereals N/AImpacted by the new regulations.[9]
Baby Food N/AImpacted by the new regulations.[9]

Experimental Protocols for T-2 and HT-2 Analysis

The accurate quantification of T-2 and HT-2 toxins in complex cereal matrices requires robust analytical methods. The typical workflow involves extraction, clean-up, and instrumental analysis.

Sample Extraction

The initial step involves extracting the toxins from the ground cereal sample. A polar organic solvent mixed with water is typically used to efficiently solvate the toxins.

Extract Clean-up

Crude extracts from cereals contain numerous matrix components that can interfere with analysis. A clean-up step is therefore essential to purify the extract and concentrate the target analytes.

  • Immunoaffinity Columns (IAC): IACs are the most common and highly specific clean-up method.[1] They contain monoclonal antibodies that selectively bind to T-2 and HT-2 toxins, allowing other matrix components to be washed away.[1][19] The toxins are then eluted with a solvent like methanol or acetonitrile.[19]

  • Solid-Phase Extraction (SPE): Polymeric SPE cartridges can also be used for purification, offering a broader clean-up mechanism.[20]

Analytical Techniques

Several instrumental methods are used for the detection and quantification of T-2 and HT-2 toxins.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and preferred confirmatory method due to its high sensitivity, specificity, and accuracy.[20] It separates the toxins via reversed-phase HPLC and detects them using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to make the toxins volatile. A silylating agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) is used before injection into the gas chromatograph.[19]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method also requires a derivatization step to render the non-fluorescent toxins detectable. A fluorescent tag, such as 1-anthroylnitrile, is added to the toxins post-clean-up.[21][22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method based on antibody-antigen reactions.[1] It is suitable for quickly screening a large number of samples, with positive results typically requiring confirmation by a chromatographic method like LC-MS/MS.[12][17]

G cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis cluster_result Result Grinding Cereal Sample Grinding Extraction Solvent Extraction (Acetonitrile/Water or Methanol/Water) Grinding->Extraction Filtering Filtration Extraction->Filtering IAC Immunoaffinity Column (IAC) or Solid-Phase Extraction (SPE) Filtering->IAC ELISA ELISA (Screening) Filtering->ELISA Screening Path Elution Elution of Toxins IAC->Elution Derivatization Derivatization (for GC-MS or HPLC-FLD) Elution->Derivatization LCMS LC-MS/MS (Confirmatory) Elution->LCMS GCMS GC-MS Derivatization->GCMS HPLC HPLC-FLD Derivatization->HPLC Quant Quantification of T-2 & HT-2 Toxins LCMS->Quant GCMS->Quant HPLC->Quant G T2_HT2 T-2 / HT-2 Toxins Ribosome 60S Ribosomal Subunit T2_HT2->Ribosome ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Stress Ribotoxic Stress Response ProteinSynth->Stress MAPK MAP Kinase Activation (e.g., JNK, p38) Stress->MAPK Apoptosis Apoptosis (Programmed Cell Death) MAPK->Apoptosis Immuno Immunotoxicity & Hematotoxicity Apoptosis->Immuno

References

Immunosuppressive Effects of Chronic T-2 Toxin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, is a potent contaminant of cereal grains and poses a significant threat to human and animal health. Chronic exposure to this compound is known to induce a range of toxic effects, with the immune system being a primary target. This technical guide provides an in-depth overview of the immunosuppressive effects of chronic this compound exposure, focusing on the underlying molecular mechanisms, quantitative effects on immune parameters, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the immunotoxicity of this compound.

II. Molecular Mechanisms of this compound-Induced Immunosuppression

Chronic exposure to this compound disrupts immune homeostasis through a multifactorial approach, primarily by inducing oxidative stress, activating inflammatory signaling pathways, and triggering programmed cell death (apoptosis) in immune cells.

A. Oxidative Stress

This compound exposure leads to the excessive production of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense mechanisms.[1][2] This oxidative stress damages cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and the initiation of apoptotic pathways.[1][3]

B. Key Signaling Pathways

Several key signaling pathways are dysregulated following chronic this compound exposure, leading to inflammation and apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound activates the MAPK pathways, including ERK, JNK, and p38.[4][5][6] This activation contributes to the expression of pro-inflammatory cytokines and the induction of apoptosis.[5]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway, a central regulator of the inflammatory response, is activated by this compound.[6][7][8] This leads to the increased transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

  • JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: this compound has been shown to modulate the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune cell differentiation.[4][7] Dysregulation of this pathway can impair normal immune responses.

C. Apoptosis of Immune Cells

A hallmark of this compound immunotoxicity is the induction of apoptosis in various immune cell populations, including lymphocytes and macrophages.[2][3][9][10][11] This leads to a depletion of immune cells, particularly in primary and secondary lymphoid organs such as the thymus and spleen, resulting in immunosuppression.[2][10][11] The mitochondrial pathway of apoptosis is a key mechanism, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] This is followed by the activation of caspases, leading to the execution of the apoptotic program.[3][9]

III. Quantitative Data on Immunosuppressive Effects

The following tables summarize the quantitative effects of this compound exposure on various immune parameters as reported in the scientific literature.

Table 1: In Vitro Cytotoxicity of this compound on Immune Cell Lines
Cell LineAssayConcentrationEffectReference
Human Jurkat T cellsMTT0.54 µM (IC50)50% reduction in cell viability after 24h[12]
Human Jurkat T cellsMTT0.9 - 1.3 nM (IC50)50% inhibition of mitogen-induced proliferation[13]
Human MOLT-4 T cellsTrypan Blue0.6 µg/ml (CC50)50% cytotoxic concentration after 24h[14]
Human IM-9 B cellsTrypan Blue0.2 ng/ml (CC50)50% cytotoxic concentration after 24h[14]
Porcine Alveolar Macrophages-~10 nM (IC50)50% inhibition of cell viability after 16h[13]
Human Cell Lines (Hep-G2, A549, CaCo-2, etc.)WST-14.4 - 10.8 nmol/l (IC50)50% inhibition of cell viability after 48-72h[15]
Human Melanoma SK-Mel/27Neutral Red2.8 ng/ml (midpoint cytotoxicity)-[16]
Table 2: Effects of this compound on Apoptosis
Model SystemThis compound Dose/ConcentrationDurationObserved EffectReference
Chicken Hepatocytes1 mg/kg and 2 mg/kg21 daysSignificant increase in intracellular ROS levels and apoptosis rate.[1]
Mouse Thymus1.75 mg/kg (intraperitoneal)3 daysMaximal thymic atrophy, marked decrease in CD4+CD8+ thymocytes.[17]
Mouse Thymus and Spleen10 mg/kg (oral)9-24 hours (thymus), 12 hours (spleen)Drastic increase in apoptotic lymphocytes.[11]
Human Jurkat T cellsIC50 concentrations24 hoursSignificantly higher percentage of apoptotic cells compared to controls.[12]
Table 3: Effects of this compound on Cytokine Production
Model SystemThis compound ConcentrationDurationCytokineEffectReference
Mouse Peritoneal Macrophages0.001, 0.01, 0.1 ng/ml48 hoursIL-12, TNF-αSignificantly increased production[18]
Mouse Peritoneal Macrophages1 - 100 ng/ml48 hoursIL-12, TNF-αReduced production[18]
Mouse Peritoneal Macrophages-48 hoursIL-1βSignificantly reduced release (concentration-dependent)[18]
Mouse Lymph Node T-cells1 - 100 ng/ml48 hoursIL-2, IFN-γReduced release[18]
Mouse Lymph Node T-cells-48 hoursIL-4, IL-10Decreased release (concentration-dependent)[18]
Mouse Bone Marrow-Derived Macrophages10 nM and 30 nM-IL-1β, IL-6, TNF-αDose-dependent significant upregulation[6]
Porcine Ileal Wall50% of LOAEL (29 µg/kg BW)28 daysTGF-βSignificantly lower concentration compared to control[19]

IV. Experimental Protocols

A. In Vivo Murine Model for Immunotoxicity Assessment

This protocol outlines a general procedure for assessing the immunotoxicity of chronic this compound exposure in a murine model, based on methodologies described in the literature.[2][11][17]

1. Animals and Housing:

  • Species: C57BL/6 or BALB/c mice, 4-6 weeks old.

  • Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. This compound Administration:

  • Preparation: Dissolve this compound (Sigma-Aldrich or equivalent) in a suitable vehicle (e.g., sterile saline with a small percentage of ethanol (B145695) or DMSO, followed by dilution).

  • Dosing: Administer this compound via oral gavage or intraperitoneal injection at desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/kg body weight) daily or on alternate days for a period of 28 days. A vehicle control group should be included.

3. Sample Collection and Processing:

  • Euthanasia: At the end of the exposure period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Organ Collection: Carefully dissect and weigh the thymus and spleen.

  • Cell Suspension Preparation: Prepare single-cell suspensions from the thymus and spleen by gently teasing the organs through a 70 µm cell strainer. Lyse red blood cells using an appropriate lysis buffer.

4. Immunophenotyping by Flow Cytometry:

  • Staining: Stain the prepared single-cell suspensions with fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, B220).

  • Analysis: Acquire data on a flow cytometer and analyze the percentages of different immune cell populations.

5. Histopathology:

  • Fixation: Fix a portion of the thymus and spleen in 10% neutral buffered formalin.

  • Processing and Staining: Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Analysis: Examine the stained sections under a microscope for morphological changes, such as apoptosis, necrosis, and depletion of lymphocytes.

B. In Vitro Cytotoxicity Assay using Jurkat T cells

This protocol describes a method to determine the cytotoxic effects of this compound on a human T lymphocyte cell line.[12][13]

1. Cell Culture:

  • Cell Line: Human Jurkat T cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT or XTT based):

  • Cell Seeding: Seed Jurkat T cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treatment: Treat Jurkat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

V. Visualization of Key Pathways and Processes

A. Signaling Pathways

T2_Toxin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Receptor Receptor This compound->Receptor ROS ROS This compound->ROS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway Receptor->JAK_STAT_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Gene_Expression Pro-inflammatory Cytokine Genes MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Bax Bax Bax->Mitochondrial_Dysfunction Bcl2 Bcl2 Bcl2->Mitochondrial_Dysfunction Inflammation Inflammation Gene_Expression->Inflammation Mitochondrial_Dysfunction->Bax Cytochrome_c Cytochrome_c Mitochondrial_Dysfunction->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: this compound Induced Signaling Pathways.

B. Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Murine Model cluster_in_vitro In Vitro Cell Culture Model Animal_Model C57BL/6 or BALB/c Mice Toxin_Admin Chronic this compound Administration Animal_Model->Toxin_Admin Sample_Collection Thymus & Spleen Collection Toxin_Admin->Sample_Collection Flow_Cytometry Immunophenotyping Sample_Collection->Flow_Cytometry Histopathology H&E Staining Sample_Collection->Histopathology Data_Analysis_Vivo In Vivo Data Analysis Flow_Cytometry->Data_Analysis_Vivo Cell Population Analysis Histopathology->Data_Analysis_Vivo Morphological Analysis Cell_Culture Jurkat T-cell Culture Toxin_Treatment This compound Treatment Cell_Culture->Toxin_Treatment Cytotoxicity_Assay MTT / XTT Assay Toxin_Treatment->Cytotoxicity_Assay Apoptosis_Assay Annexin V / PI Staining Toxin_Treatment->Apoptosis_Assay Data_Analysis_Vitro In Vitro Data Analysis Cytotoxicity_Assay->Data_Analysis_Vitro IC50 Determination Apoptosis_Assay->Data_Analysis_Vitro Apoptosis Rate Analysis

Caption: Experimental Workflow for this compound Immunotoxicity.

C. Logical Relationship of Immunosuppressive Effects

Logical_Relationship cluster_cellular_effects Cellular Effects cluster_immune_cell_response Immune Cell Response cluster_organ_level_effects Organ Level Effects Chronic_T2_Exposure Chronic T-2 Toxin Exposure Oxidative_Stress Oxidative Stress (ROS Production) Chronic_T2_Exposure->Oxidative_Stress Signaling_Dysregulation Signaling Pathway Dysregulation (MAPK, NF-κB, JAK/STAT) Chronic_T2_Exposure->Signaling_Dysregulation Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Inflammation Pro-inflammatory Cytokine Release Signaling_Dysregulation->Inflammation Apoptosis Apoptosis of Lymphocytes & Macrophages Mitochondrial_Damage->Apoptosis Lymphoid_Depletion Depletion of Thymus & Spleen Apoptosis->Lymphoid_Depletion Immunosuppression Immunosuppression Inflammation->Immunosuppression Lymphoid_Depletion->Immunosuppression

Caption: this compound Immunosuppression Cascade.

References

The Unseen Threat: A Technical Guide to the Natural Occurrence of T-2 Toxin in Oats and Barley

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical issue of T-2 toxin contamination in oats and barley. This compound, a type A trichothecene (B1219388) mycotoxin produced by Fusarium species, poses a significant threat to food safety and animal health.[1][2] Its cytotoxic nature, primarily through the inhibition of protein synthesis, can lead to a range of adverse health effects.[2][3] This document provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its detection, and an exploration of the molecular signaling pathways it disrupts.

Quantitative Data on this compound Contamination

The natural occurrence of this compound and its hydrolyzed form, Hthis compound, in oats and barley is a global concern, with prevalence and concentration levels varying significantly by geographical region and climatic conditions. The following tables summarize quantitative data from various studies, offering a comparative overview of contamination levels worldwide.

Table 1: Occurrence of T-2 and HT-2 Toxins in Oats

Region/CountryYear of SurveyNo. of SamplesPositive Samples (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference
UK2002-2005>45084% (T-2), 92% (HT-2)570 (sum)9990 (sum)[4]
UK2006-200830385%450 (sum)-[3]
Ireland---770 (sum)-[3]
Switzerland2013-2015-65-76%1091 (sum)3789 (sum)[3]
Norway2004-200928976%105.2658.1[3]
Finland2005-2006804100%34817,451[3]
Canada2017-2018--87.9 (sum)-[3]
Croatia2017-20183070%87.921.8[3]
Europe2005-200924393% (sum)94 (sum)-[5]
Lithuania2015-2018-100%260.4 (sum)594.6 (sum)[6]

Table 2: Occurrence of T-2 and HT-2 Toxins in Barley

Region/CountryYear of SurveyNo. of SamplesPositive Samples (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference
Russia----2652 (T-2), 481 (HT-2)[3]
West Siberia----29 (T-2), 146 (HT-2)[3]
UK2002-2005---138 (sum)[4]
Croatia2017-2018-40.9%22.6 (sum)-[7]

Experimental Protocols for this compound Analysis

Accurate and sensitive detection of this compound is crucial for risk assessment and management. The following are detailed methodologies for common analytical techniques.

Sample Preparation for Cereal Grains

A consistent and thorough sample preparation protocol is the foundation for reliable mycotoxin analysis.

  • Grinding: Grind a representative sample of oats or barley to a fine powder (e.g., to pass through a 20-mesh screen).[8]

  • Extraction Solvent: Prepare an extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v) or methanol (B129727) and water (e.g., 70:30 v/v).[9][10]

  • Extraction: Weigh a subsample of the ground material (e.g., 10-50 g) and add the extraction solvent at a specified ratio (e.g., 1:4 or 1:5 w/v).[8][9]

  • Homogenization: Shake or blend the mixture vigorously for a defined period (e.g., 3-60 minutes) to ensure efficient extraction of the toxins.[4][10]

  • Centrifugation/Filtration: Centrifuge the extract at a specified speed (e.g., 3,500-4,000 x g) for a set duration (e.g., 10 minutes) or filter it through appropriate filter paper to separate the solid matrix from the liquid extract.[4][8]

  • Cleanup (Optional but Recommended): The crude extract may require further cleanup to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC).[9][11]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the quantitative analysis of T-2 and HT-2 toxins.

  • Sample Preparation: Prepare the sample extract as described above. A dilution step with a specific buffer provided in the ELISA kit is often necessary.[4][12]

  • Assay Procedure (Competitive ELISA):

    • Add standards and prepared sample extracts to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated this compound (HRP-conjugate).[8]

    • Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[12] During this time, the free this compound in the sample and the enzyme-conjugated this compound compete for binding to the antibodies.

    • Wash the plate to remove unbound components.

    • Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.[13]

    • Stop the reaction with a stop solution (e.g., 0.5 M H2SO4).[13]

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific confirmatory method for the quantification of T-2 and HT-2 toxins.

  • Sample Preparation and Cleanup: Follow the detailed sample preparation and cleanup steps as outlined previously. Immunoaffinity column cleanup is highly recommended for this method to achieve clean extracts.[9][11]

  • Derivatization (for some methods): For certain chromatographic techniques, derivatization of the toxins may be necessary to improve their volatility or detectability.[14]

  • Chromatographic Separation:

    • Mobile Phase: A gradient of two or more solvents is typically used. For example, a mixture of water and methanol or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Column: A C18 reversed-phase column is commonly employed.

    • Injection Volume: A small volume of the final extract (e.g., 5-20 µL) is injected into the HPLC system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is frequently used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for T-2 and HT-2 toxins are monitored for highly selective and sensitive quantification.

Signaling Pathways and Molecular Mechanisms

This compound exerts its cytotoxic effects by interfering with fundamental cellular processes, primarily through the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[2][3] This initial insult triggers a cascade of events, leading to oxidative stress, cell cycle arrest, and ultimately, apoptosis.[3][15] The following diagrams illustrate key signaling pathways implicated in this compound-induced toxicity.

T2_Toxin_Apoptosis_Pathway T2_Toxin This compound Ribosome 60S Ribosomal Subunit T2_Toxin->Ribosome Binds to ROS Reactive Oxygen Species (ROS) Generation T2_Toxin->ROS Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax Upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Mitochondrial Apoptosis Pathway.

T2_Toxin_MAPK_Pathway T2_Toxin This compound Cell_Stress Cellular Stress T2_Toxin->Cell_Stress MAPKKK MAPKKK (e.g., ASK1) Cell_Stress->MAPKKK p38_JNK_MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->p38_JNK_MAPKK p38_JNK_MAPK MAPK (p38, JNK) p38_JNK_MAPKK->p38_JNK_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38_JNK_MAPK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis_Inflammation Apoptosis & Inflammation Gene_Expression->Apoptosis_Inflammation

Caption: this compound Activation of the MAPK Signaling Pathway.

T2_Toxin_JAK_STAT_Pathway T2_Toxin This compound Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6) T2_Toxin->Cytokine_Production Cytokine_Receptor Cytokine Receptor Cytokine_Production->Cytokine_Receptor Binds to JAK JAK Activation Cytokine_Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response

Caption: this compound-Induced JAK/STAT Signaling Pathway.

Conclusion

The presence of this compound in oats and barley is a multifaceted issue requiring continuous monitoring and research. This guide provides a foundational understanding for professionals in the field, summarizing the extent of contamination, offering detailed analytical methodologies, and illustrating the complex cellular mechanisms of this compound's toxicity. A thorough comprehension of these aspects is essential for developing effective mitigation strategies and ensuring the safety of the global food and feed supply. Further research is warranted to explore the impact of agricultural practices and climate change on this compound production and to develop novel detoxification methods.

References

Methodological & Application

Application Note: Quantitative Analysis of T-2 and HT-2 Toxins in Grain by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-2 toxin and its primary metabolite, Hthis compound, are Type A trichothecene (B1219388) mycotoxins produced by various Fusarium species. These fungi commonly contaminate a range of cereal grains, including oats, barley, wheat, and maize, particularly in temperate climates.[1] Due to their potent cytotoxicity and adverse effects on human and animal health, regulatory bodies such as the European Union have established maximum or indicative levels for the sum of T-2 and HT-2 in cereals and cereal-based products.[2][3] This necessitates sensitive and reliable analytical methods for their accurate quantification to ensure food safety and compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of T-2 and HT-2 toxins in grain matrices.

Principle

The analytical method is based on the extraction of T-2 and HT-2 toxins from a homogenized grain sample using an acetonitrile/water solvent mixture. The resulting extract is then purified using a solid-phase extraction (SPE) clean-up step to minimize matrix interference. The purified extract is concentrated and reconstituted in a suitable solvent for analysis. Separation of the toxins is achieved by reverse-phase liquid chromatography (LC), followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an external calibration curve prepared with matrix-matched standards to correct for any matrix effects.[4]

Experimental Protocols

3.1 Reagents and Materials

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium (B1175870) formate (B1220265) (≥99%), Formic acid (LC-MS grade).

  • Standards: Certified analytical standards of this compound and Hthis compound (e.g., 100 µg/mL in acetonitrile).[5]

  • Equipment: Laboratory grinder/mill, horizontal shaker, centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

  • SPE Cartridges: Polymeric reverse-phase SPE cartridges (e.g., Oasis HLB or equivalent).

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

3.2 Standard Solution Preparation

  • Stock Solutions (10 µg/mL): Prepare by diluting the certified standards in acetonitrile.

  • Intermediate Solutions (1 µg/mL): Prepare by further diluting the stock solutions in acetonitrile.

  • Working Calibration Standards (1–250 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the intermediate solution into a blank, toxin-free grain extract (matrix-matched calibration) to cover the desired quantification range.[7] All standard solutions should be stored at -20°C.

3.3 Sample Preparation

  • Homogenization: Grind a representative portion (e.g., 250 g) of the grain sample to a fine powder (to pass a 1 mm sieve) to ensure homogeneity.[8][9]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Shake vigorously on a horizontal shaker for 60 minutes at room temperature.[5]

    • Centrifuge the mixture at 4,500 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Take a 5 mL aliquot of the supernatant from the extraction step and dilute it with 5 mL of water.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the toxins with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 20:80, v/v).

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

4.1 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 15.0 | 20 |

4.2 Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

  • MRM Transitions: The use of ammonium adducts ([M+NH₄]⁺) is recommended for enhanced sensitivity of T-2 and HT-2 toxins.[10][11]

Data Presentation

The following table summarizes the key MS/MS parameters and typical performance data for the method.

Table 1: MS/MS Parameters and Method Performance Data

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) LOD (µg/kg) LOQ (µg/kg) Recovery (%)
This compound 484.3 ([M+NH₄]⁺) 305.2 215.1 0.4 - 1.0 1.0 - 5.0 80 - 105
Hthis compound 442.3 ([M+NH₄]⁺) 263.1 215.1 0.3 - 1.0 1.0 - 5.0 75 - 100

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typical and may vary based on instrument sensitivity and matrix. Recovery rates are based on spiked blank samples. Data synthesized from multiple sources.[4][7]

Mandatory Visualization

The overall experimental workflow for the analysis of T-2 and HT-2 toxins in grain is depicted below.

T2_HT2_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Grain Sample Homogenize Homogenization (Grinding) Sample->Homogenize Extract Extraction (Acetonitrile/Water) Homogenize->Extract Centrifuge Centrifugation / Filtration Extract->Centrifuge Cleanup SPE Clean-up Centrifuge->Cleanup Evaporate Evaporation & Reconstitution Cleanup->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Data Data Processing & Quantification LCMS->Data Result Final Result (µg/kg) Data->Result

Caption: Experimental workflow for T-2 and Hthis compound analysis in grain.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of T-2 and HT-2 toxins in various grain matrices. The protocol, incorporating a robust sample preparation procedure and optimized instrumental conditions, is suitable for high-throughput analysis in routine food safety monitoring. The method's performance characteristics, including low limits of detection and good recovery, meet the stringent criteria set by regulatory bodies for mycotoxin analysis.[12]

References

Application Notes and Protocols for T-2 Toxin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of T-2 toxin analytical standards for accurate quantification in various matrices. The following sections cover material and reagent requirements, standard preparation, quality control, and detailed analytical methodologies.

Introduction

This compound is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species.[1][2] It is a common contaminant in cereal grains such as wheat, oats, barley, and maize, posing a significant health risk to humans and animals.[1][3][4] Accurate and reliable quantification of this compound is crucial for food safety, toxicological studies, and drug development. These protocols are designed to provide a framework for the preparation and use of this compound analytical standards in a laboratory setting.

Materials and Reagents

This compound Analytical Standard

A certified analytical standard of this compound can be obtained in either solid (crystalline powder) or solution form.[5][6][7][8]

  • Solid Standard: High purity crystalline this compound.

  • Standard Solution: Commercially available as a certified solution, typically at a concentration of 100 µg/mL in acetonitrile (B52724).[8]

Solvents and Reagents
  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Certified Reference Materials (CRMs) in a relevant matrix (e.g., oat flour) for method validation and quality control.[3]

Safety Precautions

This compound is highly toxic and should be handled with extreme care in a designated laboratory area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust from the solid standard and prevent any contact with skin.

  • Decontamination: All glassware and surfaces that come into contact with this compound should be decontaminated. A common procedure involves soaking in a 5-6% sodium hypochlorite (B82951) solution for at least 10 minutes, followed by rinsing with a 5% aqueous acetone (B3395972) solution and then water.

  • Waste Disposal: Dispose of all this compound waste according to institutional and local regulations for hazardous materials.

Preparation of Standard Solutions

Preparation of Stock Standard Solution (from solid standard)

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

  • Allow the vial of solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount (e.g., 5 mg) of the this compound standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask.

  • Dissolve the standard in a small volume of acetonitrile and then dilute to the final volume with acetonitrile.

  • Mix the solution thoroughly by inversion.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date.

  • Store the stock solution at -20°C.[8] The stability of stock solutions should be monitored periodically.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution.

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution with acetonitrile.

  • From the intermediate stock solution, prepare a series of working standard solutions for constructing the calibration curve. The concentration range should be appropriate for the analytical method and the expected concentration of this compound in the samples.

  • For LC-MS/MS analysis, a typical calibration curve might range from 0.5 to 500 ng/mL.[10]

Table 1: Example of Serial Dilution for Calibration Standards

Standard LevelConcentration (ng/mL)Volume of 10 µg/mL Intermediate (µL)Final Volume (mL) with Acetonitrile
1500501
2250251
3100101
45051
51011
650.51
710.11
80.50.051

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a cereal matrix.

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->LCMS Calibration Calibration Curve Generation LCMS->Calibration Quantification Quantification of this compound Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Experimental workflow for this compound analysis.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of this compound.[1]

Sample Preparation Protocol (Cereal Matrix)
  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of an acetonitrile/water (80/20, v/v) extraction solvent.

  • Shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean tube.

  • For sensitive analysis, further clean-up using a solid-phase extraction (SPE) column may be necessary.

HPLC-MS/MS Instrumental Parameters

The following table provides an example of suitable LC-MS/MS conditions.

Table 2: Example HPLC-MS/MS Parameters

ParameterSetting
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[10]
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium acetate
GradientStart with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)e.g., 484.2 [M+NH4]+
Product Ions (m/z)e.g., 215.1, 185.1 (for quantification and qualification)
Collision EnergyOptimized for the specific instrument

Quality Control

To ensure the reliability of the analytical results, a robust quality control system should be in place.

  • Calibration Curve: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.[11][12]

  • Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of this compound in a similar matrix to the samples to verify the accuracy of the method.[3]

  • Spike Recovery: Fortify a blank sample with a known amount of this compound standard and calculate the recovery to assess the efficiency of the extraction and clean-up procedures. Acceptable recovery rates are typically within 70-120%.

  • Blanks: Analyze a solvent blank and a matrix blank to check for contamination.

Table 3: Quality Control Parameters and Acceptance Criteria

QC ParameterAcceptance Criteria
Calibration Curve R²≥ 0.995[11][12]
CRM AnalysisWithin the certified range
Spike Recovery70-120%
Blank SamplesBelow the limit of detection (LOD)

This compound Signaling Pathway

This compound exerts its toxicity through multiple mechanisms, with the primary mode of action being the inhibition of protein synthesis.[9] This leads to a cascade of downstream effects, including the induction of oxidative stress and apoptosis.

G T2_toxin This compound Ribosome 80S Ribosome T2_toxin->Ribosome Binds to JAK_STAT JAK/STAT Pathway Activation T2_toxin->JAK_STAT Activates Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Oxidative_Stress Oxidative Stress Protein_Synthesis->Oxidative_Stress Induces Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces MAPK MAPK Pathway Activation Oxidative_Stress->MAPK Activates MAPK->Apoptosis Leads to JAK_STAT->Apoptosis Leads to

Simplified this compound signaling pathway.

The binding of this compound to the 60S ribosomal subunit inhibits peptidyl transferase activity, thereby halting protein synthesis.[9] This disruption of cellular homeostasis can trigger oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, this compound has been shown to activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are involved in inflammation and apoptosis.[13][14] The culmination of these events is programmed cell death, or apoptosis, contributing to the cytotoxic effects of this compound.[2][9][13]

References

Application Note: High-Efficiency Immunoaffinity Column Cleanup for T-2 Toxin Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a significant contaminant in cereal grains and their products, posing a considerable risk to human and animal health.[1][2] Its toxic effects include anorexia, vomiting, diarrhea, and disruption of reproductive and neurological functions.[2] Accurate and reliable quantification of this compound in complex food and feed matrices is therefore crucial for ensuring food safety and regulatory compliance. Immunoaffinity column (IAC) chromatography offers a highly selective and efficient method for sample cleanup, significantly reducing matrix interference and improving analytical accuracy.[3][4] This application note provides a detailed protocol for the use of immunoaffinity columns for the purification of this compound from various sample matrices prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Immunoaffinity Column Cleanup

The methodology is founded on the highly specific antigen-antibody reaction.[5][6] this compound-specific monoclonal antibodies are covalently bound to a solid support matrix, typically agarose (B213101) gel, packed within the column.[5] When a sample extract containing this compound is passed through the column, the toxin is selectively captured by the antibodies.[3][7] Unbound matrix components and other impurities are then washed away. Finally, the purified this compound is eluted from the column using a solvent that disrupts the antibody-antigen interaction, providing a clean extract for subsequent instrumental analysis.[3][7]

Materials and Reagents

  • This compound Immunoaffinity Columns (e.g., VICAM, R-Biopharm, Biocomma)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Disodium Phosphate (Na₂HPO₄)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Blender or Homogenizer

  • Centrifuge

  • Glass Fiber Filter Paper or Syringe Filters

  • Graduated Cylinders and Pipettes

  • Collection Vials

Experimental Protocols

A generalized protocol for immunoaffinity column cleanup of this compound is outlined below. Specific parameters may need to be optimized based on the sample matrix and the manufacturer's instructions for the particular immunoaffinity column used.

Sample Preparation and Extraction

The goal of the extraction step is to efficiently transfer the this compound from the solid sample matrix into a liquid phase. A methanol/water mixture is a commonly employed extraction solvent.

Protocol for Cereal Grains (e.g., Wheat, Corn, Barley):

  • Weigh 20-25 g of a representative, finely ground sample into a blender jar.

  • Add 100 mL of a methanol/water solution (e.g., 80:20, v/v).[5][8]

  • Homogenize at high speed for 2-3 minutes.

  • Centrifuge the extract at 5000 rpm for 5 minutes or filter through glass fiber filter paper to separate the solid debris.[5]

  • Collect the filtrate (crude extract) for the dilution step.

Extract Dilution

The crude extract needs to be diluted to reduce the methanol concentration, which can interfere with the antibody-antigen binding in the immunoaffinity column. The pH of the diluted extract should also be adjusted to a neutral range (pH 6.0-8.0) for optimal antibody performance.[5][9]

Protocol:

  • Pipette 10 mL of the filtrate (from step 1.5) into a clean vessel.

  • Add 20-40 mL of deionized water or pH 7.0 Phosphate Buffered Saline (PBS) and mix well.[5][7]

  • Filter the diluted extract through a rapid qualitative filter paper or a glass microfiber filter.[5]

  • The filtrate is now ready to be applied to the immunoaffinity column.

Immunoaffinity Column Chromatography

This is the core cleanup step where the this compound is isolated from the sample matrix.

Protocol:

  • Allow the immunoaffinity column to reach room temperature (20-25°C) before use.[5]

  • Remove the top cap and place the column in a stand over a waste container.

  • Pass the entire diluted extract (from step 2.4) through the immunoaffinity column at a slow, steady flow rate of approximately 1-2 drops per second. Do not allow the column to go dry.[7]

  • Wash the column by passing 10-15 mL of deionized water or PBS through it to remove any remaining unbound matrix components. Repeat the wash step.[6][7]

  • After the final wash, pass a small amount of air through the column to remove any residual washing solution.

Elution

The purified this compound is released from the column using a strong organic solvent.

Protocol:

  • Place a clean collection vial or cuvette under the column outlet.

  • Slowly apply 1.0-1.5 mL of HPLC-grade methanol to the column.[7]

  • Collect the entire eluate. This solution contains the purified this compound.

  • The eluate can be directly injected into an LC-MS/MS system or further processed for HPLC analysis. For HPLC with fluorescence detection, a derivatization step is typically required.[10][11]

Data Presentation

The performance of immunoaffinity columns is typically evaluated based on recovery rates, precision (expressed as Relative Standard Deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). The following tables summarize performance data from various studies.

Table 1: Recovery and Precision of T-2 and HT-2 Toxins using Immunoaffinity Column Cleanup in Different Matrices.

MatrixToxin(s)Spiking Level (µg/kg)Recovery (%)RSD (%)Analytical MethodReference
Cereal MixT-2 & HT-25099 (mean)10GC/MS[8]
Baby FoodT-2 & HT-225102 (mean)14GC/MS[8]
Wheat, Maize, BarleyT-2 & HT-225 - 50070 - 100< 8HPLC-FLD[11]
FeedT-2Not specified47.04.5 - 24.1LC-MS/MS[12]
Various FoodsMultiple MycotoxinsVarious80 - 120< 15LC-MS/MS[13]
Feed MatricesT-2Various84.2 - 117.1< 11.6LC-MS/MS[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for T-2 and HT-2 Toxins.

MatrixToxinLOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
CerealsT-25-HPLC-FLD[11]
CerealsHT-23-HPLC-FLD[11]
CerealsT-2 & HT-2-8 (each)HPLC-FLD[14]
FeedT-20.075 - 1.50.5 - 5LC-MS/MS[12]

Visualizations

The following diagrams illustrate the experimental workflow for this compound sample preparation using immunoaffinity column cleanup.

T2_Toxin_IAC_Workflow cluster_extraction Sample Extraction cluster_cleanup Immunoaffinity Cleanup cluster_analysis Analysis start Grind Cereal Sample extraction Homogenize with Methanol/Water (80/20) start->extraction filtration Filter or Centrifuge extraction->filtration dilution Dilute Extract with Water or PBS filtration->dilution Crude Extract iac_loading Load onto IAC dilution->iac_loading washing Wash with Water/PBS iac_loading->washing elution Elute with Methanol washing->elution analysis LC-MS/MS or HPLC-FLD Analysis elution->analysis Purified this compound IAC_Mechanism cluster_0 Immunoaffinity Column cluster_1 Binding cluster_2 Washing cluster_3 Elution iac purified_t2 Purified this compound iac->purified_t2 This compound Eluted waste Impurities to Waste iac->waste Impurities Washed Out antibody Y antibody2 Y antibody3 Y t2_toxin This compound t2_toxin->iac Specific Binding impurities Impurities sample Sample Extract (this compound + Impurities) sample->t2_toxin sample->impurities wash Washing (Water/PBS) wash->iac elution Elution (Methanol) elution->iac

References

Application Note: Protocol for T-2 Toxin Extraction from Maize Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-2 toxin is a potent type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that contaminate cereal grains like maize, wheat, and oats.[1][2] Due to its significant toxicity, which includes immunosuppressive and cytotoxic effects, its presence in food and feed is a major concern for human and animal health.[3] Accurate quantification of this compound is crucial for regulatory compliance, risk assessment, and ensuring the safety of agricultural products.

This document provides a detailed protocol for the extraction of this compound from maize samples, optimized for subsequent analysis by modern chromatographic techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol covers sample preparation, solvent extraction, and extract cleanup using Solid-Phase Extraction (SPE) or Immunoaffinity Columns (IAC).

Principle

The protocol is based on solid-liquid extraction of this compound from a homogenized maize matrix using an organic solvent mixture, typically acetonitrile (B52724)/water or methanol (B129727)/water.[4][5][6] Following extraction, the crude extract contains the mycotoxin along with co-extracted matrix components (e.g., fats, pigments, sugars) that can interfere with analysis. A cleanup step is therefore employed to purify the extract. This is commonly achieved using Solid-Phase Extraction (SPE) cartridges or highly specific Immunoaffinity Columns (IAC) to isolate the toxin.[4][7][8] The final purified eluate is then concentrated and reconstituted in a suitable solvent for instrumental analysis.

Experimental Workflow Diagram

T2_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Select One) cluster_spe Option A: Solid-Phase Extraction (SPE) cluster_iac Option B: Immunoaffinity Column (IAC) cluster_analysis Final Preparation & Analysis Sample Maize Sample Collection Grind Grinding & Homogenization Sample->Grind Weigh Weigh 5g of Sample Grind->Weigh AddSolvent Add Extraction Solvent (e.g., 20-25 mL Acetonitrile/Water) Weigh->AddSolvent Shake Vigorous Shaking / Blending AddSolvent->Shake Centrifuge Centrifugation / Filtration Shake->Centrifuge CrudeExtract Collect Crude Extract Centrifuge->CrudeExtract LoadSPE Load Extract onto Conditioned SPE Column CrudeExtract->LoadSPE Option A LoadIAC Load Diluted Extract onto IAC CrudeExtract->LoadIAC Option B WashSPE Wash Column to Remove Impurities LoadSPE->WashSPE EluteSPE Elute this compound WashSPE->EluteSPE SPE_Eluate Collect Purified Eluate (SPE) EluteSPE->SPE_Eluate Evaporate Evaporate to Dryness SPE_Eluate->Evaporate WashIAC Wash Column to Remove Impurities LoadIAC->WashIAC EluteIAC Elute this compound WashIAC->EluteIAC IAC_Eluate Collect Purified Eluate (IAC) EluteIAC->IAC_Eluate IAC_Eluate->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Analysis Instrumental Analysis (LC-MS/MS, GC-MS, etc.) Reconstitute->Analysis

Caption: Workflow for this compound extraction from maize samples.

Materials and Reagents

4.1 Apparatus

  • High-speed blender or laboratory mill

  • Analytical balance

  • Mechanical shaker or vortex mixer

  • Centrifuge and appropriate centrifuge tubes (50 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator or rotary evaporator

  • Glass vials for final extract

  • Pipettes and general laboratory glassware

4.2 Reagents

  • This compound certified reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Formic acid

  • MycoSep® 227, Oasis HLB, or equivalent SPE cartridges[5][7]

  • EASI-EXTRACT® T-2 & HT-2 or equivalent Immunoaffinity Columns (IAC)[8]

Experimental Protocols

5.1 Sample Preparation

  • Obtain a representative sample of maize kernels.

  • Grind the sample to a fine powder (to pass a 20-mesh sieve) to ensure homogeneity.

  • Store the ground sample in an airtight container at 4°C to prevent changes in moisture content and further microbial growth.[1]

5.2 Extraction Procedure This protocol utilizes an acetonitrile/water solvent system, which has been shown to be effective for this compound extraction.[5][9]

  • Weigh 5.0 g of the homogenized maize sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1][9]

  • Add 20 mL of extraction solvent consisting of acetonitrile/water/formic acid (79:20:1, v/v/v).[9] Alternatively, a mixture of acetonitrile/water (84:16, v/v) can be used.[5]

  • Seal the tube and shake vigorously on a rotary shaker for 60-90 minutes.[9]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[10]

  • Carefully collect the supernatant (the crude extract) and filter it through a Whatman filter paper or a syringe filter into a clean collection tube.[1]

5.3 Extract Cleanup

Cleanup is essential to remove matrix interferences prior to analysis. Two common methods are presented below.

5.3.1 Method A: Solid-Phase Extraction (SPE) Cleanup This method is effective for general-purpose cleanup and is widely used. MycoSep® or Oasis® cartridges are commonly employed.[5][7]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Loading: Load a specific volume of the filtered crude extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., acetonitrile/water mixture) to remove polar interferences while retaining the this compound.

  • Elution: Elute the this compound from the cartridge using a small volume of a stronger solvent, typically methanol or acetonitrile.

  • Collect the eluate for the final preparation step.

5.3.2 Method B: Immunoaffinity Column (IAC) Cleanup IACs contain monoclonal antibodies specific to T-2 and HT-2 toxins, providing a very clean extract and high recovery rates.[4][6][8]

  • Dilute the crude extract with a phosphate-buffered saline (PBS) or water to reduce the organic solvent concentration, as high concentrations can interfere with antibody binding.[1][6]

  • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.

  • Elute the bound this compound by passing a small volume of 100% methanol or acetonitrile through the column.[6]

  • Collect the purified eluate.

5.4 Final Preparation for Analysis

  • Evaporate the purified eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[6]

  • Reconstitute the dry residue in a known volume (e.g., 500 µL) of the initial mobile phase used for the LC-MS/MS analysis or a suitable injection solvent.[9]

  • Vortex the vial to ensure the residue is fully dissolved.

  • The sample is now ready for injection into the analytical instrument.

Data Presentation

Table 1: Comparison of Common Extraction Parameters

ParameterMethod 1Method 2Method 3
Sample Matrix MaizeMaize, OatsMaize
Extraction Solvent Acetonitrile/Water/Formic Acid (79:20:1, v/v/v)[9]Acetonitrile/Water (84:16, v/v)[5]Methanol/Water (70:30, v/v)[1]
Sample-to-Solvent Ratio 5 g / 20 mL[9]Not Specified5 g / 25 mL[1]
Extraction Time 90 minutes (rotary shaker)[9]Not Specified3 minutes (vigorous shaking)[1]

Table 2: Performance Data for Cleanup and Analytical Methods

ParameterCleanup MethodAnalytical TechniqueRecovery (%)RSD (%)Reference
This compound MycoSep 227LC-MS/MS50 - 63%Not Specified[7]
This compound Oasis HLB / MycoSep 227UPLC-MS/MS85.0 - 95.3%< 8%[5]
T-2 & HT-2 Toxins Immunoaffinity ColumnGC-MS84 - 115%10 - 17%[6]
T-2 & HT-2 Toxins 40% Methanol ExtractionELISA99 - 114%< 20.2%[11]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixAnalytical MethodLODLOQReference
This compound MaizeLC-MS/MS0.002 µg/kg0.006 µg/kg[9]
This compound Maize, OatsUPLC-MS/MS0.04 - 0.12 µg/kg0.13 - 0.38 µg/kg[5]
T-2 & HT-2 Toxins Maize, WheatLateral Flow Device50 µg/kgNot Specified[8]
This compound Layer FeedLC-MS/MS0.9 - 7.5 ng/gNot Specified[7]

Conclusion

This protocol provides a robust and reliable method for the extraction and purification of this compound from maize samples. The choice between SPE and IAC for the cleanup step will depend on the required sensitivity, sample throughput, and cost considerations. Immunoaffinity columns generally provide the cleanest extracts and are recommended for methods requiring very low limits of detection.[4][12] Validation of the chosen method in the user's own laboratory is essential to ensure accuracy and precision in accordance with regulatory guidelines.[5][6]

References

Application Notes: High-Throughput Screening of T-2 and HT-2 Toxins using Fluorescence Polarization Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-2 and HT-2 toxins are type-A trichothecene (B1219388) mycotoxins produced by various Fusarium species, commonly contaminating cereal grains like oats, barley, and wheat.[1][2][3] These toxins are potent inhibitors of protein synthesis and pose significant health risks to humans and animals, leading to a range of adverse effects from gastroenteritis to immunotoxicity and haematotoxicity.[2][3][4] Due to their frequent co-occurrence and rapid metabolism of T-2 to HT-2 in vivo, regulatory bodies often consider the sum of their concentrations.[2] Consequently, rapid, sensitive, and reliable analytical methods are crucial for monitoring T-2 and HT-2 levels in food and feed to ensure consumer safety.

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that offers a rapid and high-throughput screening alternative to conventional chromatographic methods.[5][6] This competitive assay is based on the principle that a small, fluorescently-labeled toxin (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger specific antibody, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization. The presence of unlabeled T-2 and HT-2 toxins in a sample will compete with the tracer for the limited antibody binding sites, causing a decrease in the overall fluorescence polarization. This change in polarization is directly proportional to the concentration of the toxins in the sample.[5]

These application notes provide a detailed protocol for the simultaneous determination of T-2 and HT-2 toxins using a sensitive and validated FPIA method.

Principle of the Assay

The FPIA for T-2 and HT-2 toxins is a competitive immunoassay. The fundamental principle relies on the competition between the native toxins (T-2 and HT-2) present in the sample and a fluorescently labeled T-2 or HT-2 derivative (tracer) for a limited number of specific monoclonal antibody binding sites.

When the tracer binds to the antibody, the resulting complex has a high molecular weight, which slows down its rotation in solution. This slow rotation leads to a high degree of fluorescence polarization when excited with polarized light. Conversely, if T-2 and/or HT-2 toxins are present in the sample, they will compete with the tracer for antibody binding. This results in a higher proportion of free, rapidly rotating tracer molecules, leading to a decrease in the measured fluorescence polarization. The magnitude of this decrease is inversely proportional to the concentration of T-2 and HT-2 toxins in the sample.

FPIA_Principle cluster_0 High Toxin Concentration cluster_1 Low Toxin Concentration Toxin_High T-2/HT-2 Toxin (from sample) Bound_Complex_Low Antibody-Toxin Complex Toxin_High->Bound_Complex_Low Binds Ab_High Specific Antibody Ab_High->Bound_Complex_Low Tracer_High Fluorescent Tracer Free_Tracer_High Free Tracer (Rapid Rotation) Tracer_High->Free_Tracer_High Result_Low Low Fluorescence Polarization Free_Tracer_High->Result_Low Results in Toxin_Low T-2/Hthis compound (from sample) Ab_Low Specific Antibody Bound_Complex_High Antibody-Tracer Complex (Slow Rotation) Ab_Low->Bound_Complex_High Tracer_Low Fluorescent Tracer Tracer_Low->Bound_Complex_High Binds Result_High High Fluorescence Polarization Bound_Complex_High->Result_High Results in

Caption: Competitive principle of the Fluorescence Polarization Immunoassay for T-2/HT-2 toxins.

Quantitative Data Summary

The performance of the FPIA for T-2 and HT-2 toxins has been validated across several studies. The key quantitative parameters are summarized in the table below.

ParameterValueMatrixReference
IC50 2.0 ng/mLWheat[1][7]
Limit of Detection (LOD) 10 µg/kgWheat[1][7]
8 µg/kgWheat[8][9]
Cross-Reactivity
This compound100%-[1][7][8]
Hthis compound(Reference)-[8]
T-2 Glucoside80%-[1][7]
HT-2 Glucoside80%-[1][7]
Neosolaniol0.12%-[8]
Recovery (Protocol A) 92-102%Wheat[1]
Recovery (Protocol B) 89-98%Wheat[1]
Recovery (Methanol Extraction) 96% (avg.)Wheat[8][9]
Precision (RSD) ≤ 13%Wheat[1][7]
< 8%Wheat[8][9]
Correlation with HPLC (r) 0.964Wheat[8][9]

Experimental Protocols

Materials and Reagents
  • T-2 and Hthis compound standards

  • Monoclonal antibody specific for HT-2 with high cross-reactivity for T-2[1][8]

  • Fluorescein-labeled HT-2 tracer[8]

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Black microplates (96-well)

  • Fluorescence polarization plate reader

Sample Preparation and Extraction

Two primary extraction protocols have been demonstrated to be effective for the analysis of T-2 and HT-2 toxins in wheat.[1]

Protocol A: Organic Solvent Extraction [1]

  • Weigh 5 g of finely ground wheat sample into a 50 mL polypropylene (B1209903) tube.

  • Add 20 mL of a methanol/water solution (90:10, v/v).

  • Shake vigorously for 3 minutes at room temperature.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer 1 mL of the supernatant to a new tube and dilute 1:10 with PBS.

  • The diluted extract is now ready for FPIA analysis.

Protocol B: Aqueous Extraction [1]

  • Weigh 5 g of finely ground wheat sample into a 50 mL polypropylene tube.

  • Add 20 mL of deionized water.

  • Shake vigorously for 3 minutes at room temperature.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer 1 mL of the supernatant to a new tube and dilute 1:10 with PBS.

  • The diluted extract is now ready for FPIA analysis.

FPIA Procedure
  • Reagent Preparation: Prepare working solutions of the antibody and tracer in PBS according to the manufacturer's instructions or as optimized in the laboratory.

  • Assay Setup: In a 96-well black microplate, add in the following order:

    • 50 µL of standard solution or diluted sample extract.

    • 50 µL of the fluorescent tracer solution.

    • 50 µL of the antibody solution.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.[8]

  • Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader. Excitation is typically set around 485 nm and emission at 520 nm.

Experimental_Workflow cluster_extraction Sample Preparation cluster_fpia FPIA Procedure cluster_analysis Data Analysis Sample Weigh 5g Ground Wheat Add_Solvent Add 20mL Extraction Solvent (Protocol A or B) Sample->Add_Solvent Shake Shake for 3 min Add_Solvent->Shake Centrifuge Centrifuge at 4000g for 5 min Shake->Centrifuge Dilute Dilute Supernatant 1:10 with PBS Centrifuge->Dilute Plate Pipette into 96-well Plate: 1. 50µL Sample/Standard 2. 50µL Tracer 3. 50µL Antibody Dilute->Plate Incubate Incubate for 10 min at Room Temperature Plate->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Cal_Curve Generate Calibration Curve (FP vs. log[Toxin]) Measure->Cal_Curve Calculate Calculate Toxin Concentration in Samples Cal_Curve->Calculate

Caption: Workflow for the FPIA-based determination of T-2 and HT-2 toxins in wheat.
Data Analysis

  • Calibration Curve: A calibration curve is generated by plotting the fluorescence polarization values (in mP) against the logarithm of the T-2/Hthis compound concentration for the standard solutions. A sigmoidal dose-response curve is typically fitted to the data.

  • Normalization: The measured polarization values can be normalized using the following equation:

    • Yobs = (mPobs − mP0) / (mP1 − mP0)

    • Where mPobs is the polarization of the test solution, mP0 is the polarization of an antibody-free control, and mP1 is the polarization of a toxin-free control.[10]

  • Quantification: The concentration of T-2 and HT-2 toxins in the unknown samples is determined by interpolating their fluorescence polarization values from the standard curve. The final concentration in the original sample is calculated by taking into account the dilution factor used during sample preparation.

References

Application Notes and Protocols for the Development of Monoclonal Antibodies Against T-2 Toxin Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health.[1][2][3] In plants, this compound can be biotransformed into glucosides, creating "masked" mycotoxins.[1][2][4] These masked forms are often not detected by standard analytical methods, leading to an underestimation of contamination levels in grains and food products.[1][2][4] Developing specific monoclonal antibodies (mAbs) against this compound glucosides (T2-Glc) is crucial for creating sensitive and reliable immunoassays for their detection.

These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies that can be used for the simultaneous detection of this compound and its glucoside metabolite.[1][4]

Experimental Workflow Overview

The overall process for developing monoclonal antibodies against this compound glucosides involves several key stages, from the preparation of an effective immunogen to the production and characterization of specific monoclonal antibodies. This workflow ensures the generation of high-affinity antibodies suitable for sensitive immunoassay development.

Monoclonal Antibody Development Workflow cluster_0 Phase 1: Immunogen & Screening Antigen Preparation cluster_1 Phase 2: Monoclonal Antibody Production T2_Glc This compound Glucoside (T2-Glc) Conjugation Carbodiimide Conjugation T2_Glc->Conjugation Immunogen T2G-KLH Immunogen Conjugation->Immunogen Screening_Antigen T2G-OVA Screening Antigen Conjugation->Screening_Antigen KLH Keyhole Limpet Hemocyanin (KLH) KLH->Conjugation OVA Ovalbumin (OVA) OVA->Conjugation Immunization Mouse Immunization Immunogen->Immunization Immunize Screening Screening (ELISA) Screening_Antigen->Screening  Screen with Spleen_Cells Spleen Cell Isolation Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection HAT_Selection->Screening Cloning Cloning & Expansion Screening->Cloning mAbs Monoclonal Antibodies Cloning->mAbs

Caption: Overall workflow for monoclonal antibody development.

Data Presentation: Antibody Characteristics

Ten monoclonal antibody-producing hybridoma cell lines were developed against this compound glucoside. The resulting antibodies were characterized for their sensitivity (IC50) and cross-reactivity against T2-Glc, this compound, and its metabolite Hthis compound using a competitive indirect ELISA (CI-ELISA). The data reveals that most monoclonal antibodies exhibit good cross-reactivity with the parent this compound, with one clone (2-13) showing high sensitivity to both T2-Glc and this compound.[1]

MAb CloneIC50 (ng/mL) for T2-Glc (Mean ± SD)Cross-Reactivity (%) with this compoundCross-Reactivity (%) with Hthis compound
2-511.0 ± 2.04840
2-133.2 ± 0.69219
2-1513.0 ± 2.07211
2-2621.0 ± 4.011018
2-2710.0 ± 2.06712
4-219.0 ± 1.011014
4-59.0 ± 1.07513
4-1011.0 ± 1.010016
4-1114.0 ± 2.06110
4-1311.0 ± 1.05810

Cross-reactivity was calculated as [(IC50 of T2-Glc / IC50 of analog) x 100%]. Data sourced from Maragos, C. M. (2013).[1]

Experimental Protocols

Protocol 1: Preparation of T2-Glc-Protein Conjugates

This protocol details the conjugation of this compound glucoside (a hapten) to carrier proteins (KLH for immunization and OVA for screening) using a carbodiimide-mediated reaction. This method links the hydroxyl groups of the toxin to the primary amines of the proteins.[1][2]

Materials:

  • This compound glucoside (T2-Glc)

  • Keyhole Limpet Hemocyanin (KLH) and Ovalbumin (OVA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step procedures)

  • Conjugation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Acetone

  • 1,1'-carbonyldiimidazole (CDI)

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Hapten Activation:

    • Dissolve 4 mg of T2-Glc in 0.4 mL of acetone.

    • Add 75 mg of CDI to the solution.

    • Seal the vessel and incubate at room temperature for 1 hour.[2]

  • Carrier Protein Preparation:

    • Dissolve the carrier protein (KLH or OVA) in Reaction Buffer to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the activated T2-Glc solution dropwise to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Confirmation of Conjugation (Optional but Recommended):

    • Confirm the successful conjugation and estimate the hapten-to-protein ratio using methods such as MALDI-TOF mass spectrometry or by observing the mass shift. An average of two T2-Glc molecules per OVA molecule has been previously reported.[1]

    • Store the conjugates at -20°C until use.

Hapten-Carrier Conjugation Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification T2Glc T2-Glc in Acetone CDI Add CDI T2Glc->CDI Incubate Incubate 1 hr at RT CDI->Incubate Mix Mix Activated Hapten with Carrier Protein Incubate->Mix Carrier Carrier Protein (KLH or OVA) in Buffer Carrier->Mix React React 2-4 hrs at RT Mix->React Desalt Desalting Column React->Desalt Purified Purified Conjugate (T2G-KLH or T2G-OVA) Desalt->Purified

Caption: Protocol for T2-Glc-protein conjugation.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of hybridoma cell lines secreting monoclonal antibodies against T2-Glc.

Materials:

  • T2G-KLH immunogen

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium (Hypoxanthine, Thymidine)

  • Complete cell culture medium (e.g., RPMI-1640 with FBS, antibiotics)

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the T2G-KLH conjugate.[1][2] A typical schedule involves an initial intraperitoneal injection of 50-100 µg of the immunogen emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant at 2-3 week intervals.

    • Monitor the immune response by testing serum antibody titers using ELISA with T2G-OVA as the coating antigen.

    • Administer a final intravenous or intraperitoneal booster injection without adjuvant 3-4 days before cell fusion.

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse with the highest antibody titer and prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with myeloma cells at a ratio of approximately 5:1.

    • Fuse the cells by adding PEG solution dropwise, followed by gentle centrifugation.

  • Selection of Hybridomas:

    • Resuspend the fused cells in HAT medium and plate them into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive, and unfused splenocytes have a limited lifespan.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibodies using CI-ELISA (see Protocol 3).

  • Cloning and Expansion:

    • Select positive hybridoma colonies and subclone them using the limiting dilution method to ensure monoclonality.

    • Expand the positive clones to produce larger quantities of monoclonal antibodies.

    • Cryopreserve the stable monoclonal antibody-producing hybridoma cell lines.

Protocol 3: Competitive Indirect ELISA (CI-ELISA)

This protocol is for screening hybridoma supernatants and characterizing the specificity and sensitivity of the monoclonal antibodies.

Materials:

  • T2G-OVA coating antigen

  • Phosphate-Buffered Saline (PBS) and PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Hybridoma supernatant or purified monoclonal antibody

  • T2-Glc, this compound, and Hthis compound standards

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the T2G-OVA coating antigen in PBS (e.g., to 1 µg/mL).

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate 3 times with PBST.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times with PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of the hybridoma supernatant (or diluted purified antibody) with 50 µL of varying concentrations of the standard (T2-Glc, this compound, or Hthis compound) or sample for 30 minutes.

    • Transfer 100 µL of this mixture to the corresponding wells of the T2G-OVA coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard concentration.

    • Plot a standard curve of percent inhibition versus the logarithm of the analyte concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for each analyte.

CI-ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Coat Plate with T2G-OVA Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block PreIncubate Pre-incubate mAb with Free Toxin (Standard/Sample) Add_to_Plate Add Mixture to Plate PreIncubate->Add_to_Plate Incubate1 Incubate Add_to_Plate->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Secondary Add Anti-Mouse IgG-HRP Wash2->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Competitive Indirect ELISA (CI-ELISA) protocol.

References

Application Notes and Protocols for In Vitro Studies of T-2 Toxin with MDBK and CHO Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-2 toxin is a potent type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that contaminate cereal grains and animal feed.[1][2][3] Its presence is a significant concern for human and animal health due to its wide range of toxic effects, including immunosuppression, neurotoxicity, and inhibition of protein synthesis.[1][4][5] In vitro studies using established cell lines are crucial for elucidating the molecular mechanisms underlying this compound's cytotoxicity.

This document provides detailed application notes and protocols for studying the effects of this compound on Madin-Darby Bovine Kidney (MDBK) and Chinese Hamster Ovary (CHO) cell lines. MDBK cells are known to be highly sensitive to this compound, while CHO cells exhibit greater resistance, making this pair an excellent model for comparative toxicology studies.[6] These protocols cover the assessment of cytotoxicity, apoptosis, cell cycle progression, and oxidative stress.

Mechanism of Action of this compound

This compound exerts its toxicity through several mechanisms:

  • Inhibition of Protein Synthesis: The primary molecular target of this compound is the 60S ribosomal subunit, where it inhibits peptidyl transferase activity, thereby halting protein synthesis.[3][7] This disruption is particularly damaging to actively proliferating cells.[3]

  • Induction of Oxidative Stress: this compound exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[1][5][8] This results in oxidative damage to lipids, proteins, and DNA.[3]

  • Mitochondrial Dysfunction: The toxin can trigger the collapse of the mitochondrial membrane potential, disrupt the mitochondrial respiratory chain, and decrease ATP production, further exacerbating cellular stress.[4][8][9]

  • Apoptosis Induction: this compound is a potent inducer of apoptosis (programmed cell death).[1][10] It primarily activates the intrinsic (mitochondrial) apoptosis pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of executioner caspases such as caspase-3.[1][11][12]

  • Cell Cycle Arrest: The toxin can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G0/G1 or G2/M phases.[3][13]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative effects of this compound on MDBK and CHO cells based on available literature.

Table 1: Comparative Cytotoxicity of this compound on MDBK and CHO Cells

Cell LineParameterValueExposure TimeReference
MDBK IC50 (50% Inhibitory Concentration)1-1.5 ng/mL (~2.1-3.2 nM)24-48 h[6]
CHO IC50 (50% Inhibitory Concentration)10-15 ng/mL (~21-32 nM)24-48 h[6]

Note: MDBK cells are approximately 10-fold more sensitive to this compound's effects on protein synthesis and mitochondrial activity than CHO cells.[6] For comparison, IC50 values in other cell lines like HepG2 and HEK293T have been reported in the range of 10-117 nM depending on exposure time.[14][15]

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

ParameterCell LineTreatment ConditionObservationReference
Apoptosis VariousDose-dependentIncreased percentage of early and late apoptotic cells.[11][11][16]
Upregulation of Bax, Cleaved Caspase-3, Cleaved PARP-1.[11][11]
Downregulation of Bcl-2.[11][11]
Cell Cycle Various10 ng/mL this compoundSignificant accumulation of cells in the G0/G1 phase.[13]

Table 3: this compound-Induced Oxidative Stress Markers

ParameterEffectObservationReference
Intracellular ROS IncreaseDose-dependent increase in ROS levels.[1][8][9]
Antioxidant Enzymes DecreaseSuppression of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px) activity.[1][9]
Lipid Peroxidation IncreaseIncreased levels of Malondialdehyde (MDA).[1][17]
Glutathione (GSH) DecreaseDepletion of endogenous reduced glutathione levels.[9][17]

Visualizations: Workflows and Signaling Pathways

G Overall Experimental Workflow for this compound Studies cluster_prep Cell Preparation cluster_treat Toxin Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis CULTURE Culture MDBK & CHO Cells SEED Seed Cells in Multi-well Plates CULTURE->SEED TREAT Treat with this compound (Dose-Response & Time-Course) SEED->TREAT MTT Cytotoxicity (MTT Assay) TREAT->MTT APOP Apoptosis (Annexin V/PI Staining) TREAT->APOP CYCLE Cell Cycle (PI Staining) TREAT->CYCLE ROS Oxidative Stress (DCFH-DA Assay) TREAT->ROS ANALYSIS Spectrophotometry & Flow Cytometry MTT->ANALYSIS APOP->ANALYSIS CYCLE->ANALYSIS ROS->ANALYSIS RESULTS Calculate IC50, % Apoptosis, Cell Cycle Distribution, ROS levels ANALYSIS->RESULTS

Caption: General workflow for in vitro analysis of this compound effects.

G This compound-Induced Mitochondrial Apoptosis Pathway T2 This compound ROS ↑ Intracellular ROS (Oxidative Stress) T2->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax CytC Cytochrome c Release Bcl2->CytC - Bax->CytC + Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling events in this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18]

Materials:

  • MDBK or CHO cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570-600 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[18][19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) after this compound treatment.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695).[21][22]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23][24]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22] Fix for at least 30 minutes on ice or overnight at 4°C.[21][23]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet. Discard the ethanol and wash the pellet twice with PBS.[23]

  • Staining: Resuspend the cell pellet in 0.5-1.0 mL of PI/RNase A staining solution.[21] The RNase A is crucial to degrade RNA, ensuring PI only binds to DNA.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates.[23]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[25] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.[26]

Materials:

  • Treated and control cells

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).[25]

  • Serum-free culture medium (e.g., DMEM without phenol (B47542) red).[27]

  • Fluorescence microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~535 nm).[28]

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or on coverslips in a 24-well plate (for microscopy) and allow them to attach overnight.

  • Toxin Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium.

  • Staining: Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in pre-warmed, serum-free medium.[29] Add the working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[25][28][29]

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or serum-free medium to remove excess probe.[25][28]

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm) or visualize under a fluorescence microscope.[25][28]

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration to account for differences in cell density. Express ROS levels as a fold change relative to the untreated control.

References

Application Notes and Protocols for Studying T-2 Toxin-Induced Mycotoxicosis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the toxic effects of T-2 toxin, a potent mycotoxin produced by Fusarium species. The included protocols offer detailed methodologies for assessing this compound-induced mycotoxicosis, focusing on histopathological, biochemical, and molecular endpoints.

Introduction to this compound Mycotoxicosis

This compound is a type A trichothecene (B1219388) mycotoxin that contaminates various cereal grains worldwide, posing a significant threat to human and animal health.[1][2][3] Exposure to this compound can occur through the consumption of contaminated food and feed, leading to a range of toxic effects.[2][4] The toxin is a potent inhibitor of protein synthesis and can induce oxidative stress, leading to cellular damage and apoptosis in various tissues.[1][3] Animal models are crucial for understanding the pathophysiology of this compound-induced mycotoxicosis and for the development of potential therapeutic interventions.

Animal Models and this compound Administration

A variety of animal species have been utilized to model this compound-induced mycotoxicosis. The choice of animal model often depends on the specific research question, with rodents and poultry being the most commonly used. The route of administration and the dosage of this compound are critical parameters that influence the toxicological outcome.

Commonly Used Animal Models and LD50 Values

The acute toxicity of this compound, as indicated by the median lethal dose (LD50), varies depending on the animal species and the route of administration.

Animal ModelRoute of AdministrationLD50 (mg/kg body weight)
Mice Oral10.5[5]
Intraperitoneal5.2[5]
Subcutaneous2.1[5]
Intravenous4.2[5]
Inhalation0.24 (young adult), 0.94 (mature)[5]
Rats Intravenous~1.0 - 14[6]
Intragastric~1.0 - 14[6]
Subcutaneous~1.0 - 14[6]
Intraperitoneal~1.0 - 14[6]
Intratracheal~1.0 - 14[6]
Guinea Pigs Intravenous~1.0 - 14[6]
Intragastric~1.0 - 14[6]
Subcutaneous~1.0 - 14[6]
Intraperitoneal~1.0 - 14[6]
Pigeons Intravenous~1.0 - 14[6]
Intragastric~1.0 - 14[6]
Subcutaneous~1.0 - 14[6]
Intraperitoneal~1.0 - 14[6]
Broiler Chickens Oral4.97 (7-day-old)[7]
Protocol for this compound Administration in Poultry (Oral Gavage)

This protocol describes the oral administration of this compound to broiler chickens, a common model for studying mycotoxicosis in avian species.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Ethanol (B145695) (95%)

  • Distilled water or saline

  • Animal feed

  • Oral gavage needles (appropriate size for the age of the birds)

  • Syringes

Procedure:

  • Toxin Preparation: Dissolve the this compound powder in a small amount of 95% ethanol. This stock solution can then be diluted with distilled water or saline to the desired final concentration. For administration in feed, the ethanol-dissolved toxin can be mixed into a small portion of the feed and then thoroughly combined with the total amount of feed after the ethanol has evaporated.[3]

  • Animal Dosing:

    • For oral gavage, draw the prepared this compound solution into a syringe fitted with an appropriately sized gavage needle.

    • Gently restrain the bird and carefully insert the gavage needle into the esophagus.

    • Slowly administer the desired volume of the toxin solution. For example, a study in 7-day-old female Ross chickens administered 0.250 mg/chick/day orally for three consecutive days.[8]

    • For feed-based administration, provide the animals with the feed containing the specified concentration of this compound.[3]

  • Observation: Monitor the animals regularly for clinical signs of toxicity, including feed refusal, weight loss, oral lesions, and changes in behavior.[7][9]

Experimental Protocols for Assessing this compound-Induced Mycotoxicosis

Histopathological Analysis

Histopathological examination of tissues is a cornerstone for evaluating the toxic effects of this compound. Common target organs include the liver, kidneys, and lymphoid organs like the spleen and thymus.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin (B73222) solution (e.g., Mayer's)

  • Eosin (B541160) Y solution

  • Acid alcohol (e.g., 0.3% acid in 70% ethanol)

  • Scott's tap water substitute (or other bluing agent)

  • Mounting medium (e.g., Permount)

  • Coverslips

Procedure:

  • Tissue Fixation: Immediately after euthanasia, collect liver tissue samples and fix them in 10% NBF for at least 24 hours.[8]

  • Tissue Processing:

    • Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 95%, 100%), typically for 1-2 hours at each concentration.

    • Clear the tissues in xylene (two changes, 1-2 hours each).

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Staining:

    • Deparaffinize the tissue sections by immersing them in xylene (two changes, 5 minutes each).[1]

    • Rehydrate the sections through a descending series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.[1]

    • Stain the nuclei by immersing the slides in Hematoxylin solution for 2.5-3 minutes.[1][9]

    • Rinse in running tap water.[5]

    • Differentiate with a brief dip in acid alcohol to remove excess stain.[5]

    • Rinse again in running tap water.

    • "Blue" the sections by immersing them in Scott's tap water substitute or a similar alkaline solution.[5]

    • Rinse in tap water.

    • Counterstain the cytoplasm by immersing the slides in Eosin Y solution for 1-2 minutes.[9]

    • Dehydrate the stained sections through an ascending series of ethanol (95%, 100%) and clear in xylene.[9]

  • Mounting: Mount a coverslip over the tissue section using a permanent mounting medium.

  • Microscopic Examination: Examine the stained slides under a light microscope to assess for histopathological changes such as hepatocyte necrosis, fatty changes, and inflammatory cell infiltration.

Biochemical Assays

Biochemical assays are essential for quantifying the physiological and metabolic disturbances caused by this compound. These often focus on markers of oxidative stress and organ damage.

MDA is a marker of lipid peroxidation and oxidative stress.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenizer

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT) (optional, to prevent further lipid peroxidation during the assay)

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization:

    • Excise the liver, rinse with ice-cold PBS, and weigh a portion of the tissue.

    • Homogenize the tissue in ice-cold PBS or 1.15% KCl to create a 10% (w/v) homogenate.[10][11]

    • Centrifuge the homogenate at a low speed (e.g., 1000 rpm for 10 minutes) to pellet cellular debris.[10] Collect the supernatant.

  • TBARS Assay:

    • To a tube, add a specific volume of the tissue homogenate supernatant (e.g., 100-500 µL).[10]

    • Add TCA-TBA-HCl reagent (or separate solutions of TCA and TBA). A common protocol involves adding 2 ml of the reagent to 1 ml of homogenate.[10]

    • Incubate the mixture in a boiling water bath for 15-60 minutes.[10][12]

    • Cool the samples and centrifuge to pellet any precipitate.[10]

    • Measure the absorbance of the supernatant at 532 nm.[10][11]

  • Calculation: Calculate the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹).[10] Results are typically expressed as nmol/mg of protein.

Molecular Analyses

Molecular techniques are used to investigate the cellular and signaling pathways affected by this compound, particularly apoptosis.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded kidney tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Proteinase K

  • TUNEL assay kit (commercial kits from suppliers like BD Biosciences or Roche are recommended)[13]

  • Fluorescence microscope or light microscope (depending on the kit's detection method)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as described in the H&E staining protocol.

  • Permeabilization: Treat the sections with Proteinase K for a short duration (e.g., 5-15 minutes) to allow the labeling enzyme to access the DNA.[13]

  • TUNEL Reaction:

    • Follow the manufacturer's instructions for the specific TUNEL assay kit.

    • Typically, this involves incubating the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).[13] This incubation is usually carried out in a humidified chamber at 37°C for about 60 minutes.[13]

  • Detection:

    • If using a biotin-based kit, incubate the sections with a labeled streptavidin conjugate (e.g., streptavidin-HRP for colorimetric detection or streptavidin-fluorochrome for fluorescent detection).[13]

    • For colorimetric detection, add a substrate (e.g., DAB) to visualize the apoptotic cells.

  • Counterstaining and Mounting: Counterstain the nuclei with a suitable stain (e.g., hematoxylin for colorimetric assays or DAPI for fluorescent assays) to visualize all cells. Mount a coverslip.

  • Analysis: Examine the slides under a microscope. TUNEL-positive cells (apoptotic cells) will be stained (e.g., brown for DAB or green/red for fluorescence).

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Tissue samples (e.g., spleen, liver)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tissue samples in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[14]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize the expression of target proteins to the loading control.

Signaling Pathways in this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway, which is heavily influenced by oxidative stress.

This compound-Induced Apoptosis Signaling Pathway

T2_Toxin_Apoptosis_Pathway T2_Toxin This compound ROS ↑ Reactive Oxygen Species (ROS) T2_Toxin->ROS Bcl2 Bcl-2 (Anti-apoptotic) T2_Toxin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) T2_Toxin->Bax Activates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Mitochondrial Apoptosis Pathway.

Experimental Workflow for Studying this compound Mycotoxicosis

Experimental_Workflow cluster_analysis Downstream Analysis Animal_Model Select Animal Model (e.g., Mice, Chickens) Toxin_Admin This compound Administration (Oral, IP, etc.) Animal_Model->Toxin_Admin Clinical_Obs Clinical Observation (Weight, Feed Intake) Toxin_Admin->Clinical_Obs Sample_Collection Sample Collection (Blood, Tissues) Clinical_Obs->Sample_Collection Histopathology Histopathology (H&E) Sample_Collection->Histopathology Biochemical Biochemical Assays (MDA, Liver Enzymes) Sample_Collection->Biochemical Molecular Molecular Analysis (Western Blot, TUNEL) Sample_Collection->Molecular Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of T-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of T-2 toxin from various matrices using solid-phase extraction (SPE). The focus is on immunoaffinity column (IAC) chromatography, a highly specific and widely used method, with additional information on other SPE sorbents.

Introduction

This compound is a potent type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that commonly contaminate cereal grains such as wheat, barley, and maize.[1][2] Its presence in food and feed poses a significant health risk to humans and animals due to its cytotoxic, immunotoxic, and neurotoxic effects.[3][4] Accurate quantification of this compound is crucial for food safety and research. Solid-phase extraction is a critical sample preparation step that removes interfering matrix components and enriches the toxin, leading to more reliable analytical results.[2]

Data Presentation: Comparison of SPE Methods for this compound Purification

The following table summarizes the performance of different SPE columns for the purification of this compound and its metabolite, Hthis compound, from various cereal matrices. The data highlights the high recovery rates achievable with these methods, particularly with immunoaffinity columns.

SPE Column TypeMatrixAnalyte(s)Extraction SolventRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Immunoaffinity ColumnWheat, Maize, BarleyT-2 and HT-2Methanol (B129727)/Water (90:10, v/v)70 - 100< 8[5]
Immunoaffinity ColumnWheat, Corn, Barley, Oats, Rice, SorghumT-2Methanol/Water (80:20, v/v)80 - 99< 6[6]
Immunoaffinity ColumnCereal MixT-2 and HT-2Methanol/Water (80:20, v/v)9910 - 17[7]
Immunoaffinity ColumnBaby FoodT-2 and HT-2Methanol/Water (80:20, v/v)10214 - 25[7]
Bond Elut MycotoxinWheat, Corn, Durum, Oats, Bread, Muesli, Cereal Infant FoodT-2 and other trichothecenesAcetonitrile/Water (80:20, v/v)>90 (for most)-[8]
MycoSep® 227CornT-2 and other trichothecenesAcetonitrile/Water (84:16, v/v)>95< 5[9][10]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Purification of T-2 and HT-2 Toxins from Cereal Grains

This protocol is a generalized procedure based on common practices for commercially available immunoaffinity columns.[5][6][7][11][12]

1. Materials and Reagents

  • T-2 and Hthis compound standards

  • Immunoaffinity columns specific for T-2/HT-2 toxins

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Sodium Chloride (NaCl)

  • Blender

  • Filter paper (e.g., Whatman No. 1)

  • Glass microfiber filters

  • SPE manifold (optional, for vacuum-assisted flow)

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system for analysis

2. Sample Extraction

  • Weigh 25 g of a finely ground and homogeneous cereal sample into a blender jar.

  • Add 100 mL of an extraction solvent, typically a mixture of methanol/water (e.g., 80:20 v/v or 90:10 v/v).[6][11]

  • Blend at high speed for 3 minutes.

  • Filter the extract through filter paper.

3. Sample Dilution and Column Loading

  • Transfer a specific volume of the filtered extract (e.g., 5 mL) to a clean vessel.

  • Dilute the extract with PBS or a saline solution to reduce the organic solvent concentration, which is crucial for efficient antibody binding. A typical dilution is 1:7 with PBS.[11]

  • Filter the diluted extract through a glass microfiber filter.

  • Allow the immunoaffinity column to reach room temperature before use.

  • Pass the entire diluted and filtered extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second). Do not apply excessive pressure. Gravity flow is often sufficient for wide-format columns.[12]

4. Washing

  • After the entire sample has passed through, wash the column with a specified volume of PBS or deionized water (e.g., 10 mL) to remove unbound matrix components. This step is critical for obtaining a clean extract.

5. Elution

  • Elute the bound T-2 and HT-2 toxins from the column by slowly passing an organic solvent, typically 1-2 mL of methanol or acetonitrile, through the column.[7]

  • Collect the eluate in a clean vial. Some protocols recommend a short incubation of the solvent on the column bed (e.g., 3 minutes) to ensure complete denaturation of the antibody and release of the toxins.

6. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[7][8]

  • Reconstitute the dried residue in a suitable solvent (e.g., 0.5 mL of acetonitrile/water 20:80, v/v) compatible with the analytical instrument (HPLC or LC-MS/MS).[8]

  • The sample is now ready for injection and analysis.

Protocol 2: Solid-Phase Extraction using Bond Elut Mycotoxin Column

This protocol is adapted from Agilent Technologies' application note for the clean-up of multiple mycotoxins, including this compound.[8]

1. Sample Extraction

  • Weigh 25 g of a finely ground sample.

  • Add 100 mL of acetonitrile/water (80:20, v/v).

  • Blend at high speed for 3 minutes.

  • Filter the extract.

2. SPE Cleanup

  • Pass 4 mL of the filtered extract directly through a Bond Elut Mycotoxin column. No pre-conditioning of the column is necessary.[13]

3. Eluate Processing

  • Evaporate 2 mL of the eluate to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of acetonitrile/water (20:80, v/v).

  • The sample is ready for LC-MS/MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

This compound Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound using an immunoaffinity column.

T2_Purification_Workflow sample_prep Sample Preparation (Grinding and Weighing) extraction Extraction (Methanol/Water or Acetonitrile/Water) sample_prep->extraction filtration1 Filtration extraction->filtration1 dilution Dilution (with PBS or Saline) filtration1->dilution filtration2 Filtration (Glass Microfiber) dilution->filtration2 iac_loading IAC Loading (Slow Flow Rate) filtration2->iac_loading washing Washing (PBS or Water) iac_loading->washing elution Elution (Methanol or Acetonitrile) washing->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (Mobile Phase Compatible Solvent) evaporation->reconstitution analysis Analysis (HPLC or LC-MS/MS) reconstitution->analysis

Caption: Workflow for this compound Purification using Immunoaffinity Chromatography.

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis primarily through the mitochondrial pathway, which is initiated by oxidative stress.[14][15] The toxin's mechanism of action involves the inhibition of protein synthesis, which can trigger a cellular stress response.[3] This leads to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of key signaling cascades.

T2_Apoptosis_Pathway cluster_cell Cell cluster_p53 p53 Pathway cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation T2 This compound ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) T2->ROS Mito Mitochondrial Dysfunction ROS->Mito p53 ↑ p53 Activation ROS->p53 JNK_MAPK ↑ JNK/MAPK Activation ROS->JNK_MAPK Bax ↑ Bax Mito->Bax activation Bcl2 ↓ Bcl-2 Mito->Bcl2 inhibition p53->Bax Apoptosis Apoptosis JNK_MAPK->Apoptosis CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibition Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound-Induced Mitochondrial Apoptosis Pathway.

References

Application of Portable Mass Spectrometry for Rapid T-2 Toxin Detection in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-MS-012

Introduction

Regulatory bodies have set stringent advisory limits for T-2 toxin in food and feed, necessitating rapid and reliable analytical methods for on-site screening.[6] While laboratory-based techniques like LC-MS/MS offer high sensitivity and specificity, they are not suitable for rapid field-based testing.[7] This application note details a protocol for the rapid detection of this compound in cereal matrices using a portable mass spectrometer with a modified atmospheric pressure chemical ionization (APCI) source, offering a feasible solution for on-site screening.[1][8]

Principle of a Portable Mass Spectrometer

Portable mass spectrometers are designed for in-field analysis, offering rapid and reliable detection of chemical compounds. These instruments typically feature a compact design with integrated vacuum systems and power sources. For the analysis of semi-volatile compounds like this compound, an Atmospheric Pressure Chemical Ionization (APCI) source is often employed. In APCI, the sample is introduced into a nebulizer where it is vaporized by a high-temperature gas. A corona discharge needle then ionizes the surrounding solvent molecules, which in turn ionize the analyte molecules through proton transfer or adduction. The resulting ions are then guided into the mass analyzer (e.g., a linear ion trap) for mass-to-charge ratio (m/z) determination. This "soft" ionization technique minimizes fragmentation, preserving the molecular ion for detection.

Quantitative Data Summary

The performance of the portable mass spectrometry method for this compound detection is summarized below and compared with other rapid screening technologies.

ParameterPortable APCI-MS (Wheat & Maize)[1][8]DART-MS (Maize)[8]Lateral Flow Device (Oats)[4]ELISA (Oats)[4]
Limit of Detection (LOD) 0.2 mg/kg50 µg/kgNot ReportedNot Reported
Limit of Quantitation (LOQ) --10 - 800 µg/kg (Quantification Range)50 - 500 µg/kg (Quantification Range)
Analysis Time per Sample < 5 minutes< 5 minutes~15 minutes> 1 hour
Recovery (%) Not specified, but correctly classified 9/10 reference samples99-110%Not ApplicableNot Applicable
Linear Range Not specified50-1000 µg/kgNot ApplicableNot Applicable
False Positive/Negative Rate Not specifiedNot specified2.2% / 1.1%0% / 7.6%

Experimental Protocols

Sample Preparation: Rapid Extraction and Cleanup

This protocol is designed for rapid screening and minimizes complex steps.

Materials:

  • Homogenized cereal sample (wheat, maize, or oats)

  • Extraction Solvent: Acetonitrile:Water (84:16, v/v)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 20 mL of the Extraction Solvent to the tube.

  • Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and extraction of the toxin.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid matrix.

  • Carefully collect the supernatant (the liquid extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by portable mass spectrometry.

Instrumental Analysis: Portable APCI-MS

The following are generalized parameters for a portable mass spectrometer with an APCI source, based on the successful analysis of this compound.[1][9] Users should optimize these settings for their specific instrument.

Instrument: Portable Mass Spectrometer with modified APCI source.

Parameters:

  • Ionization Mode: Positive APCI

  • APCI Heater Temperature: 200 °C

  • Mass Range: m/z 50-850

  • Target Ion (Ammonium Adduct): m/z 484 [M+NH₄]⁺

  • Mass Tolerance: 1 amu

  • Spectrum Averaging: 10 spectra

  • Sample Infusion: Direct infusion via syringe pump at a constant flow rate (e.g., 100 µL/min).

Analysis Procedure:

  • Initialize the portable mass spectrometer and allow it to reach stable operating conditions.

  • Perform a system suitability check by analyzing a solvent blank to ensure no carryover or background interference.

  • Analyze a standard solution of this compound (e.g., 0.5 µg/mL) to confirm instrument performance and retention time (if applicable in the infusion setup).

  • Inject the prepared sample extract into the instrument.

  • Acquire data for the specified mass range, focusing on the target ion at m/z 484.

  • Compare the signal intensity of the target ion in the sample to a pre-determined cut-off level to classify the sample as positive or negative for this compound contamination.[1]

Visualizations

T2_Toxin_Signaling_Pathway T2 This compound Ribosome 60S Ribosomal Subunit T2->Ribosome binds to ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth RiboStress Ribotoxic Stress Response ProteinSynth->RiboStress MAPK MAPK Activation (e.g., ERK1/2) RiboStress->MAPK p53 p53 Activation RiboStress->p53 Apoptosis Apoptosis MAPK->Apoptosis Mitochondria Mitochondrial Dysfunction p53->Mitochondria Mitochondria->Apoptosis

This compound Induced Apoptosis Pathway.

Experimental_Workflow cluster_SamplePrep On-Site Sample Preparation cluster_Analysis Instrumental Analysis cluster_Results Data Interpretation Sample 1. Cereal Sample (5g) Extraction 2. Add Acetonitrile:Water (20 mL) & Vortex Sample->Extraction Centrifuge 3. Centrifuge (4000 rpm, 5 min) Extraction->Centrifuge Filter 4. Filter Supernatant (0.45 µm) Centrifuge->Filter PortableMS 5. Infuse into Portable APCI-MS Filter->PortableMS Filtered Extract DataAcq 6. Data Acquisition (m/z 484) PortableMS->DataAcq Result 7. Compare to Cut-off & Classify DataAcq->Result

Workflow for this compound Screening.

Conclusion

The use of portable mass spectrometry with an APCI source provides a rapid and effective method for screening this compound in cereal grains directly in the field.[1] While the sensitivity may not yet meet all regulatory limits set by bodies like the European Commission, the technology is feasible for identifying highly contaminated samples, thus preventing their entry into the food and feed supply chain.[8] The protocol presented here is straightforward, requires minimal sample preparation, and delivers results in minutes, making it a valuable tool for quality control in agriculture and food production. Further advancements in portable mass spectrometry technology are anticipated to enhance sensitivity, making it an even more powerful tool for on-site mycotoxin analysis.

References

Application Notes and Protocols for Radioimmunoassay (RIA) of T-2 Toxin in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of T-2 toxin in wheat using a radioimmunoassay (RIA) method. The described procedure is sensitive, accurate, and reproducible for the analysis of this mycotoxin in cereal samples.

Introduction

This compound is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that can contaminate cereal grains such as wheat, corn, and barley.[1][2] Due to its potent cytotoxicity and immunosuppressive effects, this compound poses a significant health risk to both humans and animals.[1] Regulatory bodies in various regions have set maximum recommended levels for T-2 and its related compound, Hthis compound, in food and feed.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound levels in agricultural commodities to ensure food safety.

Radioimmunoassay (RIA) is a highly sensitive in-vitro assay technique that utilizes the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of specific antibody binding sites.[3] This method allows for the precise quantification of small molecules like mycotoxins in complex matrices. The RIA for this compound offers high sensitivity and specificity for routine analysis of wheat samples.[4][5]

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "hot" antigen) competes with the unlabeled this compound (the "cold" antigen) present in the wheat sample or standard for a limited number of binding sites on a specific anti-T-2 toxin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound bound to the antibody decreases. The antibody-bound fraction is then separated from the free (unbound) radiolabeled this compound. The radioactivity of the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the percentage of bound radioactivity against known concentrations of this compound standards. The concentration of this compound in the unknown samples is then determined by interpolating from this standard curve.

Experimental Protocols

Production of Anti-T-2 Toxin Antibody

Antibodies specific to this compound are essential for the RIA. Since this compound is a small molecule and not immunogenic on its own, it must be conjugated to a larger carrier protein to elicit an immune response.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Reagents for conjugation (e.g., succinic anhydride, dicyclohexylcarbodiimide, N-hydroxysuccinimide)

  • Rabbits for immunization

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Phosphate (B84403) Buffered Saline (PBS)

Procedure:

  • Preparation of T-2 Hemisuccinate (T-2-HS): this compound is first derivatized to T-2 hemisuccinate to provide a carboxyl group for conjugation.

  • Conjugation of T-2-HS to BSA: The T-2-HS is then covalently linked to bovine serum albumin (BSA) to create the T-2-HS-BSA immunogen.[6][7]

  • Immunization of Rabbits: Rabbits are immunized with the T-2-HS-BSA conjugate.[6][7] The initial injection is typically done with Freund's complete adjuvant, followed by booster injections with Freund's incomplete adjuvant at regular intervals.

  • Antiserum Collection and Characterization: Blood is collected from the immunized rabbits, and the antiserum containing the polyclonal antibodies is harvested. The titer and specificity of the antibody are then determined using techniques such as enzyme-linked immunosorbent assay (ELISA) or by radiolabeling this compound and performing binding assays.

Preparation of Radiolabeled this compound

A radiolabeled this compound, typically with tritium (B154650) (³H), is required as the tracer in the RIA.

Procedure:

The synthesis of radiolabeled this compound involves the introduction of a radioactive isotope into the this compound molecule. This is a specialized process and is often procured from commercial sources.

Sample Preparation and Toxin Extraction from Wheat

Proper extraction and cleanup are critical to remove interfering substances from the wheat matrix.[4][5]

Materials:

  • Wheat samples

  • Methanol (B129727)

  • Hexane (B92381)

  • Sep-Pak C18 reverse-phase cartridges

  • 0.1 M Sodium Phosphate Buffer (pH 7.2)

  • Grinder or mill

  • Shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Grinding: Grind the wheat sample to a fine powder.

  • Extraction: Extract a known weight of the ground wheat sample with methanol by shaking for a specified period.

  • Defatting: Wash the methanolic extract with hexane to remove lipids and other non-polar interfering compounds.

  • Cleanup: Pass the defatted extract through a Sep-Pak C18 reverse-phase cartridge to further remove interfering substances.[4][5]

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in 0.1 M sodium phosphate buffer (pH 7.2) for RIA analysis.[4][5]

Radioimmunoassay Procedure

Materials:

  • Anti-T-2 toxin antibody (antiserum)

  • Radiolabeled this compound (e.g., ³H-T-2)

  • This compound standards of known concentrations

  • Prepared wheat sample extracts

  • 0.1 M Sodium Phosphate Buffer (pH 7.2)

  • Separating agent: Saturated ammonium (B1175870) sulfate (B86663) solution or albumin-coated charcoal

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Centrifuge

Procedure:

  • Assay Setup: In appropriately labeled tubes, add the following in order:

    • A specific volume of 0.1 M sodium phosphate buffer.

    • A specific volume of the anti-T-2 toxin antibody solution (at a predetermined optimal dilution).

    • A specific volume of either the this compound standard solution or the prepared wheat sample extract.

    • A specific volume of the radiolabeled this compound solution.

  • Incubation: Vortex the tubes gently and incubate for a specified time (e.g., 1 hour) at a controlled temperature to allow the competitive binding reaction to reach equilibrium.[8][9]

  • Separation of Bound and Free Toxin:

    • Ammonium Sulfate Precipitation: Add an equal volume of saturated ammonium sulfate solution to each tube to precipitate the antibody-antigen complex.[4][5] Centrifuge the tubes, and the supernatant containing the free radiolabeled this compound is separated from the pellet containing the antibody-bound fraction.

    • Albumin-Coated Charcoal: Alternatively, add a suspension of albumin-coated charcoal to adsorb the free radiolabeled this compound.[8][9] Centrifuge the tubes to pellet the charcoal, leaving the antibody-bound fraction in the supernatant.

  • Radioactivity Measurement:

    • Transfer the supernatant (if using charcoal separation) or the resuspended pellet (if using ammonium sulfate precipitation) to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Standard Curve: Construct a standard curve by plotting the percentage of bound radioactivity (%B/B₀) versus the concentration of the this compound standards. %B/B₀ is calculated as (CPM of standard / CPM of zero standard) x 100.

  • Quantification: Determine the concentration of this compound in the wheat sample extracts by interpolating their %B/B₀ values on the standard curve.

  • Final Calculation: Calculate the final concentration of this compound in the original wheat sample, taking into account the initial sample weight and any dilution factors used during sample preparation.

Data Presentation

The performance of the this compound RIA is summarized in the following tables.

Table 1: Recovery of this compound from Spiked Wheat Samples

Spiking Level (ppb)Recovery (%)Reference
1 - 2084 - 103[4][5]
190[4][5]
595[4][5]
10103[4][5]
2084[4][5]

Table 2: Assay Performance Characteristics

ParameterValueReference
Detection Limit in Wheat1 ppb[4][5][10]
Sensitivity (Assay Range)1 - 20 ng per assay[6]
Recovery after Extraction & Cleanup90 - 95%[4][5]
Antibody Affinity Constant (Km)1.75 x 10¹⁰ liters/mol[8][9]

Table 3: Cross-Reactivity of the Anti-T-2 Toxin Antibody

CompoundCross-Reactivity (%)Reference
This compound100[6][7]
Hthis compound~10.3[8][9]
T-2 TriolLess than T-2 and HT-2[6][7]
NeosolaniolVery weak[6][7]
T-2 TetraolVery weak[6][7]
8-acetyl-neosolaniolVery weak[6][7]
DiacetoxyscirpenolNo cross-reaction[6][7]
TrichoderminNo cross-reaction[6][7]
Vomitoxin (DON)No cross-reaction[6][7]
Verrucarin ANo cross-reaction[6][7]

Visualizations

RIA_Workflow cluster_SamplePrep Sample Preparation cluster_RIA Radioimmunoassay cluster_DataAnalysis Data Analysis Grind Grind Wheat Sample Extract Extract with Methanol Grind->Extract Defat Wash with Hexane Extract->Defat Cleanup Sep-Pak C18 Cleanup Defat->Cleanup Evap Evaporate & Reconstitute Cleanup->Evap Mix Combine Antibody, Sample/Standard, and Radiolabeled T-2 Evap->Mix Incubate Incubate Mix->Incubate Separate Separate Bound & Free Toxin (Ammonium Sulfate or Charcoal) Incubate->Separate Count Measure Radioactivity (Liquid Scintillation Counter) Separate->Count StandardCurve Generate Standard Curve Count->StandardCurve Calculate Calculate T-2 Concentration StandardCurve->Calculate

Caption: Experimental workflow for this compound determination in wheat by RIA.

Competitive_Binding Ab Anti-T-2 Antibody Bound_unlabeled Antibody-Bound Unlabeled T-2 Ab->Bound_unlabeled binds Bound_labeled Antibody-Bound Labeled T-2 Ab->Bound_labeled binds T2_unlabeled This compound (Sample) T2_unlabeled->Bound_unlabeled T2_labeled Radiolabeled This compound T2_labeled->Bound_labeled Free_labeled Free Labeled T-2 T2_labeled->Free_labeled unbound

Caption: Competitive binding principle of the this compound radioimmunoassay.

References

Application Notes and Protocols for Screening T-2 Toxin in Grains using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species that can contaminate a wide range of grains, including maize, wheat, oats, and barley.[1] Due to its potent cytotoxicity and immunosuppressive effects, which pose a significant threat to human and animal health, routine screening of agricultural commodities for this compound is crucial.[1] Thin-layer chromatography (TLC) offers a cost-effective and straightforward method for the rapid screening of this compound in grain samples, making it a valuable tool for quality control in the food and feed industries.

This document provides a detailed protocol for the extraction, separation, and visualization of this compound from grain samples using TLC.

Principle

The method involves the extraction of this compound from a homogenized grain sample using a suitable organic solvent mixture. The resulting extract is then partially purified or directly spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a chamber containing a specific mobile phase, which separates the this compound from other sample components based on its polarity and interaction with the stationary phase. Finally, the this compound is visualized as a distinct spot by spraying with a chromogenic agent and heating. The presence of this compound can be confirmed by comparing the retention factor (Rf) of the sample spot with that of a known this compound standard.

Data Presentation

The following table summarizes key quantitative data for the TLC-based screening of this compound in various grains.

ParameterMaizeWheatCorn FlourReference
Recovery Rate (%) 76.8 - 115.286.9 - 110.491 ± 4.24[2]
Limit of Detection (LOD) 0.2 - 5 µg/kg0.2 - 5 µg/kg50 ng/spot[2][3]
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.5 - 10 µg/kg-[2]

Experimental Workflow

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis Grind Grind Grain Sample Weigh Weigh Homogenized Sample Grind->Weigh Extract Extract with Solvent Weigh->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Spot Spot Extract on TLC Plate Centrifuge->Spot Sample Extract Develop Develop Plate in Mobile Phase Spot->Develop Dry Dry the TLC Plate Develop->Dry Spray Spray with Visualization Reagent Dry->Spray Heat Heat the Plate Spray->Heat Analyze Analyze Rf and Compare Heat->Analyze

Caption: Experimental workflow for TLC screening of this compound in grains.

Experimental Protocols

Materials and Reagents
  • This compound Standard: (Sigma-Aldrich or equivalent), 1 mg/mL in methanol (B129727).

  • Solvents: Acetonitrile, methanol, chloroform, ethyl acetate, toluene, glacial acetic acid, concentrated sulfuric acid (all analytical grade).

  • TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 20 cm).

  • Visualization Reagent (p-Anisaldehyde Solution): To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[4] Stir vigorously. Store in a foil-wrapped container.

  • Grain Samples: Maize, wheat, oats, etc.

Preparation of Standard Solutions

Prepare a series of working standard solutions of this compound by diluting the stock solution with methanol to concentrations such as 10, 25, 50, and 100 µg/mL.

Sample Preparation (Extraction)
  • Grinding: Grind a representative sample of the grain to a fine powder (to pass a 50-mesh sieve).

  • Extraction:

    • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).[2]

    • Vortex vigorously for 3 minutes or shake on a rotary shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (the upper liquid layer) for TLC analysis. For a cleaner extract, a solid-phase extraction (SPE) cleanup step using an HLB cartridge can be employed.[2]

Thin-Layer Chromatography
  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 105-110°C for 30 minutes. Let it cool to room temperature in a desiccator before use.

  • Spotting:

    • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

    • Using a capillary tube or a microsyringe, apply 10 µL of the sample extract and the standard solutions as small, discrete spots on the starting line. Ensure a distance of at least 1.5 cm between adjacent spots.

  • Development:

    • Prepare the mobile phase: Toluene:Ethyl Acetate (9:1, v/v) .

    • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.

    • Allow the mobile phase to ascend the plate until it reaches about 1-2 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

Visualization
  • Spraying: In a well-ventilated fume hood, spray the dried TLC plate evenly with the p-anisaldehyde visualization reagent.

  • Heating: Heat the sprayed plate in an oven at 110°C for 5-10 minutes, or until colored spots appear.[5]

  • Observation: this compound will appear as a distinct colored spot.

Analysis and Interpretation
  • Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identification. It is calculated as follows: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Comparison: Compare the Rf value and the color of the spot from the sample extract with those of the this compound standard spots. A match in both Rf value and color indicates a presumptive positive result for this compound.

  • Semi-Quantification (Optional): The concentration of this compound in the sample can be estimated by comparing the intensity and size of the sample spot with the spots from the standard solutions of known concentrations.

Logical Relationship of the Screening Process

G cluster_input Input cluster_process Screening Process cluster_output Output & Decision Grain Grain Sample Extraction Extraction & Cleanup Grain->Extraction TLC TLC Separation Extraction->TLC Visualization Visualization TLC->Visualization Decision This compound Detected? Visualization->Decision Positive Presumptive Positive (Further Confirmation Required) Negative Negative Decision->Positive Yes Decision->Negative No

Caption: Logical flow of the this compound screening process.

Conclusion

This TLC-based method provides a reliable and accessible approach for the preliminary screening of this compound in various grain matrices. Its simplicity and cost-effectiveness make it suitable for routine monitoring in settings with limited access to more sophisticated analytical instrumentation like HPLC or LC-MS/MS. Presumptive positive results obtained by this method should be confirmed by a more sensitive and specific quantitative method.

References

Troubleshooting & Optimization

Technical Support Center: T-2 Toxin Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for T-2 toxin detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important? A1: this compound is a type A trichothecene (B1219388) mycotoxin, a toxic secondary metabolite produced by fungi of the Fusarium species.[1][2] These fungi commonly contaminate grains like oats, maize, barley, and wheat.[2][3] this compound is highly toxic to humans and animals, capable of inhibiting DNA and RNA synthesis and inducing apoptosis.[1] Its effects can range from feed refusal and weight loss in animals to a severe condition in humans known as alimentary toxic aleukia (ATA).[2][4] Due to its stability during food processing and storage, sensitive and accurate detection methods like LC-MS/MS are crucial for food safety and regulatory compliance.[1][5]

Q2: What are the best storage conditions for this compound standards and samples? A2: For long-term storage, this compound standards are most stable when dissolved in acetonitrile (B52724).[6][7] Studies have shown no significant decomposition in acetonitrile for up to 24 months at 25°C.[6][7] Stock solutions in methanol (B129727) or ethanol (B145695) should be stored at 4°C, and it is recommended to freshly dilute them in aqueous media just before use, as breakdown can occur over time in aqueous solutions, especially at room temperature or higher.[8] this compound is generally stable and resistant to degradation from high temperatures.[1]

Q3: Which ionization mode and precursor ion should I use for this compound detection? A3: For T-2 and its metabolite Hthis compound, Electrospray Ionization (ESI) in positive mode is most commonly and effectively used.[9] The most abundant and stable precursor ions are the ammonium (B1175870) adducts ([M+NH₄]⁺).[9][10] While protonated molecules can be used, ammonium adducts typically provide better sensitivity and stability. Some methods have also successfully used sodium adducts as precursor ions.[4]

Q4: How can I mitigate matrix effects in my analysis? A4: Matrix effects, particularly ion suppression in ESI, are a major challenge in this compound analysis, especially in complex matrices like spices, maize, and animal feed.[11][12] Several strategies can be employed to compensate for these effects:

  • Stable Isotope-Labeled Internal Standards: This is the most effective method for correction.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the sample.[4]

  • Standard Addition: This involves adding known amounts of the standard to the sample extract itself to create a calibration curve within the sample matrix.[11][12]

  • Sample Dilution: A simple "dilute-and-shoot" approach can effectively reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4][13]

  • Effective Sample Cleanup: Employing cleanup techniques like immunoaffinity columns (IAC) or solid-phase extraction (SPE) can significantly reduce matrix interferences.[3][13]

Q5: What are the key metabolites of this compound I should be aware of? A5: The primary and most common metabolite of this compound is Hthis compound, formed by the deacetylation of T-2.[14][15] Often, regulatory limits are set for the sum of T-2 and HT-2 toxins.[5][15] Other metabolites that can be formed in animals or plants include neosolaniol, T-2 triol, and T-2 tetraol through hydrolysis reactions.[8][15] Additionally, "masked" mycotoxins like this compound-3-O-glucoside may be present in grains, which can be challenging to detect without specific methods but can revert to their toxic form upon ingestion.[14][16]

LC-MS/MS Parameter Optimization

Optimizing mass spectrometry and chromatography parameters is critical for achieving the required sensitivity and accuracy for this compound analysis.

Mass Spectrometry Parameters

The following table summarizes typical Multiple Reaction Monitoring (MRM) parameters for T-2 and HT-2 toxins. These values should be used as a starting point and must be optimized for your specific instrument.

CompoundPrecursor IonPrecursor m/zProduct Ion (Quantifier)Product m/zCollision Energy (CE)Product Ion (Qualifier)Product m/zCollision Energy (CE)
This compound [M+NH₄]⁺484.3[M+NH₄-CH₃COOH-C₅H₈O₂]⁺305.2Optimize (10-25 eV)[M+NH₄-CH₃COOH]⁺424.3Optimize (5-15 eV)
Hthis compound [M+NH₄]⁺442.3[M+NH₄-CH₃COOH-H₂O]⁺263.1Optimize (15-30 eV)[M+NH₄-CH₃COOH]⁺382.2Optimize (10-20 eV)

Note: The exact m/z values and collision energies can vary slightly between instruments. It is mandatory to perform compound tuning to determine the optimal values.[9][10][14]

Chromatographic Conditions

The choice of mobile phase and column is crucial for good peak shape and separation from matrix interferences.

ParameterRecommended ConditionsNotes
Column C18 or Phenyl-Hexyl (e.g., 100-150 mm length, 2.1-3.0 mm ID, <3 µm particle size)A C18 column is widely applicable. Phenyl-Hexyl columns can offer alternative selectivity.[14][17]
Mobile Phase A Water with 5-10 mM Ammonium Acetate (B1210297) and 0.1% Acetic or Formic AcidAmmonium acetate aids in the formation of the [M+NH₄]⁺ adduct.[17][18]
Mobile Phase B Methanol with 5-10 mM Ammonium Acetate and 0.1% Acetic or Formic AcidMethanol often provides a significantly higher signal intensity for T-2 and HT-2 toxins compared to acetonitrile.[17]
Flow Rate 0.3 - 0.6 mL/minAdjust based on column dimensions and system pressure limits.[17]
Injection Volume 2 - 10 µLKeep injection volume low to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[12]
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce run times.
Example Gradient Start at 10-30% B, ramp to 95-100% B over 5-10 minutes, hold for 2-3 minutes, then re-equilibrate.The gradient should be optimized to ensure separation from isomers and matrix components.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol provides a general workflow for extracting this compound from cereal matrices.

G General Sample Preparation Workflow for this compound cluster_0 Extraction cluster_1 Cleanup A 1. Homogenize Sample (Grind cereal to a fine powder) B 2. Weigh Sample (e.g., 5 g) A->B C 3. Add Extraction Solvent (e.g., 20 mL Acetonitrile/Water 80:20 v/v) B->C D 4. Shake/Vortex (e.g., 30 minutes) C->D E 5. Centrifuge (e.g., 10 min at 4000 rpm) D->E F 6. Collect Supernatant E->F Transfer Supernatant G 7. Cleanup Step (Pass extract through Immunoaffinity (IAC) or Solid-Phase Extraction (SPE) column) F->G H 8. Elute Toxin (e.g., with Methanol or Acetonitrile) G->H I 9. Evaporate to Dryness (Under gentle stream of Nitrogen) H->I J 10. Reconstitute (In initial mobile phase composition) I->J K LC-MS/MS Analysis J->K Analyze

Caption: Workflow for this compound extraction and cleanup from cereals.

Detailed Steps:

  • Homogenization: Grind a representative portion of the sample (e.g., wheat, oats) into a fine, uniform powder.[2]

  • Extraction: Weigh 5-25 g of the homogenized sample into a centrifuge tube. Add an appropriate volume of extraction solvent, typically an aqueous acetonitrile or methanol mixture (e.g., acetonitrile/water, 80:20 v/v).[13][19]

  • Shaking: Shake vigorously for 30-60 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Cleanup (Recommended): The supernatant can be cleaned up using various methods to remove interfering matrix components.[13]

    • Immunoaffinity Columns (IAC): These provide very high selectivity and result in a clean extract.[3][13] The extract is passed through the column, which specifically binds the T-2/HT-2 toxins. After a washing step, the toxins are eluted with a solvent like methanol.

    • Solid-Phase Extraction (SPE): Cartridges (e.g., C18) can be used to remove polar and non-polar interferences.

  • Evaporation and Reconstitution: The cleaned eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase composition to ensure good peak shape.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Problem 1: Low Sensitivity or No Signal

This is a frequent issue that can stem from multiple sources, from sample preparation to instrument settings.

G Troubleshooting: Low Sensitivity / No Signal Start Low or No Signal Detected CheckTuning Is the MS properly tuned? (Check T-2 standard infusion) Start->CheckTuning CheckLC Is there a peak in the chromatogram? (Check system pressure, solvent lines) CheckTuning->CheckLC Yes Sol_Tune Solution: Retune MS. Optimize precursor/product ions and collision energy. CheckTuning->Sol_Tune No CheckSamplePrep Was the sample prep successful? (Review extraction/cleanup steps) CheckLC->CheckSamplePrep Yes Sol_LC Solution: Troubleshoot LC. Check for leaks, blockages. Ensure correct mobile phase. CheckLC->Sol_LC No CheckMatrix Is severe ion suppression occurring? CheckSamplePrep->CheckMatrix Yes Sol_SamplePrep Solution: Spike a blank sample before extraction to check recovery. Verify solvent volumes and standards. CheckSamplePrep->Sol_SamplePrep No Sol_Matrix Solution: Dilute sample extract (e.g., 10x). Improve cleanup. Use matrix-matched standards. CheckMatrix->Sol_Matrix Yes End Problem Resolved CheckMatrix->End No Sol_Tune->End Sol_LC->End Sol_SamplePrep->End Sol_Matrix->End

Caption: Decision tree for diagnosing low signal issues.

  • Verify Instrument Performance: Directly infuse a this compound standard solution into the mass spectrometer to confirm that the instrument is tuned correctly and that the specified MRM transitions are yielding a strong signal.

  • Check Mobile Phase Composition: Ensure that the mobile phase contains an agent to promote adduct formation (e.g., ammonium acetate for [M+NH₄]⁺). Using methanol instead of acetonitrile as the organic modifier can increase signal intensity for this compound.[17]

  • Evaluate Sample Extraction: Perform a recovery experiment by spiking a known amount of this compound into a blank sample matrix before extraction. Low recovery indicates a problem with the extraction or cleanup procedure.

  • Assess Ion Suppression: Inject a post-extraction spiked sample (a blank matrix extract to which the standard is added just before injection) and compare the signal to a standard in pure solvent. A significantly lower signal in the matrix indicates ion suppression.[11]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography can compromise quantification and resolution.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and active sites (e.g., free silanols) on the column. Can also be caused by extra-column dead volume.[20]

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of acid (formic or acetic) can help. Use a modern, high-purity, end-capped column. Check all fittings for dead volume.

  • Peak Fronting:

    • Cause: Typically a result of column overloading or injecting a sample dissolved in a solvent significantly stronger than the mobile phase.[20]

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.[20]

  • Peak Splitting:

    • Cause: Can be caused by a partially blocked column frit, a void at the head of the column, or co-elution with an interference that causes ion suppression only in the center of the peak.[20]

    • Solution: Filter all samples before injection. Use a guard column to protect the analytical column. If a blockage is suspected, try reverse-flushing the column. If the problem persists, the column may need to be replaced.[20]

Problem 3: Poor Reproducibility

Inconsistent results can invalidate a method.

  • Inconsistent Peak Areas:

    • Cause: Can be due to inconsistent injection volumes, sample degradation, or variable matrix effects between samples.

    • Solution: Ensure the autosampler is functioning correctly. Analyze samples promptly after preparation, as T-2 can degrade in aqueous solutions.[8] The use of a stable isotope-labeled internal standard is the best way to correct for variability.

  • Shifting Retention Times:

    • Cause: Often related to issues with the LC system, such as pump malfunction, leaks, or insufficient column equilibration.

    • Solution: Ensure the pump is delivering a stable and accurate flow rate. Check the system for leaks. Allow the column to fully equilibrate with the initial mobile phase conditions between injections; this can require 5-10 column volumes.

G Matrix Effects on Analyte Signal cluster_1 cluster_2 A Analyte Molecules C Droplet with Analyte + Matrix A->C B Matrix Components B->C D Gas Phase Ions B->D Matrix competes for charge or droplet surface, reducing analyte ionization. B->D Matrix improves analyte ionization (less common). C->D Ionization E MS Detector D->E Detection sup Ion Suppression enh Ion Enhancement

Caption: How co-eluting matrix components affect analyte ionization.

References

Technical Support Center: Reducing Matrix Effects in T-2 Toxin Analysis of Cereals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate the challenges of matrix effects in the analysis of T-2 toxin in complex cereal matrices.

Troubleshooting Guide

This section addresses specific issues encountered during the analysis of this compound in cereals, providing potential causes and actionable solutions.

Q1: Why am I observing low or inconsistent recovery for this compound?

A1: Low or inconsistent analyte recovery is a common problem often linked to the sample preparation and extraction phase.

  • Potential Cause 1: Inefficient Extraction. The extraction solvent may not be optimal for the specific cereal matrix. This compound is typically extracted with aqueous mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727).[1][2] The ratio of organic solvent to water is critical; for instance, acetonitrile/water (80/20, v/v) is a common choice.[3] The addition of a small amount of acid (e.g., formic acid) can help break bonds between the mycotoxin and matrix components, improving extraction efficiency.[2]

  • Solution: Optimize the extraction solvent system. Test different ratios of acetonitrile or methanol with water. Consider adding 0.1-1% formic acid to the extraction solvent. Ensure sufficient shaking or vortexing time (e.g., 30-60 minutes) to allow for complete extraction.[3]

  • Potential Cause 2: Analyte Loss During Cleanup. Solid-phase extraction (SPE) or other cleanup steps can lead to analyte loss if not properly optimized. The sorbent material may irreversibly bind the toxin, or the elution solvent may be too weak to recover it completely.

  • Solution: If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb this compound. For highly specific cleanup, immunoaffinity columns (IAC) are very effective and can yield high recoveries, often between 70% and 100%.[4][5]

  • Potential Cause 3: Strong Matrix Effects. Co-extracted matrix components can interfere with the analytical signal, leading to apparent low recovery (ion suppression). This is particularly problematic in complex matrices like cereals.[6]

  • Solution: Implement a more rigorous cleanup method such as immunoaffinity chromatography (IAC) to remove interfering compounds.[7] Alternatively, use a stable isotope-labeled internal standard (e.g., ¹³C-T-2) to compensate for signal loss.[8][9] The use of matrix-matched calibration is also essential to correct for these effects.[10]

Q2: My LC-MS/MS results show significant ion suppression. How can I fix this?

A2: Ion suppression is a major matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte (this compound), leading to a decreased signal and inaccurate quantification.[11]

  • Solution 1: Improve Sample Cleanup. The most direct way to reduce ion suppression is to remove the interfering matrix components before analysis. Immunoaffinity columns (IAC) are highly selective and provide excellent cleanup, significantly reducing matrix effects.[7][12] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods followed by dispersive SPE (dSPE) cleanup with sorbents like C18 can also be effective.[13][14]

  • Solution 2: Chromatographic Separation. Optimize your HPLC/UHPLC method to achieve baseline separation between this compound and the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different C18 column), or modifying the flow rate.

  • Solution 3: Stable Isotope Dilution Assay (SIDA). This is the most robust method for correcting matrix effects.[9] A stable isotope-labeled internal standard (e.g., ¹³C-T-2) is added to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical properties and chromatographic behavior to the native this compound, it experiences the same degree of ion suppression. By measuring the ratio of the native analyte to the labeled standard, the matrix effect is effectively cancelled out, leading to accurate quantification.[9]

  • Solution 4: Matrix-Matched Calibration. Prepare your calibration standards in an extract of a blank (toxin-free) cereal matrix that is identical to your sample type.[10][15] This ensures that the standards and the samples experience similar matrix effects, allowing for more accurate quantification.[16][17]

  • Solution 5: Sample Dilution. A simple "dilute-and-shoot" approach can sometimes be effective if the analytical instrument is sensitive enough.[1][3] Diluting the sample extract with the mobile phase reduces the concentration of co-eluting matrix components, thereby minimizing their suppressive effect.

Q3: I'm seeing poor reproducibility and high relative standard deviations (RSDs) in my results. What's the cause?

A3: High variability often points to inconsistencies in the analytical workflow, from sample preparation to data acquisition.

  • Potential Cause 1: Sample Inhomogeneity. Mycotoxins are often not distributed evenly in bulk cereal lots, leading to "hot spots".[6] If the initial sample is not properly homogenized, subsamples taken for analysis will have different toxin concentrations.

  • Solution: Ensure the entire laboratory sample is thoroughly homogenized by grinding it to a fine, uniform powder (e.g., 95% passing through a 20-mesh sieve) before taking an analytical portion.[6]

  • Potential Cause 2: Inconsistent Sample Preparation. Manual steps in the extraction and cleanup process can introduce variability. Inconsistent timing, volumes, or techniques across different samples can lead to varying recoveries and matrix effects.

  • Solution: Standardize all sample preparation steps. Use calibrated pipettes and automated shakers where possible. Ensure that each sample is treated identically. The use of a stable isotope-labeled internal standard added before extraction can compensate for variations in the analytical procedure.[12]

  • Potential Cause 3: LC-MS/MS System Instability. Fluctuations in the instrument's performance, such as an unstable spray in the ESI source, can cause signal variability.

  • Solution: Perform regular maintenance and calibration of the LC-MS/MS system. Check the stability of the electrospray by monitoring the signal of a standard compound infused post-column. Ensure the source is clean, as matrix components can build up and affect ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of the analytical signal (typically ion suppression or enhancement) of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix.[6][16] In the context of LC-MS/MS analysis of this compound in cereals, complex matrix components like fats, proteins, and carbohydrates are co-extracted with the toxin.[6] During electrospray ionization (ESI), these components can compete with the this compound for ionization, typically leading to a suppressed signal and therefore an underestimation of the toxin's concentration.[2][11] This can result in false-negative results or inaccurate quantification, which has serious implications for food safety and regulatory compliance.

Q2: What is the most effective way to compensate for matrix effects?

A2: The most effective and widely recognized "gold standard" method is the Stable Isotope Dilution Assay (SIDA).[9] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-T-2 toxin) to the sample before extraction.[8] This internal standard behaves almost identically to the native toxin throughout the entire process (extraction, cleanup, and LC-MS/MS analysis) and is affected by matrix interferences in the same way.[18] By calculating the ratio of the signal from the native toxin to the signal from the labeled standard, the method accurately corrects for both analyte loss during sample preparation and signal suppression/enhancement in the MS source.[7][9]

Q3: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A3: Both are excellent strategies, but their use depends on resource availability.

  • Stable Isotope Dilution Assay (SIDA): This is the preferred method for highest accuracy as it corrects for matrix effects and procedural losses on a per-sample basis.[12] It is the best choice for complex or variable matrices. The main drawback is the high cost and commercial availability of labeled standards.[18]

  • Matrix-Matched Calibration: This is a very effective and more affordable alternative. It is crucial when a labeled internal standard is not available.[10] Its accuracy depends on the blank matrix being a true representation of the samples being analyzed.[11] It can be challenging to find a certified "blank" matrix that is completely free of the target analyte.

Q4: Can I use a simple "dilute-and-shoot" method for this compound analysis in cereals?

A4: A "dilute-and-shoot" approach, where the sample extract is simply diluted before injection, can be used, but with caution.[3][19] This method is fast and simple, but it relies heavily on the sensitivity of the LC-MS/MS instrument.[1] By diluting the sample, the concentration of both the this compound and the interfering matrix components are reduced. If the instrument is sensitive enough to detect the diluted this compound at the required limits of quantification (LOQs), this method can successfully minimize matrix effects.[20] However, for trace-level analysis or for matrices that cause very strong signal suppression, this approach may not provide sufficient sensitivity, necessitating a sample cleanup step.[3]

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for this compound in Cereals
Cleanup MethodMatrixAnalyte(s)Average Recovery (%)RSD (%)Key Advantages & Disadvantages
Immunoaffinity Column (IAC) Wheat, Maize, BarleyT-2 & HT-270 - 100%[4]< 8%[4]Pro: High selectivity, excellent cleanup, reduces matrix effects.[7][12] Con: Higher cost, single-use columns.
QuEChERS Cereal-derived productsT-2 & HT-283.6 - 102.9%[21]< 15%[21]Pro: Fast, simple, low solvent use.[22] Con: Cleanup may be less exhaustive than IAC.[14]
Multi-analyte IAC + SIDA Corn, Wheat, Oat CerealT-2 & HT-280 - 120%[12]< 15%[12]Pro: Combines high selectivity with ultimate accuracy. Con: Highest cost.
Stable Isotope Dilution (SIDA) MaizeT-288 - 105%[23]4 - 11%[23]Pro: Most accurate quantification, corrects for loss and matrix effects.[9] Con: Requires expensive labeled standards.[24]
Table 2: Effect of Calibration Method on this compound Recovery in Different Cereal Matrices
Calibration MethodMatrixObserved EffectTypical Recovery Range (%)Reference
Solvent-Based Calibration Wheat, MaizeSevere Ion Suppression< 50% (can be highly variable)[1]
Matrix-Matched Calibration Wheat, Maize, RyeCompensates for Signal Suppression90 - 110%[10][17]
Stable Isotope Dilution Wheat, MaizeCorrects for Suppression & Analyte Loss84.2 - 117.1%[7][25]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for this compound

This protocol describes a general procedure for cleaning cereal extracts using a commercially available immunoaffinity column. Always consult the manufacturer's specific instructions.

  • Extraction:

    • Weigh 10 g of homogenized cereal sample into a 50 mL centrifuge tube.[3]

    • Add 20 mL of an extraction solvent, typically methanol/water (80:20, v/v) or acetonitrile/water (80:20, v/v).[3]

    • Shake vigorously for 30-60 minutes on a horizontal shaker.[3]

    • Centrifuge the sample at ≥ 3000 g for 5 minutes.[13]

  • Dilution & Filtration:

    • Take a specific volume of the supernatant (e.g., 4 mL) and dilute it with an appropriate buffer solution, typically Phosphate Buffered Saline (PBS), as recommended by the IAC manufacturer. A dilution factor of 1:5 to 1:10 is common.

    • Filter the diluted extract through a glass microfiber filter to remove any remaining particulate matter.

  • IAC Cleanup:

    • Allow the IAC column to reach room temperature.

    • Pass the entire filtered, diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The this compound will bind to the specific antibodies in the column.[26]

    • Wash the column with purified water (e.g., 10 mL) to remove unbound matrix components.[7]

    • Dry the column by passing air through it for 10-20 seconds.

  • Elution:

    • Elute the bound this compound from the column by slowly passing a small volume of elution solvent (e.g., 2-3 mL of methanol or acetonitrile) through the column.[7][26] Collect the eluate in a clean vial.

    • Ensure complete elution by passing a second small volume of the solvent or by pushing air through the column.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[26]

    • Reconstitute the dry residue in a known volume (e.g., 500 µL) of mobile phase or a suitable solvent mixture for LC-MS/MS analysis.[25]

Protocol 2: Preparation of Matrix-Matched Calibrants

This protocol outlines the steps to prepare calibration standards that account for matrix effects.

  • Source Blank Matrix: Obtain a representative sample of the cereal matrix (e.g., wheat, maize) that is known to be free of this compound. This may require pre-screening multiple sources.

  • Prepare Blank Extract: Process the blank matrix using the exact same extraction and cleanup procedure (e.g., the IAC protocol above) that you will use for your unknown samples. This resulting clean eluate is your "matrix-matched solvent".

  • Prepare Stock Solution: Prepare a certified stock solution of this compound in a pure solvent (e.g., acetonitrile) at a high concentration (e.g., 100 µg/mL).

  • Create Working Standards: Perform serial dilutions of the stock solution in the "matrix-matched solvent" prepared in Step 2. This will create a series of calibration standards (e.g., 5, 10, 25, 50, 100 ng/mL) where the this compound is dissolved in the blank matrix extract.

  • Construct Calibration Curve: Analyze the matrix-matched standards using your LC-MS/MS method. Construct a calibration curve by plotting the instrument response against the known concentrations. This curve will be used to quantify this compound in your actual samples.[10]

Visualizations

Experimental and Analytical Workflows

T2_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Homogenize Cereal Sample (Grinding) B 2. Weigh Analytical Portion A->B C 3. Add Internal Standard (¹³C-T-2 Toxin) B->C D 4. Extract with Solvent (e.g., ACN/Water) C->D E 5. Centrifuge / Filter D->E F 6. Dilute Extract E->F Proceed to Cleanup G 7. Apply to Cleanup Column (e.g., Immunoaffinity Column) F->G H 8. Wash Column G->H I 9. Elute this compound H->I J 10. Evaporate & Reconstitute I->J Proceed to Analysis K 11. LC-MS/MS Analysis J->K L 12. Data Processing (Quantify using IS ratio) K->L

Caption: General workflow for this compound analysis with stable isotope dilution.

Matrix_Effect_Strategy Start Problem: Inaccurate Results due to Matrix Effects Q1 Is a Stable Isotope-Labeled Internal Standard (¹³C-T-2) Available and Affordable? Start->Q1 SIDA Implement Stable Isotope Dilution Assay (SIDA) Q1->SIDA Yes Q2 Can you source a certified 'blank' (toxin-free) matrix? Q1->Q2 No MM Use Matrix-Matched Calibration Q2->MM Yes Q3 Is the instrument highly sensitive and LOQ requirements are met after dilution? Q2->Q3 No Cleanup Improve Sample Cleanup (e.g., use IAC) and/or Optimize Chromatography Q3->Cleanup No Dilute Use 'Dilute-and-Shoot' Approach with Solvent Calibration Q3->Dilute Yes

References

Overcoming low recovery of T-2 toxin during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for T-2 toxin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental workflow, with a focus on overcoming low recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample extraction?

A1: Low recovery of this compound can stem from several factors throughout the analytical process. Key contributors include:

  • Inefficient Extraction: The choice of extraction solvent and method is critical and must be appropriate for both the this compound and the sample matrix.[1]

  • Matrix Effects: Complex sample matrices, such as those found in cereals and feed, can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification and the appearance of low recovery.[2][3][4][5][6]

  • Mycotoxin Degradation: this compound can degrade under certain conditions. It is sensitive to strongly acidic or alkaline environments.[7]

  • Losses During Cleanup: this compound can be lost during sample cleanup steps if the protocol, such as solid-phase extraction (SPE) or immunoaffinity column (IAC) chromatography, is not optimized.[1]

  • Improper Sample Preparation: Inadequate homogenization or grinding of the sample can lead to inefficient extraction and underestimation of the toxin concentration.[8]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is soluble in several organic solvents. The most commonly used and effective extraction solvents are mixtures of acetonitrile (B52724) or methanol (B129727) with water.[9][10] Often, the addition of a small amount of acid, such as formic or acetic acid, can improve extraction efficiency by helping to break the bonds between the mycotoxin and the sample matrix.[9] A common ratio is acetonitrile:water (80:20, v/v).[9]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in this compound analysis, especially in complex matrices like spices.[2][3] Several strategies can be employed to mitigate these effects:

  • Effective Sample Cleanup: Utilize cleanup techniques like immunoaffinity columns (IAC) or dispersive solid-phase extraction (d-SPE) with sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components.[9][11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for signal variations.

  • Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with the this compound to correct for variations in instrument response and matrix effects.[9][12]

  • Dilution of the Extract: A simple "dilute-and-shoot" approach can reduce the concentration of interfering compounds, although this may also decrease the sensitivity of the method.

Q4: When should I use an immunoaffinity column (IAC) for cleanup?

A4: Immunoaffinity columns are highly effective for sample cleanup, particularly for complex matrices or when low detection limits are required.[11] IACs use monoclonal antibodies specific to the this compound, leading to a very clean extract by selectively binding the toxin and allowing impurities to be washed away.[13][14] This method is beneficial for reducing matrix effects and improving the accuracy of subsequent analysis by HPLC or LC-MS/MS.[13] However, a drawback can be the cost of the columns, as they are often for single use.[11]

Q5: What is the QuEChERS method and is it suitable for this compound analysis?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that combines extraction and cleanup in a few simple steps. It is well-suited for multi-mycotoxin analysis, including this compound, in various food and feed matrices.[9][12][15] The method typically involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).[9][16]

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery.

Symptom Possible Cause Recommended Action
Consistently low recovery across all samples Inefficient Extraction Solvent Optimize the extraction solvent. Consider using a mixture of acetonitrile/water or methanol/water. Adding a small percentage of formic or acetic acid (e.g., 0.1-1%) can improve efficiency.[9]
Suboptimal Extraction Procedure Ensure adequate homogenization and extraction time. Techniques like vortexing, shaking, or sonication can enhance extraction. For QuEChERS, ensure vigorous shaking during the extraction and cleanup steps.
Degradation of this compound Avoid exposure to strong acids or bases during extraction and storage.[7] Check the pH of your solutions.
Low recovery in specific complex matrices (e.g., feed, spices) Significant Matrix Effects Implement a more rigorous cleanup method, such as immunoaffinity columns (IAC), to remove interfering compounds.[11] Alternatively, use matrix-matched calibration curves or stable isotope-labeled internal standards to compensate for signal suppression.[9][12]
Incomplete Matrix Penetration Ensure the sample is finely ground to a uniform particle size to allow for efficient solvent penetration.[8]
Variable and inconsistent recovery Inconsistent Sample Preparation Standardize all sample preparation steps, including weighing, solvent addition, and mixing times. Ensure consistent handling of all samples and standards.
Issues with Cleanup Column/Cartridge Ensure the cleanup columns (SPE or IAC) have not expired and are stored correctly. Follow the manufacturer's instructions for conditioning, loading, washing, and elution steps precisely.
Low recovery after cleanup step Loss of Toxin During Elution Optimize the elution solvent and volume. Ensure the chosen solvent is strong enough to disrupt the binding between the toxin and the sorbent (for SPE) or antibody (for IAC). For IAC, methanol is a common elution solvent.[13][14]
Toxin Breakthrough During Loading/Washing Ensure the loading and washing flow rates are not too high, which could prevent efficient binding of the toxin. Check that the wash solvent is not too strong, which could prematurely elute the toxin.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Cereal Grains

This protocol is a modified version of the QuEChERS method for the extraction and cleanup of this compound from cereal matrices.

1. Sample Preparation:

  • Weigh 5 g of a homogenized and finely ground cereal sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile:water (80:20, v/v) containing 1% formic acid to the tube.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Cap the tube and vortex vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Preparation for Analysis:

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for this compound

This protocol outlines the steps for using an immunoaffinity column to clean up a sample extract before instrumental analysis.

1. Sample Extraction:

  • Extract 25 g of the ground sample with 100 mL of methanol:water (80:20, v/v) by blending at high speed for 2 minutes.[13]
  • Filter the extract through a fluted filter paper.[13]

2. Extract Dilution:

  • Take 10 mL of the filtered extract and dilute it with 40 mL of purified water or phosphate-buffered saline (PBS) pH 7.4.[13]
  • Filter the diluted extract through a glass microfiber filter.[13]

3. Immunoaffinity Column Chromatography:

  • Allow the IAC to reach room temperature.
  • Pass the entire diluted and filtered extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).
  • Wash the column with 10-15 mL of purified water or PBS to remove unbound impurities.[14]
  • Dry the column by passing air through it.

4. Elution:

  • Elute the bound this compound from the column by slowly passing 1-2 mL of methanol through it.[13][14]
  • Collect the eluate in a clean vial.
  • The eluate is now ready for analysis by HPLC or LC-MS/MS, or it can be evaporated and reconstituted in the mobile phase.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Extraction and Cleanup Methods for this compound.

Matrix Extraction Method Cleanup Method Analytical Method Average Recovery (%)
FeedAcetonitrile ExtractionModified QuEChERSLC-MS/MS70-100
WheatMethanol/Water (80:20 v/v)Immunoaffinity ColumnHPLC86-90
Maize, Compound Feed, SpicesAcetonitrile/Water/Acetic AcidNone (Dilute and Shoot)LC-MS/MSVariable (strong matrix effects observed)
Feed and FeedstuffAcetonitrile/Water (60:40 v/v)Immunoaffinity ColumnLC-MS/MS>95.8

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sampling Representative Sampling grinding Grinding & Homogenization sampling->grinding extraction Solvent Extraction (e.g., ACN/Water) grinding->extraction cleanup_choice Cleanup Method Selection extraction->cleanup_choice quechers QuEChERS (d-SPE) cleanup_choice->quechers Rapid, Multi-analyte iac Immunoaffinity Column (IAC) cleanup_choice->iac High Specificity, Complex Matrix spe Solid Phase Extraction (SPE) cleanup_choice->spe General Purpose concentration Concentration/ Reconstitution quechers->concentration iac->concentration spe->concentration analysis LC-MS/MS or HPLC Analysis concentration->analysis

Caption: A generalized workflow for the analysis of this compound from sample collection to instrumental analysis.

Signaling Pathway of this compound-Induced Apoptosis

t2_apoptosis_pathway t2_toxin This compound ros ↑ Reactive Oxygen Species (ROS) t2_toxin->ros jnk_p38 Activation of JNK/p38 MAPK Pathway ros->jnk_p38 mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis jnk_p38->apoptosis bcl2_family ↓ Bcl-2 / ↑ Bax Ratio mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: this compound induces apoptosis via ROS production, activating both the JNK/p38 MAPK and mitochondrial pathways.[1][10][17][18][19]

References

T-2 Toxin Stability in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of T-2 toxin in various organic solvents. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A: Acetonitrile (B52724) is the most recommended solvent for long-term storage of this compound.[1] Studies have shown that this compound in acetonitrile exhibits no significant decomposition for up to 24 months when stored at 25°C.[1]

Q2: Can I store this compound in methanol (B129727)?

A: While this compound is soluble in methanol, it is generally not recommended for long-term storage at room temperature. This is due to the potential for transesterification, which can alter the chemical structure of the toxin over time. If methanol must be used, it is advisable to prepare fresh solutions and store them at low temperatures (-20°C or below) for short periods.

Q3: How does temperature affect the stability of this compound in organic solvents?

A: Temperature is a critical factor influencing the stability of this compound. Generally, lower temperatures enhance stability. For instance, in ethyl acetate, this compound is stable for up to 24 months at -18°C, but significant degradation is observed at 4°C and 25°C over the same period.

Q4: Is this compound stable in its dry, crystalline form?

A: Yes, when stored as a thin film (dry state), this compound is relatively stable.[1] However, for accurate and reproducible experimental results, it is recommended to dissolve the toxin in a suitable organic solvent.

Q5: What are the common degradation products of this compound?

A: The primary degradation of this compound often involves the hydrolysis of its ester groups, leading to the formation of Hthis compound, T-2 triol, and T-2 tetraol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results for this compound standards. Degradation of this compound in the stock or working solution.1. Check the storage solvent and temperature. Switch to acetonitrile for long-term storage at ≤ -18°C. 2. Prepare fresh stock solutions from a new vial of crystalline this compound. 3. Verify the purity of the solvent, as contaminants can accelerate degradation.
Appearance of unexpected peaks in chromatograms. Presence of this compound degradation products (e.g., Hthis compound).1. Analyze a fresh standard of this compound to confirm its retention time. 2. If available, inject standards of potential degradation products to identify the unknown peaks. 3. Review the storage conditions and age of the this compound solution.
Low recovery of this compound during sample preparation. Instability of this compound in the extraction or reconstitution solvent.1. Ensure the solvents used for extraction and reconstitution are appropriate and of high purity. 2. Minimize the time the toxin is in solution at room temperature. 3. Consider performing a stability check of this compound in the specific matrix and solvent system of your experiment.

Quantitative Data Summary

The stability of this compound in different organic solvents has been evaluated over time and at various temperatures. The following tables summarize the findings from a key study in the field.

Table 1: Stability of this compound in Acetonitrile at Different Temperatures over 24 Months

Storage Temperature3 Months6 Months12 Months24 Months
-18°C No significant degradationNo significant degradationNo significant degradationNo significant degradation
4°C No significant degradationNo significant degradationNo significant degradationNo significant degradation
25°C No significant degradationNo significant degradationNo significant degradationNo significant degradation
40°C No significant degradation---

Data based on a study by Widestrand et al. "No significant degradation" indicates that the concentration of this compound remained within the acceptable limits of experimental variability.

Table 2: Stability of this compound in Ethyl Acetate at Different Temperatures over 24 Months

Storage Temperature3 Months6 Months12 Months24 Months
-18°C No significant degradationNo significant degradationNo significant degradationNo significant degradation
4°C No significant degradationNo significant degradationNo significant degradationSignificant degradation
25°C No significant degradationNo significant degradationSignificant degradationSignificant degradation
40°C No significant degradation---

Data based on a study by Widestrand et al. "Significant degradation" indicates a statistically relevant decrease in the concentration of this compound.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol provides a general framework for evaluating the stability of this compound in an organic solvent.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of crystalline this compound.

  • Dissolve it in the organic solvent of interest (e.g., acetonitrile, ethyl acetate) to a final concentration of 1 mg/mL.

  • Store this stock solution in an amber glass vial at ≤ -18°C.

2. Preparation of Working Solutions and Stability Samples:

  • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Aliquot the working solution into several amber glass vials.

  • Store the vials at different temperatures (e.g., -18°C, 4°C, 25°C, 40°C).

3. HPLC-UV Analysis:

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of approximately 208 nm.[2]

  • Analysis Schedule: Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months, 12 months, 24 months).

4. Data Analysis:

  • At each time point, inject the samples stored at different temperatures.

  • Record the peak area of the this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The sample stored at -18°C can serve as a control.

  • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the typical workflow for conducting a stability study of this compound in an organic solvent.

T2_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot storage_neg18 Store at -18°C aliquot->storage_neg18 storage_4 Store at 4°C aliquot->storage_4 storage_25 Store at 25°C aliquot->storage_25 hplc HPLC-UV Analysis (at time intervals) storage_neg18->hplc storage_4->hplc storage_25->hplc data_acq Data Acquisition (Peak Area) hplc->data_acq calc Calculate % Remaining data_acq->calc report Generate Stability Report calc->report

Caption: Workflow for assessing this compound stability.

This guide provides a comprehensive overview of this compound stability in organic solvents, offering practical advice and detailed protocols to support your research endeavors. By following these guidelines, you can ensure the accuracy and reliability of your experimental data.

References

Technical Support Center: T-2 Toxin Contamination in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting T-2 toxin contamination in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to identify, manage, and mitigate the effects of this compound contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in cell cultures?

A1: this compound is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species of fungi. It is a potent inhibitor of protein synthesis and can induce apoptosis (programmed cell death) in a wide range of eukaryotic cells.[1] Contamination of cell cultures with this compound can lead to erroneous experimental results, including unexpected cell death, altered morphology, and reduced proliferation rates.

Q2: How can my cell cultures become contaminated with this compound?

A2: this compound contamination in a laboratory setting can originate from several sources. The most common route is through contaminated reagents, such as serum or media, that have been derived from raw materials infected with Fusarium fungi. Dust or spores from contaminated grains or other materials in the vicinity of the lab could also potentially be a source, although this is less common for sterile cell culture work.

Q3: What are the initial signs of this compound contamination in my cell cultures?

A3: The initial signs of this compound contamination can be subtle and may be mistaken for other common cell culture problems. These signs include:

  • Reduced cell proliferation or slower growth rates: Cells may not be dividing as expected.

  • Increased number of floating or detached cells: This can be an indication of cytotoxicity and apoptosis.[1]

  • Changes in cell morphology: Cells may appear rounded, shrunken, or show signs of blebbing, which are characteristic of apoptosis.[2]

  • No obvious signs of microbial contamination: Unlike bacterial or fungal infections, this compound is a chemical contaminant and will not cause turbidity or a change in the medium's color.

Q4: How can I confirm that my cell culture problems are due to this compound?

A4: Definitive confirmation of this compound contamination requires analytical testing. The most reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can detect and quantify this compound and its metabolites in your cell culture medium or cell lysates.[3][4]

Q5: Can I "cure" a cell culture contaminated with this compound?

A5: Unfortunately, there is no practical way to remove this compound from a contaminated cell culture. The toxin is stable and cannot be eliminated by washing the cells or changing the medium. The best course of action is to discard the contaminated cultures and reagents to prevent further issues.

Troubleshooting Guides

Problem 1: Sudden and unexplained increase in cell death.

Symptoms:

  • A significant increase in the number of floating cells.

  • Positive staining for apoptotic markers (e.g., Annexin V).

  • No visible signs of bacterial or fungal contamination.

Possible Cause: This is a classic sign of this compound-induced apoptosis. This compound activates intrinsic and extrinsic apoptotic pathways, leading to caspase activation and cell death.[5][6]

Solution:

  • Isolate the problem: Quarantine the affected cell line and any reagents (media, serum, supplements) used with it.

  • Test for this compound: Collect samples of the culture medium and cell lysates for LC-MS/MS analysis to confirm the presence of this compound.

  • Discard contaminated materials: If this compound is confirmed, discard all contaminated cultures, media, and serum lots.

  • Review your supply chain: Contact the supplier of the contaminated reagents to report the issue.

  • Start with a fresh stock: Thaw a new, uncontaminated vial of cells and use reagents from a different, tested lot.

Problem 2: Cells are growing slower than usual and show morphological changes.

Symptoms:

  • Decreased cell proliferation rate.

  • Cells appear rounded, shrunken, or exhibit membrane blebbing.

  • The culture appears "unhealthy" but is not turbid.

Possible Cause: Sub-lethal concentrations of this compound can inhibit protein synthesis, leading to reduced cell growth and morphological changes indicative of cellular stress and apoptosis.[2][7]

Solution:

  • Microscopic examination: Carefully observe the cells under a microscope for morphological changes consistent with apoptosis.

  • Perform a cell viability assay: Use an MTT, XTT, or Neutral Red assay to quantify the reduction in cell viability.

  • Investigate the source: As with sudden cell death, test all reagents for the presence of this compound using LC-MS/MS.

  • Replace and re-start: Discard all suspect materials and begin new cultures with fresh, validated reagents.

Problem 3: Inconsistent experimental results from the same cell line.

Symptoms:

  • High variability in data between experiments.

  • Difficulty in reproducing previous findings.

  • No obvious cause for the inconsistency.

Possible Cause: Low-level or intermittent contamination with this compound can cause subtle but significant changes in cellular physiology, leading to unreliable experimental outcomes.

Solution:

  • Standardize your reagents: Use a single, tested lot of serum and media for a series of experiments.

  • Implement routine testing: Periodically screen your reagents for mycotoxins, including this compound, especially when starting a new lot.

  • Maintain detailed records: Keep a log of all reagents used for each experiment to help trace the source of any future problems.

  • Cell line authentication: Ensure the integrity of your cell line through regular cell line authentication.

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound are dose-dependent and vary between cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in various cell lines.

Cell LineCell TypeExposure Time (hours)IC50Reference
HepG2Human Hepatoma24117.4 nM[8]
HepG2Human Hepatoma4858.95 nM[8]
HEK293THuman Embryonic Kidney2415.65 nM[8]
HEK293THuman Embryonic Kidney4810.51 nM[8]
B16Mouse MelanomaVariesMost sensitive[7]
K562Human Myelogenous LeukemiaVariesIntermediate sensitivity[7]
HeLaHuman Cervix CarcinomaVariesMost resistant[7]
SK-Mel/27Human MelanomaNot specified2.8 ng/mL[9]
MDBKBovine KidneyNot specified1-1.5 ng/mL (for 50% inhibition of protein synthesis)[10]
CHOChinese Hamster OvaryNot specified10-15 ng/mL (for 50% inhibition of protein synthesis)[10]
SMMC-7721Human Hepatoma24Dose-dependent inhibition[11]
Bel-7401Human Hepatoma24Dose-dependent inhibition[11]
Jurkat T cellsHuman T lymphocyte24Most toxic of T-2, HT-2, and DAS[12]
Swine renal epithelial cellsSwine KidneyNot specified6.9% apoptosis at 2.5 µM, 26.35% at 25 µM[13]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours.

  • Treat the cells with various concentrations of the suspected contaminated medium or a this compound standard. Include untreated control wells.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator until purple formazan (B1609692) crystals are visible.

  • Carefully remove the culture medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm.[14]

XTT Cell Viability Assay

This is another colorimetric assay for cell viability that produces a soluble formazan product.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24-48 hours.

  • Treat cells with the test compounds.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at a wavelength between 450 and 500 nm.[1]

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with the test compounds for the desired time.

  • Remove the treatment medium and add 100 µL of neutral red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the neutral red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.[12][15]

Sample Preparation for LC-MS/MS Analysis of this compound

This protocol provides a general guideline for extracting this compound from cell culture samples.

Materials:

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure for Cell Culture Supernatant:

  • Collect the cell culture medium from your experimental wells or flasks.

  • Centrifuge at a low speed to pellet any detached cells or debris.

  • Transfer the supernatant to a clean tube.

  • For a "dilute and shoot" approach, dilute the supernatant with an appropriate solvent (e.g., acetonitrile:water) and transfer to an LC-MS vial.[4]

  • Alternatively, for solid-phase extraction (SPE), follow the manufacturer's protocol for the chosen SPE cartridge to concentrate the mycotoxins.[4]

Procedure for Cell Lysates:

  • Wash the adherent cells with PBS and detach them using trypsin or a cell scraper.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in a known volume of lysis buffer or solvent (e.g., acetonitrile:water).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the intracellular contents.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

T2_Toxin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family This compound This compound ROS Production ROS Production This compound->ROS Production induces Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition causes MAPK Activation MAPK Activation This compound->MAPK Activation activates Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage causes Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release leads to Bcl-2 Family Regulation Bcl-2 Family Regulation Mitochondrial Damage->Bcl-2 Family Regulation Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation activates JNK JNK MAPK Activation->JNK p38 p38 MAPK Activation->p38 ERK ERK MAPK Activation->ERK JNK->Bcl-2 Family Regulation p38->Bcl-2 Family Regulation Bax Bax (pro-apoptotic) up Bcl-2 Family Regulation->Bax Bcl-2 Bcl-2 (anti-apoptotic) down Bcl-2 Family Regulation->Bcl-2 Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis executes

Caption: this compound induces apoptosis through multiple signaling pathways.

Experimental Workflow for Troubleshooting this compound Contamination

Troubleshooting_Workflow A Observe Unexpected Cell Death or Poor Cell Health B Check for Obvious Contamination (Bacteria, Fungi) A->B C No Visible Contamination B->C No D Visible Contamination B->D Yes F Suspect Chemical Contaminant (e.g., this compound) C->F E Follow Standard Decontamination Protocol D->E G Isolate Affected Cultures and Reagents F->G H Perform Cell Viability Assay (MTT, XTT, etc.) G->H I Collect Samples for LC-MS/MS Analysis H->I J This compound Confirmed I->J Positive K This compound Not Detected I->K Negative L Discard All Contaminated Cultures and Reagents J->L M Review Other Potential Causes of Cytotoxicity K->M N Restart with Fresh Stocks and Validated Reagents L->N Contamination_Decision_Tree A Is there evidence of cell culture contamination? B Is it microbial (turbid, color change)? A->B Yes E Continue monitoring. A->E No C Discard culture. Decontaminate incubator. B->C Yes D Are there signs of cytotoxicity without microbial growth? B->D No D->E No F Isolate cultures and reagents. Test for this compound (LC-MS/MS). D->F Yes G Is this compound detected? F->G H Discard all associated materials. Review supply chain. G->H Yes I Investigate other sources of chemical contamination. G->I No

References

Technical Support Center: Detection of Masked T-2 Toxin Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on method refinement for detecting masked T-2 toxin glucosides. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are masked this compound glucosides and why are they difficult to detect?

Masked mycotoxins, such as this compound glucosides, are derivatives of parent mycotoxins formed by plant metabolism, where a glucose molecule is attached to the toxin.[1][2] This modification changes the chemical structure, making them undetectable by standard analytical methods that are designed to detect the parent this compound.[1][3] The challenge lies in the fact that these glucosides can be hydrolyzed back to the toxic parent compound during food processing or digestion, leading to an underestimation of the total this compound contamination.[4][5][6]

Q2: Which analytical technique is most suitable for the detection of this compound glucosides?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of this compound and its glucosides.[1][7][8] This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of these compounds in complex matrices like cereals.[9][10][11]

Q3: Why am I not detecting any this compound glucosides in my samples, even though I suspect they are present?

There could be several reasons for this:

  • Inadequate Extraction Method: this compound glucosides have different polarity compared to the parent toxin. Your extraction solvent and method may not be optimized for these conjugated forms. For instance, while this compound is well-extracted with acetonitrile/water mixtures, this compound glucosides might require different solvent compositions for efficient extraction.[1]

  • Lack of Analytical Standards: Accurate detection and quantification require certified reference materials for this compound glucosides, which are not always commercially available.[4][11]

  • Insufficient Chromatographic Separation: Your LC method might not be able to separate the glucoside anomers (α and β forms) or distinguish them from matrix interferences.[5]

  • Non-Optimized MS/MS Parameters: The mass spectrometer parameters, including precursor and product ions, collision energy, and ion source settings, must be specifically optimized for this compound glucosides.[1][7][12]

Q4: Can immunoassays like ELISA be used to detect this compound glucosides?

Standard ELISA kits for this compound may not effectively detect this compound glucosides due to the structural differences.[3][4] However, specific antibodies have been developed that can recognize this compound-α-glucoside, making some antibody-based tests suitable for detecting both the parent toxin and its naturally occurring glucoside.[3] It is crucial to check the cross-reactivity of the specific immunoassay with the glucoside forms.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound glucosides Inefficient extraction from the sample matrix.Optimize the extraction solvent. A common starting point is acetonitrile/water (84:16 v/v)[4]. For some matrices, ethyl acetate (B1210297) has shown good extraction efficiency for this compound glucosides[1].
Inappropriate clean-up step.Use a suitable clean-up column, such as a MycoSep 227 column, to remove interfering matrix components[4]. Dispersive solid-phase extraction (dSPE) with C18 sorbent can also be effective[12].
Poor chromatographic peak shape or resolution Suboptimal mobile phase composition.Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% acetic acid or 0.05% formic acid) and an organic modifier like methanol (B129727) or acetonitrile.[7][12]
Inadequate column chemistry or temperature.A C18 column is commonly used.[7][12] Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times[7].
Low MS/MS signal intensity Non-optimized ionization source parameters.Optimize spray voltage, source temperature, and gas pressures for the specific instrument and analytes.[12] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been used successfully.[1][7]
Incorrect precursor/product ion selection and collision energy.Determine the optimal multiple reaction monitoring (MRM) transitions and collision energies by infusing a standard solution of the this compound glucoside. Common adducts are [M+NH4]+ or [M+H]+.[1][12]
High matrix effects (ion suppression or enhancement) Insufficient sample clean-up.Implement a more rigorous clean-up procedure or use matrix-matched calibration standards to compensate for matrix effects.[13]
Co-elution with interfering compounds.Adjust the chromatographic gradient to better separate the analytes from matrix components. A longer run time may be necessary.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and its Derivatives

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
This compound484305-APCI (+)[1]
Hthis compound442263-APCI (+)[1]
This compound-Glucoside646263527ESI (+)[1][5]
Hthis compound-Glucoside604323485ESI (+)[1][5]
Neosolaniol400305-APCI (+)[1]

Note: The optimal ions and collision energies should be determined empirically on the specific instrument used.

Table 2: Recovery Rates of T-2 and HT-2 Toxins in Different Cereal Matrices

MatrixSpiking Level (µg/kg)Recovery (%)
Maize20-40072-97
Wheat20-40067-84
Oats20-40061-87

Data adapted from an enzymatic hydrolysis method for total T-2 and HT-2 determination.[14]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of this compound and its glucosides in cereal samples.[4]

  • Grinding: Finely grind the cereal sample using a laboratory mill to pass through a 500 µm sieve.

  • Extraction:

    • Weigh 10 g of the ground sample into a 50 mL centrifuge tube.

    • Add 30 mL of acetonitrile/water (84:16 v/v).

    • Shake vigorously on an orbital shaker for 2 hours.

  • Filtration: Filter the extract through filter paper.

  • Clean-up:

    • Pass 10 mL of the filtered extract through a MycoSep 227 clean-up column.

    • Collect 6 mL of the purified extract.

  • Drying: Evaporate the purified extract to dryness under a stream of air at 50°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis for Total T-2 and Hthis compound Determination

This protocol describes the enzymatic conversion of this compound to Hthis compound for the determination of their sum.[14]

  • Extraction: Prepare an aqueous crude extract of the cereal sample.

  • Enzymatic Reaction:

    • Incubate the extract to allow for the selective enzymatic deacetylation of this compound to Hthis compound by endogenous carboxylesterases.

  • Quantification: Analyze the sample for Hthis compound using a validated LC-MS/MS method. The result will represent the sum of T-2 and HT-2 toxins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing grinding Grinding of Cereal Sample extraction Extraction with Acetonitrile/Water grinding->extraction 10g sample filtration Filtration extraction->filtration 30mL solvent cleanup Clean-up (e.g., MycoSep) filtration->cleanup drying Drying under Nitrogen/Air cleanup->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the detection of this compound glucosides.

logical_relationship cluster_challenges Detection Challenges cluster_solutions Refinement Strategies masked_nature Masked Nature of Glucosides optimized_extraction Optimized Extraction Protocols masked_nature->optimized_extraction enzymatic_hydrolysis Enzymatic Hydrolysis masked_nature->enzymatic_hydrolysis matrix_effects Complex Matrix Effects advanced_cleanup Advanced Clean-up Techniques matrix_effects->advanced_cleanup lc_msms Sensitive LC-MS/MS Methods matrix_effects->lc_msms standard_availability Lack of Analytical Standards standard_availability->lc_msms method_optimization Need for Method Optimization method_optimization->lc_msms

Caption: Challenges and solutions in this compound glucoside analysis.

signaling_pathway cluster_ingestion Ingestion and Metabolism cluster_toxicity Toxicity t2_glucoside This compound Glucoside gut_microbiota Gut Microbiota t2_glucoside->gut_microbiota Ingestion hydrolysis Hydrolysis gut_microbiota->hydrolysis parent_t2 Parent this compound hydrolysis->parent_t2 ribosome_binding Ribosome Binding parent_t2->ribosome_binding protein_synthesis_inhibition Protein Synthesis Inhibition ribosome_binding->protein_synthesis_inhibition cellular_effects Cellular Effects (e.g., Apoptosis) protein_synthesis_inhibition->cellular_effects

Caption: Metabolic pathway of this compound glucoside after ingestion.[15]

References

Technical Support Center: Optimization of Immunoaffinity Column Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunoaffinity column (IAC) cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for optimizing the purification of target analytes from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of immunoaffinity chromatography (IAC)?

A1: Immunoaffinity chromatography is a powerful liquid chromatography technique that utilizes the highly specific binding between an antibody and its antigen to separate and purify a target analyte from a complex mixture.[1][2] The process involves a stationary phase where an antibody is immobilized.[2] When a sample containing the target analyte is passed through the column, the analyte binds to the antibody while other components are washed away.[1][2] The purified analyte is then released from the antibody by changing the buffer conditions in a step called elution.[1][2][3]

Q2: What are the ideal binding conditions for an immunoaffinity column?

A2: Optimal binding for most antibody-antigen interactions occurs under physiological conditions.[1][4] This typically involves using a neutral pH buffer (e.g., pH 7.0-7.4) and physiological ionic strength, such as in phosphate-buffered saline (PBS).[3][4]

Q3: How do I choose the right elution buffer?

A3: The choice of elution buffer is critical and aims to disrupt the antibody-antigen interaction without permanently damaging the antibody or the target analyte.[3] The most common method is to lower the pH using a buffer like 0.1 M glycine-HCl, pH 2.5-3.0.[3][5] Other options include raising the pH (e.g., 0.05 M diethylamine, pH 11.5), using chaotropic agents (e.g., thiocyanate, perchlorate), or employing gentle, commercially available elution buffers that work at a neutral pH.[1][5][6] The best approach often needs to be determined empirically for each specific antibody-antigen pair.[5]

Q4: Can I reuse or regenerate my immunoaffinity column?

A4: Yes, many immunoaffinity columns can be regenerated and reused, which is a significant consideration due to their cost.[7][8] Regeneration typically involves re-equilibrating the column with a binding buffer after elution to restore the antibody's binding capacity.[1] For some applications, storing the column in a preservation solution like PBS overnight can aid in regeneration.[8][9] However, harsh elution conditions, such as the use of organic modifiers, can denature the antibodies and reduce the column's lifespan and capacity over repeated uses.[1][8]

Q5: What is "matrix effect" and how can I minimize it?

A5: The matrix effect refers to the interference from other components in the sample that can either enhance or suppress the analytical signal of the target analyte.[10] In IAC, complex matrices can sometimes interfere with the antibody-antigen binding, leading to lower recovery.[11][12] To minimize this, ensure adequate sample preparation and dilution.[12] Optimizing the wash steps with mild chaotropic solutions or detergents can also help remove non-specifically bound matrix components.[6] For quantitative analysis like LC-MS/MS, using a stable isotope-labeled internal standard is an effective way to correct for matrix effects.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during your immunoaffinity cleanup experiments.

Issue 1: Low Analyte Recovery

Low recovery is one of the most common issues in immunoaffinity cleanup. The following guide will help you diagnose and resolve the problem.

Troubleshooting Logic for Low Analyte Recovery

LowRecovery Start Low Analyte Recovery CheckBinding Are binding conditions optimal? (pH 7.0-7.4, physiological salt) Start->CheckBinding CheckElution Is elution complete? CheckBinding->CheckElution Yes Sol_Binding Adjust sample/binding buffer to optimal pH and ionic strength. CheckBinding->Sol_Binding No CheckWash Is analyte lost during wash? CheckElution->CheckWash Yes Sol_Elution Use stronger elution buffer (e.g., lower pH, chaotrope). Increase elution volume/time. CheckElution->Sol_Elution No CheckCapacity Is column capacity exceeded? CheckWash->CheckCapacity No Sol_Wash Use milder wash buffer. Reduce wash volume or stringency. CheckWash->Sol_Wash Yes CheckIntegrity Is analyte or antibody degraded? CheckCapacity->CheckIntegrity No Sol_Capacity Dilute sample or use a higher capacity column. CheckCapacity->Sol_Capacity Yes Sol_Integrity Use milder elution conditions. Neutralize eluate immediately. Store column properly. CheckIntegrity->Sol_Integrity Yes

Caption: Troubleshooting flowchart for low analyte recovery.

Possible Cause Recommended Solution
Incorrect Binding Conditions The sample's pH or ionic strength may be preventing the antibody-antigen interaction. Verify that the sample and binding buffers are at a physiological pH (7.0-7.4).[3][4] Adjust the sample by buffering or dilution if necessary.
Inefficient Elution The elution buffer may not be strong enough to disrupt the antibody-antigen bond. Try a more stringent elution condition, such as a lower pH buffer (e.g., 0.1M Glycine pH 2.5) or the addition of a chaotropic agent.[1][3] You can also increase the incubation time or the volume of the elution buffer.[2][13] If using harsh conditions, immediately neutralize the eluate with a buffer like 1M Tris-HCl, pH 8.5 to prevent analyte degradation.[3][13]
Analyte Loss During Wash Step The wash buffer may be too stringent, causing the premature release of the bound analyte.[14] Reduce the stringency of the wash buffer (e.g., lower the salt or detergent concentration) or decrease the number of wash cycles.[2]
Column Overload The amount of analyte in the sample exceeds the binding capacity of the column, causing the excess to pass through without binding.[8][15] Dilute the sample before loading or use a column with a higher binding capacity.[13][16] The dynamic binding capacity (DBC) is the most relevant measure of performance under operating conditions.[15]
Antibody Denaturation Repeated use with harsh elution buffers or improper storage can denature the immobilized antibodies, reducing the column's binding capacity.[1][8] If column performance degrades, consider using a new column or switching to milder regeneration conditions.[13] Store columns at 4°C in a buffer containing an antimicrobial agent to prevent degradation.[17]
Matrix Interference Components in the sample matrix may interfere with antibody binding, a common issue in the analysis of mycotoxins in complex foods like coffee or cereals.[11][12] Diluting the sample extract can often mitigate these effects.[12] Additionally, optimizing the sample extraction solvent is crucial, as high percentages of organic solvents can weaken antibody-analyte interactions.[12][18]
Issue 2: High Background / Non-specific Binding

High background from co-eluting impurities can compromise the purity of your target analyte and interfere with downstream analysis.

Possible Cause Recommended Solution
Insufficient Washing Unbound or weakly bound sample components were not adequately removed before elution.[14] Increase the wash volume or the number of wash steps.[2] Introducing an intermediate wash step with a mild chaotropic agent (e.g., 1M NaCl) can help remove non-specifically bound proteins.[6][19]
Non-specific Binding to Matrix Proteins or other molecules in the sample may be binding non-specifically to the column matrix itself rather than the antibody.[6] Add a non-ionic detergent (e.g., 0.2% Tween-20) or increase the salt concentration (up to 500 mM NaCl) in the binding and wash buffers to disrupt these interactions.[20]
Secondary Antibody Cross-Reactivity In detection methods like ELISA or Western blotting, the secondary antibody may be binding non-specifically. Ensure you run a control without the primary antibody and consider using a pre-adsorbed secondary antibody.
Fc Receptor Binding For certain cell types (e.g., macrophages, B cells), antibodies can bind non-specifically to Fc receptors on the cell surface, causing high background.[21] Use Fc receptor blocking reagents or antibodies with mutated Fc regions to prevent this.[21]

Data & Protocols

Data Presentation: Elution Buffer Comparison

The choice of elution buffer significantly impacts recovery and protein activity. The following table summarizes common elution conditions.

Elution Method Buffer Composition pH Range Mechanism of Action Considerations
Low pH Elution 0.1 M Glycine-HCl or 100 mM Citric Acid2.2 - 3.0Disrupts ionic and hydrogen bonds by protonating antibody/antigen residues.[3][4]Most common method.[3] Can denature pH-sensitive proteins. Eluted fractions should be neutralized immediately.[3][5]
High pH Elution 0.05 M Diethylamine or 100 mM Glycine-NaOH10.5 - 11.5Disrupts ionic and hydrogen bonds through deprotonation.Effective for analytes that are unstable at low pH, such as some membrane proteins.[5][6] Can also cause denaturation.
Chaotropic Agents 1.5 - 8 M Thiocyanate (SCN⁻) or Perchlorate (ClO₄⁻)NeutralDisrupts the structure of water, weakening hydrophobic interactions.[1][3]Can be effective for high-affinity interactions but may denature proteins.[1] Requires removal (e.g., desalting) after elution.[6]
Gentle Elution Proprietary commercial buffers (e.g., Gentle Ag/Ab Elution Buffer)~NeutralUses non-denaturing agents to compete for binding.Ideal for preserving the activity of sensitive proteins and extending column life.[3][17] May result in lower yields for high-affinity antibodies.[5]
Experimental Protocol: General Immunoaffinity Column Workflow

This protocol provides a general methodology for immunoaffinity cleanup. Users should always consult the manufacturer's instructions for their specific column.

Workflow Diagram

IAC_Workflow cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification SamplePrep 1. Sample Preparation (Extraction, Centrifugation, Filtration, Dilution) ColEquilibrate 2. Column Equilibration (Wash with Binding Buffer) SamplePrep->ColEquilibrate SampleLoad 3. Sample Loading (Analyte Binds to Antibody) ColEquilibrate->SampleLoad Wash 4. Washing (Remove Unbound Components) SampleLoad->Wash Elute 5. Elution (Release Bound Analyte) Wash->Elute Collect 6. Collect & Neutralize (Preserve Analyte Activity) Elute->Collect Regenerate 7. Column Regeneration (Re-equilibrate for Reuse) Collect->Regenerate

Caption: Standard experimental workflow for immunoaffinity cleanup.

Methodology:

  • Sample Preparation [2]

    • Extract the analyte from the complex matrix using an appropriate solvent. For mycotoxin analysis, this is often an acetonitrile-water or methanol-water mixture.[10][12]

    • Centrifuge and filter the sample extract to remove particulate matter.[2][22]

    • Dilute the extract with the binding buffer (e.g., PBS, pH 7.4) to ensure compatibility with the antibody and to reduce matrix interference.[8]

  • Column Equilibration [2]

    • Allow the column to reach room temperature.[16]

    • Pass an appropriate volume of binding buffer (typically 5-10 column volumes) through the column to equilibrate the immobilized antibody.[2]

  • Sample Loading [2]

    • Apply the prepared sample to the column at a slow, controlled flow rate to allow sufficient time for the antibody-antigen interaction to occur.[2][13]

    • Collect the flow-through. It can be re-applied to the column to maximize binding if needed.[23]

  • Washing

    • Wash the column with several column volumes of wash buffer (often the same as the binding buffer) to remove unbound and non-specifically bound components.[2][6]

    • An optional intermediate wash with a buffer containing higher salt or a mild detergent can be performed to further reduce background.[6][19]

  • Elution [2]

    • Apply the chosen elution buffer to the column.

    • Allow for a short incubation period (if recommended) to ensure complete disruption of the antibody-antigen complex.[23]

    • Collect the eluate in fractions.[2]

  • Post-Elution Handling

    • If a low or high pH elution buffer was used, immediately neutralize the collected fractions with a suitable buffer (e.g., 1M Tris-HCl) to preserve the analyte's biological activity.[3][13]

    • The purified sample is now ready for downstream analysis (e.g., HPLC, LC-MS/MS).[2]

  • Column Regeneration and Storage [1]

    • Wash the column with several volumes of binding buffer to remove the elution buffer and regenerate the antibodies.[1]

    • For long-term storage, equilibrate the column in a storage buffer (e.g., PBS containing 0.02% sodium azide (B81097) or 20% ethanol) and store at 2-8°C. Do not freeze the column.[13][16][17]

References

Addressing poor repeatability in quantitative T-2 toxin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor repeatability in quantitative T-2 toxin assays.

Troubleshooting Guide: Poor Repeatability

Poor repeatability in quantitative this compound assays can manifest as high coefficients of variation (CVs) between replicates or inconsistent results across different experiments. This guide provides a systematic approach to identifying and resolving common issues.

High Coefficient of Variation (CV) in Sample Replicates

Question: My sample replicates show high variability within the same assay. What are the possible causes and solutions?

Answer: High intra-assay variability is a common issue that can often be traced back to procedural inconsistencies. Here are the primary causes and how to address them:

  • Inaccurate Pipetting: Inconsistent volumes of samples, standards, or reagents are a major source of error.

    • Solution: Ensure your pipettes are calibrated regularly. Use fresh, properly fitting pipette tips for each sample and standard to avoid cross-contamination. When dispensing liquids, touch the pipette tip to the side of the well to ensure complete transfer and avoid splashing. For viscous solutions, consider using reverse pipetting techniques.

  • Improper Mixing: Inadequate mixing of reagents or samples can lead to non-uniform binding in the wells.

    • Solution: Gently vortex or invert all reagent solutions before use. After adding samples or reagents to the plate, gently tap the plate on the sides to ensure thorough mixing within the wells. Avoid vigorous shaking that could cause splashing between wells.

  • Inconsistent Incubation Times or Temperatures: Variations in incubation periods or temperature across the plate can lead to differential reaction rates.

    • Solution: Ensure all wells are incubated for the same amount of time. Use a plate sealer to prevent evaporation and maintain a consistent temperature across the plate, especially in the outer wells (the "edge effect").[1] Avoid stacking plates during incubation.[1]

  • Insufficient or Inconsistent Washing: Inadequate removal of unbound reagents can lead to high background and variability.

    • Solution: Ensure all wells are filled and aspirated completely during each wash step. Verify that the washer head is not clogged and is dispensing and aspirating evenly across the plate. If washing manually, be consistent with the force and duration of the wash buffer addition and removal.

Poor Reproducibility Between Assays

Question: I am observing significant variation in my results when I repeat the assay on different days. How can I improve my inter-assay reproducibility?

Answer: Poor inter-assay reproducibility often points to issues with reagents, environmental conditions, or procedural drift over time.

  • Reagent Variability: Using different lots of kits or reagents can introduce variability.[1] Reagents may also degrade if not stored properly.

    • Solution: Use kits and reagents from the same lot for the duration of a study whenever possible. Always store reagents according to the manufacturer's instructions and allow them to come to room temperature before use.[2] Avoid repeated freeze-thaw cycles.

  • Inconsistent Standard Curve Preparation: Errors in the preparation of the standard curve will affect the accuracy of all subsequent sample quantifications.

    • Solution: Prepare fresh standard dilutions for each assay. Ensure accurate serial dilutions by using calibrated pipettes and proper mixing at each step.

  • Variable Lab Conditions: Fluctuations in ambient temperature and humidity can affect assay performance.

    • Solution: Perform assays in a temperature-controlled environment. Record the temperature and humidity for each run to track potential sources of variability.

  • Procedural Drift: Small, unintentional changes in the protocol over time can lead to shifts in results.

    • Solution: Adhere strictly to the validated standard operating procedure (SOP). Any modifications to the protocol should be carefully documented and validated.

Frequently Asked Questions (FAQs)

Sample Preparation and Matrix Effects

Question: How do I know if my sample matrix is interfering with the assay, and what can I do about it?

Answer: Matrix effects occur when components in the sample, other than the this compound, interfere with the antibody-antigen binding, leading to either an overestimation or underestimation of the toxin concentration.[3][4][5][6]

  • Identifying Matrix Effects: A common method to assess matrix effects is through a spike and recovery experiment. Add a known amount of this compound standard to a blank sample matrix and compare the measured concentration to the expected concentration. A significant deviation from 100% recovery suggests the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances. However, ensure that the diluted this compound concentration remains within the detection range of the assay.

    • Matrix-Matched Standards: Prepare your standard curve in a blank sample extract that is free of this compound but has a similar matrix composition to your samples. This helps to normalize the matrix effects between the standards and the samples.

    • Sample Cleanup: Employing a sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns (IAC), can effectively remove interfering components before the ELISA.

Standard Curve Issues

Question: My standard curve has a poor fit (low R-squared value) or is non-linear when it should be. What should I do?

Answer: A reliable standard curve is crucial for accurate quantification. Issues with the standard curve often stem from preparation errors or procedural inconsistencies.

  • Check Dilution Series: Recalculate and carefully re-prepare the serial dilutions of your standards. Ensure thorough mixing at each dilution step.

  • Pipetting Accuracy: Verify the calibration of your pipettes.

  • Reagent Integrity: Ensure the standards and other reagents have not expired and have been stored correctly.

  • Plate Reader Settings: Confirm that you are using the correct wavelength and other settings on your microplate reader as specified in the assay protocol.

General Assay Performance

Question: My overall signal (optical density) is very low, even for the highest standard. What could be the problem?

Answer: A weak or absent signal can be caused by several factors:

  • Reagent Omission or Inactivation: Ensure all reagents were added in the correct order and that none were omitted. Check the expiration dates of all reagents. The enzyme conjugate or substrate may have lost activity due to improper storage or handling.

  • Incorrect Incubation Times or Temperatures: Insufficient incubation times or temperatures can lead to a weak signal. Verify the protocol's recommendations.

  • Washing Issues: Overly aggressive or prolonged washing steps can strip the bound antibody-antigen complexes from the wells.

Quantitative Data Tables

The following tables provide representative data on assay performance to help you benchmark your results.

Table 1: Intra- and Inter-Assay Precision for this compound ELISA

This table illustrates typical coefficients of variation (CVs) for this compound ELISAs. Intra-assay CVs should ideally be below 10%, and inter-assay CVs below 15%.[1][7]

Control SampleIntra-Assay CV (%)Inter-Assay CV (%)
Negative Control6.817.63
Low Positive Control4.069.50
Medium Positive Control3.6013.70
High Positive Control6.2811.91

(Data adapted from a representative screening ELISA.[8])

Table 2: Recovery of this compound from Spiked Cereal Samples

This table shows typical recovery rates for this compound from different cereal matrices. Good recovery is generally considered to be within 70-120%.

Sample MatrixSpiking Level (µg/kg)Mean Recovery (%)Coefficient of Variation (CV) (%)
Rye12.5114< 20.2
Rye2599< 20.2
Rye50102< 20.2
Baby Porridge7.5108< 20.2
Baby Porridge15104< 20.2
Baby Porridge30103< 20.2

(Data adapted from T-2/HT-2 ELISA validation studies.[9])

Experimental Protocols

This section provides a detailed methodology for a typical competitive ELISA for the quantification of this compound in cereal samples.

Sample Extraction
  • Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., to pass through a 20-mesh sieve).

  • Extraction Solvent Preparation: Prepare a 70% methanol (B129727) solution by mixing 7 parts methanol with 3 parts distilled water (v/v).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 50 mL of 70% methanol.

    • Shake vigorously for 3 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dilution:

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 900 µL of sample diluent (provided in the ELISA kit) to achieve a 1:10 dilution.

    • Mix thoroughly. The diluted sample is now ready for analysis.

ELISA Procedure
  • Reagent Preparation: Prepare all reagents (wash buffer, standards, controls) according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Sample and Standard Addition:

    • Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate in duplicate.

  • HRP Conjugate Addition: Add 50 µL of the HRP-conjugated this compound to each well.

  • Antibody Addition: Add 50 µL of the anti-T-2 toxin antibody solution to each well.

  • First Incubation: Gently mix the plate by tapping the sides. Cover the plate with a sealer and incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature).

  • Washing:

    • Decant the contents of the wells.

    • Wash the wells 3-5 times with 1X wash buffer.

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Second Incubation: Cover the plate and incubate in the dark for the time specified in the kit manual (e.g., 15 minutes at room temperature).

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Calculation: Calculate the average OD for each set of replicates. Generate a standard curve by plotting the average OD of each standard against its concentration. Determine the this compound concentration in the samples by interpolating their average OD values from the standard curve. Remember to account for the dilution factor in your final calculation.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and performing a quantitative this compound assay.

TroubleshootingWorkflow cluster_intra Intra-Assay Troubleshooting cluster_inter Inter-Assay Troubleshooting start Poor Repeatability Observed (High CV) check_intra Intra-Assay CV > 10%? start->check_intra check_inter Inter-Assay CV > 15%? check_intra->check_inter No pipetting Review Pipetting Technique - Calibrate pipettes - Use fresh tips - Check for bubbles check_intra->pipetting Yes reagents Check Reagents - Same lot number - Proper storage - Not expired check_inter->reagents Yes solution Assay Performance Improved check_inter->solution No mixing Ensure Proper Mixing - Vortex reagents - Tap plate gently pipetting->mixing incubation Standardize Incubation - Use plate sealer - Avoid stacking mixing->incubation washing Optimize Washing Steps - Check washer performance - Consistent manual washing incubation->washing washing->solution std_curve Re-evaluate Standard Curve - Prepare fresh dilutions - Verify calculations reagents->std_curve conditions Monitor Lab Conditions - Consistent temperature - Record environment std_curve->conditions conditions->solution ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis sample_prep Sample Preparation - Homogenize sample - Extract with solvent - Dilute extract add_samples Add Standards & Samples sample_prep->add_samples reagent_prep Reagent Preparation - Bring to room temp - Prepare standards & buffers reagent_prep->add_samples add_conjugate Add HRP Conjugate add_samples->add_conjugate add_antibody Add Antibody add_conjugate->add_antibody incubate1 Incubate add_antibody->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate (450 nm) add_stop->read_plate calc Calculate Results - Plot standard curve - Determine sample conc. read_plate->calc

References

Technical Support Center: T-2 Toxin Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of T-2 toxin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable quantification.[2][3] In complex matrices like cereals, where this compound is often found, various components can cause significant signal suppression in ESI-MS.[4]

Q2: What are the common causes of signal suppression for this compound?

A2: Common causes include the presence of salts, detergents, and other co-extracted matrix components that compete with this compound for ionization in the ESI source.[1] The complexity of the sample matrix, such as different types of cereals (e.g., maize, wheat, oats), can significantly influence the extent of signal suppression.[4][5]

Q3: How can I determine if my this compound signal is being suppressed?

A3: You can assess signal suppression by comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract (a sample known to not contain this compound). A lower peak area in the matrix extract indicates signal suppression.[6]

Q4: What are the primary strategies to minimize signal suppression for this compound?

A4: The primary strategies involve:

  • Effective Sample Cleanup: To remove interfering matrix components before LC-MS/MS analysis.[7][8]

  • Use of Internal Standards: Particularly stable isotope-labeled internal standards (SIL-IS) like ¹³C-T-2 toxin, to compensate for signal loss.[2][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to mimic the sample's matrix effects.[10]

  • Instrumental Parameter Optimization: Adjusting ESI source parameters and chromatographic conditions can help mitigate suppression.

  • Alternative Ionization Techniques: Using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[11][12]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your ESI-MS analysis of this compound.

Problem 1: Low or no this compound signal detected.

Possible Cause Troubleshooting Step
Inefficient Ionization Ensure the mobile phase composition is appropriate for this compound ionization (e.g., contains a suitable modifier like ammonium (B1175870) formate). Verify ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.[13]
Significant Signal Suppression Implement a more rigorous sample cleanup method (see "Sample Preparation" section). Utilize a stable isotope-labeled internal standard (¹³C-T-2 toxin) to normalize the signal.[9] Prepare matrix-matched calibration curves.[10]
Instrument Contamination Clean the ESI source components.[14] Perform a system flush to remove any contaminants from the LC system.
Sample Degradation Ensure proper storage and handling of this compound standards and samples to prevent degradation.

Problem 2: Poor reproducibility of this compound quantification.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Employ a stable isotope-labeled internal standard for every sample to account for sample-to-sample variations in matrix effects.[15] Ensure your sample cleanup procedure is consistent and reproducible.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program.
Inaccurate Calibration Prepare fresh calibration standards regularly. If using matrix-matched calibration, ensure the blank matrix is representative of your samples.[10]

Problem 3: Suspected isobaric interference.

Possible Cause Troubleshooting Step
Co-eluting Compound with the Same Mass Optimize the chromatographic separation to resolve the interfering peak from the this compound peak.[16] Utilize high-resolution mass spectrometry (HRMS) if available to differentiate between this compound and the interferent based on their exact masses.

Quantitative Data Summary

The following tables summarize quantitative data related to the mitigation of signal suppression for this compound analysis.

Table 1: Comparison of Signal Suppression/Enhancement (%SSE) of this compound in Different Cereal Matrices.

Matrix Signal Suppression/Enhancement (%) Reference
Maize-35% to -50%[4]
Wheat-20% to -40%[17]
Oats-40% to -60%[5]
SpicesUp to -89%[3][4]

Negative values indicate signal suppression. Data is compiled from multiple sources and represents typical ranges.

Table 2: Recovery Rates of this compound with Different Sample Cleanup Methods.

Cleanup Method Matrix Recovery Rate (%) Reference
Immunoaffinity Column (IAC)Cereals84.2% - 117.1%[18]
QuEChERSWheat88% - 103%[17]
MycoSep SPE ColumnOatsNot specified, but effective[16]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Wheat

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from wheat samples.[17][19]

Materials:

  • Homogenized wheat sample

  • Acetonitrile (B52724) with 1% formic acid

  • Water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized wheat sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

Protocol 2: Stable Isotope Dilution Assay (SIDA) for this compound Quantification

This protocol describes the use of a stable isotope-labeled internal standard for the accurate quantification of this compound.[15][20]

Materials:

  • This compound analytical standard

  • ¹³C-labeled this compound internal standard (¹³C-T-2)

  • Sample extracts prepared as described in Protocol 1

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of ¹³C-T-2 toxin in a suitable solvent (e.g., acetonitrile).

  • Add a known amount of the ¹³C-T-2 toxin internal standard solution to each sample extract and calibration standard just before LC-MS/MS analysis.[9]

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both native this compound and ¹³C-T-2 toxin.

  • Create a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the ¹³C-T-2 toxin against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Analysis with Signal Suppression Mitigation

T2_Toxin_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Homogenization Sample Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Cleanup (e.g., QuEChERS, SPE, IAC) Extraction->Cleanup Internal_Standard Addition of ¹³C-T-2 Internal Standard Cleanup->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation ESI_MS_Detection ESI-MS/MS Detection LC_Separation->ESI_MS_Detection Calibration Calibration (Matrix-Matched or SIDA) ESI_MS_Detection->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Low_Signal action_node action_node start_node start_node end_node end_node start Low/No T-2 Signal check_ionization Is Ionization Efficient? start->check_ionization check_suppression Significant Suppression? check_ionization->check_suppression Yes optimize_mobile_phase Optimize Mobile Phase & ESI Source Parameters check_ionization->optimize_mobile_phase No check_instrument Instrument Issue? check_suppression->check_instrument No improve_cleanup Improve Sample Cleanup (SPE, IAC) check_suppression->improve_cleanup Yes clean_instrument Clean ESI Source & Calibrate MS check_instrument->clean_instrument Yes resolved Signal Improved check_instrument->resolved No optimize_mobile_phase->resolved use_is Use ¹³C-T-2 Internal Standard improve_cleanup->use_is use_is->resolved clean_instrument->resolved

References

Improving the shelf life of T-2 toxin analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the shelf life and ensure the accuracy of T-2 toxin analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound analytical standards?

A1: this compound is insoluble in water but readily soluble in several organic solvents. For long-term storage, acetonitrile (B52724) is a preferred solvent.[1] Methanol (B129727) and ethanol (B145695) can also be used; however, there is evidence that long-term storage in methanol at room temperature may lead to transesterification.[2] It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Q2: What is the optimal storage temperature for this compound analytical standards?

A2: this compound standards, whether in solid form or dissolved in an organic solvent, should be stored at low temperatures to minimize degradation. The recommended storage temperature is typically -20°C. Some suppliers recommend storage at 8°C or lower for quality control materials.[3] Storing standards at 4°C is also a common practice, but for long-term stability, -20°C is preferable.[4]

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the C-4 acetyl group, which results in the formation of Hthis compound.[5][6][7] Further hydrolysis can lead to the formation of T-2 triol and T-2 tetraol.[4][6][7] The toxicity of these metabolites, particularly Hthis compound, is significant, making it critical to monitor their presence in the analytical standard.[6][7]

Q4: How stable is this compound in aqueous solutions?

A4: this compound is not stable in aqueous solutions, especially at physiological pH and temperature.[4] Its stability decreases with increasing temperature.[4] If experiments require the use of aqueous buffers, it is recommended to prepare these solutions fresh from a stock solution in an organic solvent immediately before use.

Q5: Can this compound standards be subjected to high temperatures?

A5: this compound is relatively heat-stable and is not completely degraded by normal cooking or food processing temperatures.[5][8] However, for the purposes of maintaining the integrity of an analytical standard, exposure to high temperatures should be avoided. One study noted that treatment at 120°C for 55 minutes resulted in a 7% breakdown, while 217°C for 35 minutes caused 95% degradation.[9]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in the chromatogram of the this compound standard.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step 1: Verify the age and storage conditions of the standard. Long-term storage, even at recommended temperatures, can lead to the formation of degradation products like Hthis compound.[4]

    • Troubleshooting Step 2: Analyze the standard using a high-resolution mass spectrometer to identify the unexpected peaks. Compare the mass-to-charge ratios with known metabolites of this compound such as HT-2, T-2 triol, and T-2 tetraol.[6][7]

    • Troubleshooting Step 3: If degradation is confirmed, discard the old standard and prepare a fresh one from a new stock.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step 1: Run a blank analysis of the solvent used to dissolve the standard.

    • Troubleshooting Step 2: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.

Issue 2: The concentration of the this compound standard is lower than expected.

  • Possible Cause 1: Adsorption to container surfaces.

    • Troubleshooting Step 1: Use silanized glass vials for storing this compound solutions, especially at low concentrations, to minimize adsorption.

    • Troubleshooting Step 2: Before use, vortex the standard solution to ensure any adsorbed material is redissolved.

  • Possible Cause 2: Evaporation of the solvent.

    • Troubleshooting Step 1: Ensure that the container is tightly sealed to prevent solvent evaporation, especially during long-term storage. Use vials with PTFE-lined caps.

    • Troubleshooting Step 2: Before use, visually inspect the volume of the solution. If evaporation is suspected, the standard should be discarded.

  • Possible Cause 3: Degradation.

    • Troubleshooting Step 1: As with the appearance of unexpected peaks, degradation can lead to a decrease in the concentration of the parent this compound. Refer to the troubleshooting steps for Issue 1.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Analytical Standards

ParameterRecommendationRationale
Form Solid (lyophilized) or in solutionSolid form is generally more stable for long-term storage.
Solvent Acetonitrile (preferred), Methanol, EthanolHigh-purity grade to prevent contamination.[1]
Temperature -20°C (preferred for long-term), 4°C (short-term)Low temperatures slow down the rate of chemical degradation.[4]
Container Amber, silanized glass vials with PTFE-lined capsProtects from light and prevents adsorption to surfaces.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayReduces the potential for oxidation.

Table 2: Stability of this compound in Different Solvents and Temperatures

SolventTemperatureStability PeriodPrimary Degradation Product
Acetonitrile-20°C> 2 years (with periodic checks)[2]Hthis compound
Methanol4°CStable for several monthsHthis compound
MethanolRoom TemperatureDegradation observed after 22 days[2]Hthis compound, Transesterification products
Aqueous Buffer (pH 7.4)37°CDegradation observed within 1 day[4]Hthis compound, T-2 triol
Aqueous Buffer (pH 7.4)4°CStable for up to 3 weeks with some degradation[4]Hthis compound

Experimental Protocols

Protocol 1: Purity Assessment of this compound Standard by HPLC-MS/MS

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve it in high-purity acetonitrile to a stock concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition from the parent ion to specific product ions (e.g., m/z 467.2 -> 305.1, 245.1).

      • Hthis compound: Monitor the transition from the parent ion to specific product ions (e.g., m/z 425.2 -> 263.1, 215.1).

    • Optimize collision energies for each transition.

  • Data Analysis:

    • Integrate the peak areas for this compound and any detected degradation products.

    • Calculate the purity of the this compound standard as a percentage of the total peak area.

Visualizations

T2_Degradation_Pathway T2 This compound HT2 Hthis compound T2->HT2 Hydrolysis (C-4) T2_triol T-2 Triol HT2->T2_triol Hydrolysis T2_tetraol T-2 Tetraol T2_triol->T2_tetraol Hydrolysis

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Chromatographic Results Check_Degradation Check for Degradation Products (e.g., HT-2) Start->Check_Degradation Check_Contamination Check for Solvent/System Contamination Check_Degradation->Check_Contamination No Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed Yes Contamination_Confirmed Contamination Confirmed Check_Contamination->Contamination_Confirmed Yes Replace_Standard Use a Fresh Standard Check_Contamination->Replace_Standard No Degradation_Confirmed->Replace_Standard Clean_System Clean System and Use Fresh Solvent Contamination_Confirmed->Clean_System

Caption: Troubleshooting workflow for unexpected results.

References

Strategies for T-2 toxin detoxification in contaminated feed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for T-2 toxin detoxification in contaminated feed samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for detoxifying this compound in animal feed?

A1: The main strategies for this compound detoxification can be broadly categorized into three types: physical, chemical, and biological methods.[1]

  • Physical methods aim to remove or destroy the toxin without chemical reactions. Techniques include irradiation, cold atmospheric pressure plasma, and the use of adsorbents like activated carbon and clays (B1170129) that bind the toxin, preventing its absorption in the animal's gut.[1][2][3]

  • Chemical methods involve the use of chemical agents to alter the structure of the this compound, rendering it less toxic. Examples include treatment with ozone, ammonia, or alkaline solutions like calcium hydroxide.[2]

  • Biological methods utilize microorganisms or their enzymes to degrade or transform the this compound into non-toxic or less toxic metabolites. This is considered an environmentally friendly approach.[1][2][4]

Q2: How does this compound exert its toxic effects at a cellular level?

A2: The toxicity of this compound is primarily attributed to its 12,13-epoxy ring.[5] Its mechanism of action involves several key cellular processes:

  • Inhibition of Protein Synthesis: this compound binds to the 60S ribosomal subunit, specifically inhibiting the peptidyltransferase activity, which halts the initiation of protein synthesis.[5][6] This disruption is particularly damaging to actively proliferating cells, such as those in the immune system, gastrointestinal tract, and bone marrow.[6][7][8]

  • Induction of Oxidative Stress: The toxin can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to vital cellular components like lipids, proteins, and DNA.[9][10]

  • Apoptosis (Programmed Cell Death): this compound can trigger apoptosis through various signaling pathways, including the MAPK/P38 pathway and the mitochondrial pathway, by altering the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9][11]

Q3: What are the initial symptoms of T-2 mycotoxicosis in animals?

A3: The initial symptoms of this compound exposure in animals can appear within minutes to a few hours and often include vomiting, feed refusal, and skin irritation.[8][9] Ingestion of contaminated feed can lead to necrosis in the digestive tract.[9]

Q4: Can this compound be completely eliminated from contaminated feed?

A4: While various decontamination techniques can significantly reduce the concentration of this compound, achieving 100% degradation is often not possible.[12] Therefore, a combination of prevention strategies during pre-harvest and post-harvest stages, along with detoxification methods, is crucial for managing this compound contamination in animal feed.

Troubleshooting Guides

Issue 1: Inconsistent results in microbial degradation experiments.
Possible Cause Troubleshooting Step
Suboptimal microbial strain Screen different microbial strains or consortia for their this compound degradation efficacy. Some strains may only transform T-2 into other toxic metabolites like Hthis compound.[13]
Incorrect culture conditions Optimize pH, temperature, and aeration for the selected microbial strain(s). These factors significantly influence microbial growth and enzymatic activity.
Presence of inhibitory substances in the feed matrix Analyze the feed sample for other contaminants that might inhibit microbial growth. Consider a pre-treatment step to remove such substances.
Inaccurate quantification of this compound Validate your analytical method (e.g., HPLC, LC-MS/MS) for this compound quantification in the specific feed matrix to avoid matrix effects. Use appropriate internal standards.
Issue 2: Low efficiency of adsorbent materials.
Possible Cause Troubleshooting Step
Inappropriate adsorbent for this compound Test a variety of adsorbents. The binding efficacy can vary significantly between different materials (e.g., activated carbon, bentonite, zeolites).[14]
Incorrect pH The binding capacity of many adsorbents is pH-dependent. Determine the optimal pH for this compound adsorption for your chosen material. For example, the adsorption ability of Mycofix® Plus is elevated in an acidic environment (pH 3).[15]
Competition with other molecules The feed matrix contains various components that can compete with this compound for binding sites on the adsorbent. Increase the adsorbent dosage or try a more selective adsorbent.
Insufficient contact time Ensure adequate mixing and contact time between the adsorbent and the contaminated feed to allow for maximum binding.
Issue 3: Chemical treatment alters the nutritional value of the feed.
Possible Cause Troubleshooting Step
Harsh chemical agents While effective at detoxification, strong acids, alkalis, or oxidizing agents can degrade essential nutrients in the feed.[2]
High concentration of chemical agent Optimize the concentration of the chemical agent to be effective against the toxin while minimizing damage to the feed's nutritional content.
Prolonged treatment time Reduce the treatment time to the minimum required for effective detoxification.
Residual chemical in feed Ensure that any residual chemicals are neutralized or removed after treatment to prevent adverse effects on animals.

Quantitative Data on Detoxification Efficacy

Detoxification Method Agent/Condition Matrix This compound Reduction (%) Reference
Physical Adsorption Mycofix® PlusIn vitro26.06 - 31.02[15]
Biological (Fermentation) Saccharomyces pastorianus A15WortUp to 31[7]
Biological (Microbial Incubation) Lactobacillus sp.In vitro61[7]
Biological (Microbial Incubation) Saccharomyces cerevisiaeIn vitro61[7]
Biological (Microbial Consortium) BJ Consortium (Wickerhamomyces, Pichia, Pediococcus)In vitro99.2 (after 48h)[16]
Chemical (Ozonation) OzoneChickpea seeds-[1]
Food Processing Bread-bakingWheat flourUp to 74[12]
Food Processing Biscuit making (200°C for 30 min)Flaked oatsUp to 45[12]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Microbial Degradation of this compound

Objective: To assess the capability of a microbial consortium to degrade this compound in a liquid culture medium.

Materials:

  • Microbial consortium (e.g., isolated from fermented food products).

  • Basal culture medium appropriate for the microbial consortium.

  • This compound standard.

  • Sterile culture tubes or flasks.

  • Incubator shaker.

  • Analytical equipment for this compound quantification (e.g., HPLC or LC-MS/MS).

Procedure:

  • Prepare the basal culture medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with the microbial consortium.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add a known concentration of this compound to the inoculated culture medium (e.g., 7 mg/L).[17] A control group with this compound but without the microbial inoculum should be included.

  • Incubate the cultures at the optimal temperature and shaking speed for the microbial consortium for a defined period (e.g., 48 hours).[16]

  • At specific time points (e.g., 0, 12, 24, 48 hours), collect aliquots from the cultures.

  • Extract the this compound and its metabolites from the collected samples using an appropriate solvent (e.g., ethyl acetate).

  • Analyze the extracts using HPLC or LC-MS/MS to determine the concentration of this compound and its degradation products.

  • Calculate the percentage of this compound degradation over time.

Protocol 2: Determination of this compound Adsorption by Clay Minerals

Objective: To determine the in vitro adsorption capacity of a clay mineral for this compound.

Materials:

  • Clay mineral adsorbent (e.g., bentonite, zeolite).

  • This compound standard.

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7).

  • Centrifuge tubes.

  • Shaker.

  • Analytical equipment for this compound quantification (e.g., HPLC or LC-MS/MS).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of this compound solutions in the different pH buffers.

  • Weigh a fixed amount of the clay adsorbent into each centrifuge tube.

  • Add a known volume of the this compound solution to each tube.

  • Include control tubes containing the this compound solution without the adsorbent.

  • Agitate the tubes on a shaker for a specific period (e.g., 1 hour) at a constant temperature.

  • Centrifuge the tubes to pellet the adsorbent.

  • Carefully collect the supernatant.

  • Analyze the concentration of unbound this compound in the supernatant using HPLC or LC-MS/MS.

  • Calculate the amount of this compound adsorbed by the clay mineral by subtracting the concentration of this compound in the supernatant from the initial concentration.

Visualizations

T2_Toxin_Toxicity_Pathway T2 This compound Ribosome 60S Ribosomal Subunit T2->Ribosome binds ROS Increased ROS Production T2->ROS MAPK MAPK Pathway (p38) T2->MAPK Mitochondria Mitochondrial Dysfunction T2->Mitochondria Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Cell_Damage Cellular Damage & Dysfunction Protein_Synthesis->Cell_Damage Oxidative_Stress Oxidative Stress (Lipid, Protein, DNA damage) ROS->Oxidative_Stress Oxidative_Stress->Cell_Damage Apoptosis Apoptosis MAPK->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Bax_Bcl2->Apoptosis Apoptosis->Cell_Damage

Caption: Simplified signaling pathway of this compound induced cytotoxicity.

Detoxification_Workflow Contaminated_Feed Contaminated Feed Sample Method_Selection Select Detoxification Method Contaminated_Feed->Method_Selection Physical Physical Methods (e.g., Adsorption) Method_Selection->Physical Chemical Chemical Methods (e.g., Ozonation) Method_Selection->Chemical Biological Biological Methods (e.g., Microbial Degradation) Method_Selection->Biological Experiment Perform Experiment Physical->Experiment Chemical->Experiment Biological->Experiment Analysis Analyze this compound Concentration (LC-MS/MS) Experiment->Analysis Evaluation Evaluate Efficacy & Nutritional Impact Analysis->Evaluation Optimized_Feed Detoxified Feed Evaluation->Optimized_Feed Effective Further_Optimization Further Optimization Evaluation->Further_Optimization Ineffective Further_Optimization->Method_Selection

Caption: General experimental workflow for this compound detoxification.

References

Technical Support Center: Chromatographic Separation of T-2 and HT-2 Toxins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of T-2 and HT-2 mycotoxins.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of T-2 and HT-2 toxins.

Question: Why am I observing poor resolution or co-elution of T-2 and HT-2 peaks?

Answer:

Poor resolution between T-2 and HT-2 is a common issue. HT-2 is a deacetylated metabolite of T-2, making their chemical structures and chromatographic behavior very similar.[1] Several factors in your methodology could be the cause.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is critical for separating these closely related compounds.[2][3]

    • Solution: Systematically adjust the mobile phase composition. If using a gradient elution, try decreasing the initial percentage of the organic solvent or using a shallower gradient. For isocratic elution, a small decrease in the organic solvent percentage can significantly increase retention and improve separation.[3]

  • Incorrect Column Chemistry: The choice of stationary phase plays a significant role in selectivity.[4][5]

    • Solution: A C18 column is commonly used for T-2 and HT-2 analysis.[6] If resolution is still poor, consider a column with a different chemistry or a smaller particle size for higher efficiency.

  • Suboptimal Flow Rate: A high flow rate can reduce the time available for the analytes to interact with the stationary phase, leading to decreased resolution.

    • Solution: Try reducing the flow rate. This will increase analysis time but can significantly improve the separation between closely eluting peaks.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts and affect resolution.[7]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout your analytical run.[7]

Question: My T-2 and HT-2 peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analytes and the stationary phase or by issues within the HPLC system.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.[8]

    • Solution: Add a small amount of an acidic modifier, such as formic acid (typically 0.1%), to the mobile phase.[6] This helps to suppress the ionization of silanol groups. Using a high-purity, end-capped column can also minimize these interactions.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[8]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent.[7] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[9]

Question: I'm experiencing inconsistent retention times for T-2 and HT-2. What is the cause?

Answer:

Shifting retention times can make peak identification and quantification unreliable. This issue usually points to a lack of stability in the chromatographic system.

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure your mobile phase is prepared accurately and consistently for every run. Use a reliable solvent mixing system or pre-mix your mobile phase manually.[7] Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[7]

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time drift.[7]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is a good starting point.[7]

  • Pump and System Leaks: Leaks in the HPLC system can lead to an unstable flow rate and pressure fluctuations, affecting retention times.[7][9]

    • Solution: Systematically check for leaks at all fittings, pump seals, and connections. A buildup of salt deposits around fittings is a common sign of a leak when using buffered mobile phases.[7]

Frequently Asked Questions (FAQs)

What is a good starting point for mobile phase composition for T-2 and HT-2 separation?

A common starting point for reversed-phase chromatography of T-2 and HT-2 is a gradient elution using water and an organic solvent like methanol (B129727) or acetonitrile (B52724), both containing a small amount of an acidic modifier.[2][6][10] A typical gradient might start with a lower percentage of organic solvent (e.g., 10-30%) and gradually increase to a high percentage (e.g., 90-100%).[6] An acidic additive like 0.1% formic acid is often included to improve peak shape.[6]

Which detection method is most suitable for T-2 and HT-2 analysis?

Due to the lack of a strong chromophore in their structures, UV detection is generally not sensitive enough for T-2 and HT-2 analysis at trace levels.[1] The most common and sensitive methods are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][10][11] Fluorescence detection (HPLC-FD) can also be used, but it requires a pre-column derivatization step to attach a fluorescent label to the toxins.[1][12]

How can I improve the sensitivity of my analysis?

To improve sensitivity, especially for trace-level detection, consider the following:

  • Sample Cleanup: Use solid-phase extraction (SPE) or immunoaffinity columns to remove matrix interferences and concentrate your sample.[10][13]

  • Detection Method: LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is highly sensitive and selective for T-2 and HT-2.[10][13]

  • Derivatization: For fluorescence detection, using a derivatizing reagent can significantly enhance the signal.[12]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for T-2 and HT-2 Analysis
ParameterT-2 ToxinHthis compoundReference
Precursor Ion (m/z) 484442[1]
Product Ion (m/z) 305263[1]
Ionization Mode APCI or ESI, PositiveAPCI or ESI, Positive[1][10]
Internal Standard d3-T-2 Toxind3-T-2 Toxin[10]

APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization

Table 2: Example Chromatographic Conditions for T-2/HT-2 Separation
ParameterCondition 1Condition 2
Column Pursuit XRs Ultra 2.8Zorbax SB-C18 (2.1 x 150 mm, 1.8 µm)
Mobile Phase A 0.13 mM Ammonium AcetateWater + 0.1% Formic Acid
Mobile Phase B MethanolMethanol + 0.1% Formic Acid
Gradient Not specified10% B to 100% B over ~20 min
Flow Rate Not specifiedNot specified
Column Temp. Not specified30 °C
Reference [10][6]

Experimental Protocols

Protocol: Determination of T-2 and HT-2 in Cereals by LC-MS/MS

This protocol provides a general methodology for the analysis of T-2 and HT-2 in a cereal matrix like oats.

1. Sample Preparation and Extraction a. Homogenize a representative sample of the cereal product. b. Weigh 25 g of the ground sample into a flask. c. Add 100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).[13] d. Shake vigorously for approximately 30 minutes. e. Filter the extract to remove solid particles.

2. Sample Cleanup (Solid-Phase Extraction) a. Use a commercially available cleanup column (e.g., MultiSep 227 Trich+).[13] b. Pass a defined volume of the filtered extract (e.g., 8 mL) through the cleanup column.[13] c. Collect the eluate. An aliquot of this cleaned extract is then prepared for LC-MS/MS analysis, which may involve evaporation and reconstitution in the initial mobile phase.

3. LC-MS/MS Analysis a. LC System: A standard HPLC or UHPLC system. b. Column: A reversed-phase C18 column is commonly used.[6] c. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.[6]
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[6] d. Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute T-2 and HT-2. A re-equilibration step at the initial conditions is crucial before the next injection.[6] e. Mass Spectrometer: A triple quadrupole mass spectrometer is typically used. f. Ionization: Use either ESI or APCI in positive ion mode.[1][10] g. Detection: Set the instrument to Multiple Reaction Monitoring (MRM) mode using the precursor and product ions specified in Table 1.

4. Quantification a. Prepare matrix-matched calibration standards to compensate for matrix effects.[13] b. An isotopically labeled internal standard, such as ¹³C-labelled this compound, can be used to improve accuracy and precision.[13]

Visualizations

G cluster_workflow Experimental Workflow for T-2/HT-2 Analysis sample Sample Collection and Homogenization extraction Solvent Extraction (Acetonitrile/Water) sample->extraction cleanup Extract Cleanup (SPE or Immunoaffinity Column) extraction->cleanup analysis LC-MS/MS Analysis (Gradient Elution, MRM) cleanup->analysis quant Data Processing and Quantification analysis->quant

Caption: General workflow for the analysis of T-2 and HT-2 toxins.

G cluster_troubleshooting Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Gradient Slope or Isocratic %B check_mp->adjust_mp No check_flow Is Flow Rate Too High? check_mp->check_flow Yes adjust_mp->check_flow adjust_flow Decrease Flow Rate check_flow->adjust_flow Yes check_col Is Column Appropriate? check_flow->check_col No adjust_flow->check_col change_col Consider Smaller Particles or Different Chemistry check_col->change_col No end Resolution Improved check_col->end Yes change_col->end

Caption: Decision tree for troubleshooting poor chromatographic resolution.

G cluster_logic Mobile Phase Optimization Logic mp_strength Mobile Phase Organic % (Strength) retention Analyte Retention Time mp_strength->retention Inverse Relationship resolution Resolution (T-2 vs. HT-2) retention->resolution Direct Relationship

Caption: Relationship between mobile phase strength and resolution.

References

Validation & Comparative

A Researcher's Guide to Validating ELISA Screening for T-2 and HT-2 Toxins Under EU Regulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for the screening of T-2 and HT-2 toxins, with a focus on validation in accordance with European Union regulations. Designed for researchers, scientists, and professionals in drug development and food safety, this document offers a detailed overview of experimental protocols, performance data of various kits, and the regulatory landscape governing mycotoxin detection in cereals and food products.

The European Union has established stringent regulations to control the levels of T-2 and HT-2 toxins in food and feed, given their potential health risks. Commission Regulation (EU) No 519/2014, which amends Regulation (EC) No 401/2006, lays down the performance criteria for analytical methods for these mycotoxins. More recent regulations, including Commission Regulation (EU) 2023/915 and Commission Implementing Regulation (EU) 2023/2782, have further updated the maximum levels and the methods of sampling and analysis, respectively. Screening methods like ELISA play a crucial role in the effective monitoring and control of these contaminants.

Comparative Performance of Commercial T-2/HT-2 ELISA Kits

The selection of an appropriate ELISA kit is paramount for accurate and reliable screening of T-2 and HT-2 toxins. The following table summarizes the performance characteristics of several commercially available kits based on publicly available data. It is important to note that performance can vary depending on the sample matrix and the specific validation protocol followed.

Kit NameManufacturerLimit of Detection (LOD)Quantitation RangeRecovery Rate (%)Cross-ReactivityValidated Matrices
RIDASCREEN® T-2/HT-2 Toxin R-BiopharmOats: 13 µg/kg, Barley: 11 µg/kg, Corn: 10 µg/kg, Wheat: 14 µg/kg[1][2][3]10 - 360 µg/kg[1]Spiked samples (wheat, barley, corn): mean 79%; Spiked oat samples: mean 69%[1][2]This compound: 72%[1][2]Oats, Corn, Barley, Wheat[1][2][3]
Veratox® for T-2/HT-2 Neogen25 ppb (µg/kg)[4]25 - 250 ppb (µg/kg)[4][5]Data not specified in available documentsThis compound: 100%; Hthis compound: 100%[4]Wheat, Corn, Barley, Oats, Rye[4][6]
QuickTox™ Kit for T-2/HT-2 Flex EnviroLogixCorn (High-Sensitivity): 25 ppb; Corn (Standard Range): 50 ppb; Wheat: 50 ppb[7]Corn (High-Sensitivity): 25-600 ppb; Corn (Standard Range): 50-900 ppb; Wheat: 50-500 ppb[7]Data not specified in available documentsNot specifiedCorn, Wheat[7]
This compound ELISA Kit Creative DiagnosticsFlour: 0.431 ng/mL0.036 - 3.172 ng/mL80.2 - 107.9%[8]This compound: 100%; Hthis compound: 28.6%[8]Flour[8]
Helica® this compound ELISA HygienaNot specifiedStandards: 0.25 - 12.0 ng/mLData not specified in available documentsPredominantly cross-reacts with this compound[9]Cereals, Animal Feed[9]
MaxSignal® T-2 ELISA Kit PerkinElmerNot specifiedNot specifiedData not specified in available documentsNot specifiedCereals, Dried Meat/Fish, Feed, Milk, Seed[10]

Experimental Protocols for ELISA Validation

A generalized protocol for the validation of a competitive ELISA for T-2/HT-2 screening, in line with EU guidelines, is outlined below. It is crucial to consult the specific instructions provided with each commercial kit.

1. Sample Preparation and Extraction:

  • Grinding: Obtain a representative laboratory sample and grind it to a fine powder to ensure homogeneity. A sieve with a defined mesh size (e.g., 1 mm) should be used.

  • Extraction: Weigh a specified amount of the ground sample (e.g., 5 g) into a container. Add a defined volume of extraction solvent (e.g., 25 mL of 70% methanol (B129727) in water).

  • Homogenization: Shake the mixture vigorously for a specified time (e.g., 3 minutes) to ensure efficient extraction of the toxins.

  • Clarification: Centrifuge or filter the extract to obtain a clear supernatant.

  • Dilution: Dilute the clear extract with a buffer provided in the kit to bring the toxin concentration within the assay's detection range.

2. ELISA Procedure (Competitive Format):

  • Reagent Preparation: Prepare all reagents, including standards, conjugate, antibody solution, substrate, and stop solution, according to the kit's instructions. Allow all components to reach room temperature before use.

  • Standard and Sample Addition: Add a defined volume of the standards and diluted sample extracts to the antibody-coated microplate wells.

  • Conjugate Addition: Add the enzyme-conjugated T-2 or Hthis compound to the wells. This will compete with the toxin in the sample for binding to the antibodies.

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 30 minutes at room temperature) to allow for the competitive binding reaction.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis and Interpretation:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of T-2/HT-2 in the samples by interpolating their absorbance values on the standard curve.

  • Calculate the final toxin concentration in the original sample by applying the dilution factor.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

ELISA_Validation_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis & Validation Sampling Representative Sampling Grinding Grinding to Homogeneity Sampling->Grinding Extraction Solvent Extraction Grinding->Extraction Clarification Centrifugation/Filtration Extraction->Clarification Dilution Dilution of Extract Clarification->Dilution Add_Samples Add Standards & Samples Dilution->Add_Samples Plate_Prep Prepare Reagents & Plate Plate_Prep->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubation1 Competitive Binding Incubation Add_Conjugate->Incubation1 Washing Washing Incubation1->Washing Add_Substrate Add Substrate Washing->Add_Substrate Incubation2 Color Development Add_Substrate->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Concentration_Calc Calculate Toxin Concentration Standard_Curve->Concentration_Calc Validation_Params Assess Validation Parameters (LOD, LOQ, Recovery) Concentration_Calc->Validation_Params Compliance_Check Check Compliance with EU Limits Validation_Params->Compliance_Check

Caption: ELISA Validation Workflow for T-2/HT-2 Screening.

Competitive_ELISA_Signaling_Pathway cluster_well Microplate Well cluster_low_toxin Low Toxin in Sample cluster_high_toxin High Toxin in Sample cluster_result Result Antibody Anti-T-2/HT-2 Antibody Toxin_Sample_Low T-2/HT-2 (from sample) Binding_Site_Low Toxin_Sample_Low->Binding_Site_Low Few bind Toxin_Conjugate_High Enzyme-Conjugated T-2/HT-2 Toxin_Conjugate_High->Binding_Site_Low Many bind High_Signal High Color Signal (Low Toxin) Binding_Site_Low->High_Signal More enzyme activity Toxin_Sample_High T-2/HT-2 (from sample) Binding_Site_High Toxin_Sample_High->Binding_Site_High Many bind Toxin_Conjugate_Low Enzyme-Conjugated T-2/HT-2 Toxin_Conjugate_Low->Binding_Site_High Few bind Low_Signal Low Color Signal (High Toxin) Binding_Site_High->Low_Signal Less enzyme activity

Caption: Principle of Competitive ELISA for T-2/Hthis compound Detection.

References

Cross-Reactivity of T-2 Toxin Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the specificity of antibodies used in immunoassays is paramount for accurate quantification of target analytes. This guide provides an objective comparison of the cross-reactivity of T-2 toxin antibodies with its primary metabolite, Hthis compound, and the related trichothecene (B1219388), neosolaniol (B1681912). Understanding this cross-reactivity is crucial as these mycotoxins often co-occur in contaminated samples, and non-specific antibodies can lead to inaccurate measurements.

This compound, Hthis compound, and neosolaniol are all type A trichothecene mycotoxins, a class of secondary metabolites produced by various species of Fusarium fungi.[1][2] Their structural similarities are the primary reason for the observed cross-reactivity in immunoassays.[3][4] this compound is rapidly metabolized in vivo to Hthis compound, making the combined presence of these two toxins a significant concern for food and feed safety.[1][2][5]

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is typically determined by comparing the concentration of the target analyte (this compound) that causes 50% inhibition of signal (IC50) with the concentration of the cross-reacting compound (e.g., HT-2 or neosolaniol) that produces the same level of inhibition. The following table summarizes published data on the cross-reactivity of various this compound antibodies.

Antibody / AssayCross-Reactivity with Hthis compound (%)Cross-Reactivity with Neosolaniol (%)Reference
Monoclonal Antibody (for T-2/HT-2 ELISA)125Not Reported[6][7]
T-2 Antibody (in Lateral Flow Immunoassay)110Not Reported[1]
Anti-Hthis compound Polyclonal Antibody100 (Reference Toxin)Not Reported[8]
This compound Polyclonal Antibody (Rabbit)Less than T-2Very Weak[9]
Monoclonal Antibody (Clone 2-13 for T2-Glc)1.30.1 - 1.0[10][11]
Anti-Hthis compound Antibody (Cross-reactivity with T-2)25 (with this compound)Not Reported[8]

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a generalized protocol for determining the cross-reactivity of this compound antibodies using a competitive ELISA method. This method is widely employed for its sensitivity and high-throughput capabilities.[6][12][13]

Principle: This assay is based on the competition between the free toxin in the sample (or standard) and a toxin-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. The amount of bound enzyme conjugate is inversely proportional to the concentration of free toxin.

Materials:

  • Microtiter plates coated with anti-T-2 toxin antibodies

  • This compound, Hthis compound, and neosolaniol standards of known concentrations

  • This compound-horseradish peroxidase (HRP) conjugate

  • Sample extraction solvent (e.g., 70% methanol)

  • Wash buffer (e.g., PBS with Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of standard dilutions for this compound, Hthis compound, and neosolaniol in a suitable buffer.

    • Extract the mycotoxins from ground samples using the extraction solvent. Centrifuge to pellet particulate matter and collect the supernatant.

  • Assay Procedure:

    • Add a defined volume of the standard solutions or sample extracts to the antibody-coated wells.

    • Add the this compound-HRP conjugate to each well.

    • Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for competitive binding.[7]

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • Construct a standard curve for each mycotoxin by plotting the percentage of inhibition against the logarithm of the toxin concentration.

    • Determine the IC50 value for this compound, Hthis compound, and neosolaniol from their respective standard curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting toxin) x 100

Visualizing Experimental Workflows and Molecular Structures

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Prep_Standards Prepare Toxin Standards (T-2, HT-2, Neosolaniol) Add_Toxins Add Standards/Samples to Antibody-Coated Plate Prep_Standards->Add_Toxins Prep_Samples Extract Toxins from Samples Prep_Samples->Add_Toxins Add_Conjugate Add this compound-HRP Conjugate Add_Toxins->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_OD Read Optical Density (450 nm) Add_Stop->Read_OD Plot_Curves Plot Standard Curves (% Inhibition vs. log[Toxin]) Read_OD->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Caption: Structural comparison of T-2, HT-2, and Neosolaniol.

The structural diagram illustrates that this compound and Hthis compound differ only by the functional group at the C-4 position, where T-2 has an acetyl group that is hydrolyzed to a hydroxyl group in HT-2.[10] Neosolaniol differs from this compound at the C-8 position. These minor structural variations are the basis for the varying degrees of antibody cross-reactivity. Antibodies that recognize epitopes distant from these variable positions will likely show higher cross-reactivity.

References

A Comparative Analysis of the Cytotoxicity of T-2 Toxin and its Metabolite, HT-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of the type A trichothecene (B1219388) mycotoxin, T-2 toxin, and its primary metabolite, Hthis compound. Produced by various Fusarium species, these toxins are frequent contaminants of cereal grains and pose a significant risk to human and animal health.[1][2][3] Understanding the nuances of their respective toxicities is crucial for accurate risk assessment and the development of effective mitigation strategies. This document synthesizes experimental data on their cytotoxic potency, details the underlying molecular mechanisms, and provides standardized protocols for key in vitro assays.

Executive Summary

This compound is rapidly deacetylated in vivo to form Hthis compound. While both compounds are potent inhibitors of protein synthesis and induce oxidative stress leading to apoptosis, experimental evidence consistently demonstrates that This compound exhibits a higher cytotoxic potential than its metabolite, Hthis compound , across a range of cell types.[4][5] This difference in potency, however, can vary depending on the specific cell line and the duration of exposure. Both toxins trigger cell death primarily through the intrinsic (mitochondrial) apoptotic pathway, initiated by cellular damage from oxidative stress.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for T-2 and HT-2 toxins from various in vitro studies, highlighting their comparative cytotoxicity.

Cell LineAssayExposure TimeThis compound IC50Hthis compound IC50Reference
Porcine Leydig cellsCCK-824 h0.0209 µM0.0401 µM[6]
HepG2 (Human Hepatoma)MTT24 h68.6 ± 4.8 nM-[6]
HepG2 (Human Hepatoma)MTT48 h61.9 ± 2.4 nM-[6]
HepG2 (Human Hepatoma)MTT24 h~34 nM~34 nM[4]
Human Granulocyte-Macrophage Progenitors (CFU-GM)Colony Formation7-14 daysSimilar to HT-21.8 - 3.5 x 10⁻⁹ M[7]
Rat Granulocyte-Macrophage Progenitors (CFU-GM)Colony Formation7-14 daysSimilar to HT-22.0 - 2.3 x 10⁻⁹ M[7]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Overview: Signaling Pathways in T-2 and Hthis compound Cytotoxicity

The primary mechanism of action for both T-2 and HT-2 toxins is the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[2] This initial insult, known as ribotoxic stress, triggers a cascade of downstream signaling events, culminating in apoptosis. Two major interconnected pathways are central to their cytotoxic effects: Oxidative Stress and the Intrinsic Apoptotic Pathway.

Oxidative Stress Pathway

Both toxins induce the generation of reactive oxygen species (ROS), creating a state of oxidative stress within the cell. This imbalance between ROS production and the cell's antioxidant defenses leads to widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative damage is a key trigger for the mitochondrial-mediated apoptotic pathway.

G T2_HT2 T-2 / Hthis compound Ribosome Ribosome (60S) T2_HT2->Ribosome ROS Increased ROS (Reactive Oxygen Species) T2_HT2->ROS Induces Protein_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to: - DNA - Lipids - Proteins Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Fig. 1: T-2/Hthis compound-induced oxidative stress pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway

The cellular damage caused by oxidative stress leads to the activation of the intrinsic apoptosis pathway. This involves changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift facilitates the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.

G Oxidative_Stress Oxidative Stress Bax Bax (Pro-apoptotic) Activation Oxidative_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Oxidative_Stress->Bcl2 Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable cytotoxicity data. Below are detailed methodologies for three key assays used to evaluate the cytotoxic effects of T-2 and HT-2 toxins.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of T-2 and HT-2 toxins involves cell culture, toxin exposure, and subsequent analysis using various assays to measure cell viability, membrane integrity, and apoptosis.

G start Start: Cell Seeding (96-well plate) incubation1 Incubation (e.g., 24 hours) start->incubation1 treatment Treatment with T-2 or Hthis compound (various concentrations) incubation1->treatment incubation2 Incubation (e.g., 24, 48, 72 hours) treatment->incubation2 endpoint Endpoint Assays incubation2->endpoint mtt MTT Assay (Metabolic Activity) endpoint->mtt ldh LDH Assay (Membrane Integrity) endpoint->ldh annexin Annexin V / PI Staining (Apoptosis) endpoint->annexin analysis Data Acquisition & Analysis (e.g., Plate Reader, Flow Cytometer) mtt->analysis ldh->analysis annexin->analysis end End: Determine IC50, Apoptotic Rate, etc. analysis->end

Fig. 3: General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Toxin Treatment: Prepare serial dilutions of T-2 and HT-2 toxins in culture medium. Remove the old medium from the cells and add 100 µL of the toxin-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent protein, binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with T-2 or Hthis compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Inter-laboratory validation of an LC-MS/MS method for T-2 toxin

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of LC-MS/MS and Alternative Methods for the Quantification of T-2 Toxin

In the realm of mycotoxin analysis, the accurate and reliable quantification of this compound is paramount for ensuring food and feed safety. This guide provides an objective comparison of a multi-laboratory validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with other analytical techniques for the determination of this compound. The performance of these methods is evaluated based on key validation parameters, supported by experimental data from various studies.

Performance Comparison of Analytical Methods for this compound

The following table summarizes the quantitative performance of an inter-laboratory validated LC-MS/MS method alongside single-laboratory validated LC-MS/MS, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

MethodValidation TypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSDr %)
LC-MS/MS Inter-laboratory Not Specified2589-120[1]3.7-20.5 (Reproducibility)[1][2]
LC-MS/MSSingle-laboratory5 - 13[3]3 - 26[3][4]70 - 80[4]< 8 (Repeatability & Reproducibility)[5]
HPLC-FLDSingle-laboratory1[6]Not Specified70 - 99[6]3 - 8[6]
GC-MSSingle-laboratoryNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The inter-laboratory study provided a validation level (VL) instead of a traditional LOQ. RSDr refers to the relative standard deviation for repeatability.

Alternative Screening and Rapid Methods

Beyond traditional laboratory methods, several rapid screening techniques are available for the detection of T-2 and its metabolite Hthis compound. These are often used for on-site testing and rapid screening of large numbers of samples.

MethodPrincipleApplication
ELISA (Enzyme-Linked Immunosorbent Assay) ImmunoassayRapid screening[7]
Lateral Flow Devices (LFDs) ImmunoassayRapid, on-site screening[8]
Biosensors Surface Plasmon Resonance, ElectrochemicalNovel, rapid detection[7]

While these rapid methods offer convenience and speed, they may exhibit cross-reactivity with other trichothecenes, which can affect their accuracy.[7] Confirmatory analysis using a more robust method like LC-MS/MS is often required for positive results.

Experimental Protocols

Inter-laboratory Validated LC-MS/MS Method for this compound

This protocol is based on a method transferred from a National Reference Laboratory to six regional laboratories.[2][9]

1. Sample Preparation:

  • Extraction: Samples are extracted with a mixture of acetonitrile (B52724) and water.[4]

  • Clean-up: The extract is purified using a solid-phase extraction (SPE) column, such as MycoSep® or an immunoaffinity column, to remove matrix interferences.[1][4]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified extract is injected into a liquid chromatography system. The separation of this compound is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[3][4]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI) in positive mode, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[4]

Alternative Method Protocols
  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves derivatization of the this compound with a fluorescent label before chromatographic separation and detection.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the this compound needs to be derivatized to increase its volatility before injection into the gas chromatograph.[7]

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study for the LC-MS/MS method.

G cluster_prep Preparation Phase cluster_distribution Distribution Phase cluster_analysis Analysis Phase cluster_results Results & Evaluation Phase NRL National Reference Laboratory (NRL) Develops and validates method Materials Preparation of Validation Materials (Standard solutions, blank samples, QC materials) NRL->Materials Prepares Distribution Distribution to Participating Laboratories Materials->Distribution Lab1 Regional Lab 1 Distribution->Lab1 Receives materials Lab2 Regional Lab 2 Distribution->Lab2 Receives materials Lab3 Regional Lab 3 Distribution->Lab3 Receives materials Lab4 Regional Lab 4 Distribution->Lab4 Receives materials Lab5 Regional Lab 5 Distribution->Lab5 Receives materials Lab6 Regional Lab 6 Distribution->Lab6 Receives materials Data Data Collection & Statistical Analysis Lab1->Data Submit results Lab2->Data Submit results Lab3->Data Submit results Lab4->Data Submit results Lab5->Data Submit results Lab6->Data Submit results Evaluation Evaluation of Method Performance (Precision, Accuracy) Data->Evaluation Leads to

Caption: Workflow of the inter-laboratory validation study for the LC-MS/MS method.

Conclusion

The inter-laboratory validated LC-MS/MS method demonstrates good precision and accuracy for the determination of this compound in complex matrices like animal feed.[1][2] While single-laboratory validated LC-MS/MS methods can achieve lower limits of detection and quantification, the inter-laboratory study provides a more robust assessment of the method's reproducibility across different laboratories and instrumental setups. Alternative methods such as HPLC-FLD and GC-MS offer viable options, though they may require derivatization steps. Rapid screening methods like ELISA and LFDs are valuable for high-throughput screening, with the understanding that positive findings should be confirmed by a reliable quantitative method like LC-MS/MS. The choice of method will ultimately depend on the specific application, required sensitivity, and available resources.

References

T-2 Toxin vs. Deoxynivalenol: A Comparative Guide to Their Immunotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunotoxicity of two prominent trichothecene (B1219388) mycotoxins, T-2 toxin and Deoxynivalenol (B1670258) (DON). Produced by various Fusarium species, these mycotoxins are frequent contaminants of cereal grains and pose a significant threat to human and animal health. Understanding their distinct and overlapping effects on the immune system is crucial for risk assessment, diagnostics, and the development of therapeutic interventions. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathways involved in their immunotoxic action.

Executive Summary

Both this compound and Deoxynivalenol (DON) are potent immunomodulators, capable of inducing a range of effects from immunosuppression to immunostimulation, largely dependent on the dose and duration of exposure. A primary mechanism of action for both toxins is the inhibition of protein synthesis through binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response".[1] However, significant differences in their potency and downstream cellular consequences have been consistently observed in scientific literature.

Experimental evidence consistently demonstrates that This compound is significantly more cytotoxic to immune cells than DON .[2] This is reflected in lower IC50 values across various immune cell lines. Both mycotoxins are potent inducers of apoptosis, a form of programmed cell death, in lymphocytes and macrophages.[3][4] Furthermore, they modulate the production of key cytokines, such as TNF-α and IL-6, which are critical mediators of the inflammatory response.[5][6] The differential activation of cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade, underpins their distinct immunotoxic profiles.[7][8]

Data Presentation: Comparative Immunotoxicity

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the immunotoxic effects of this compound and DON.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineThis compound (nM)Deoxynivalenol (µM)Exposure Time (h)Reference
Porcine Leydig Cells97.182.4924[2]
Human Chondrocytes (C28/I2)~21.4 (10 ng/mL)~3.37 (1000 ng/mL)72[9]
Human Jurkat T cells~0.9-1.3--[10]
Porcine Alveolar Macrophages~10-16[10]

Table 2: Comparative Effects on Apoptosis

Cell TypeToxinConcentrationApoptotic Cells (%)Exposure Time (h)Reference
Porcine Leydig CellsThis compound100 nMSignificantly increased vs. control24[2]
Porcine Leydig CellsDON2.5 µMSignificantly increased vs. control24[2]
Human Lymphoid (MOLT-4)This compound10 µg/mLIncreased Annexin V binding4[11]
HeLa & Chang Liver CellsDON5 µg/mLIncreased early, middle, and late-stage apoptosis48[10]
HeLa & Chang Liver CellsDON10 µg/mLDrastic increase in intermediate, late-stage apoptosis and necrosis48[10]

Table 3: Comparative Effects on Cytokine Production in Macrophages

Cell LineToxinConcentrationCytokineChange in ProductionReference
RAW 264.7DON100-1000 ng/mLTNF-α, IL-6Dose-dependent increase[5]
U-937 (human macrophage-like)DON500-1000 ng/mLTNF-α, IL-6, IL-8Upregulation[6]
Bovine MacrophagesThis compound--Induces METs formation[7]
RAW 264.7DON100-250 ng/mLTNF-α, IL-6Superinduction with LPS, mRNA stabilization[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Toxin Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DON. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of this compound or DON for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of specific cytokines, such as IL-6 and TNF-α, in cell culture supernatants.[4][15]

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) overnight at 4°C.[16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[4]

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[17]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[16]

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[4]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.[17]

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[16][17]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

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// Nodes DON [label="Deoxynivalenol\n(DON)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome\n(Protein Synthesis Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ribotoxic_Stress [label="Ribotoxic Stress Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Src_Kinases [label="Src Family Kinases\n(e.g., Hck)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_activation [label="MAPK Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(NF-κB, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Upregulation\n(TNF-α, IL-6, IL-8)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DON -> Ribosome [color="#5F6368"]; Ribosome -> Ribotoxic_Stress [color="#5F6368"]; Ribotoxic_Stress -> Src_Kinases [color="#5F6368"]; Src_Kinases -> MAPK_activation [color="#5F6368"]; MAPK_activation -> p38 [color="#5F6368"]; MAPK_activation -> JNK [color="#5F6368"]; MAPK_activation -> ERK [color="#5F6368"]; p38 -> Apoptosis [color="#5F6368"]; p38 -> Transcription_Factors [color="#5F6368"]; JNK -> Apoptosis [color="#5F6368"]; JNK -> Transcription_Factors [color="#5F6368"]; ERK -> Transcription_Factors [color="#5F6368"]; Transcription_Factors -> Cytokines [color="#5F6368"]; } dot Deoxynivalenol Immunotoxic Signaling Pathway

Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cytokine Cytokine Profiling C1 Seed Immune Cells (e.g., Macrophages, Lymphocytes) C2 Expose to T-2 or DON (Concentration Gradient) C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance (570 nm) C3->C4 C5 Calculate IC50 Values C4->C5 A1 Treat Cells with T-2 or DON A2 Stain with Annexin V-FITC and Propidium Iodide (PI) A1->A2 A3 Flow Cytometry Analysis A2->A3 A4 Quantify Apoptotic Cell Population (%) A3->A4 Y1 Treat Macrophages with T-2 or DON Y2 Collect Cell Culture Supernatant Y1->Y2 Y3 ELISA for Specific Cytokines (e.g., TNF-α, IL-6) Y2->Y3 Y4 Measure Absorbance and Calculate Concentration (pg/mL) Y3->Y4

References

Performance comparison of commercial T-2 toxin ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-2 toxin, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, is a common contaminant in cereal grains and animal feed.[1][2] Its presence poses a significant threat to human and animal health, necessitating sensitive and reliable detection methods for food safety and research.[2][3] The enzyme-linked immunosorbent assay (ELISA) has emerged as a cost-effective and high-throughput screening method for quantifying this compound.[4] This guide provides an objective comparison of commercially available this compound ELISA kits, supported by performance data and detailed experimental protocols.

Performance Comparison of this compound ELISA Kits

The selection of an appropriate ELISA kit is critical and depends on factors such as sensitivity, specificity, and the sample matrix being analyzed. The following table summarizes the performance characteristics of several commercial this compound ELISA kits based on available data.

FeatureKit A (Exemplar)Kit B (Exemplar)Kit C (Exemplar)
Principle Indirect Competitive ELISACompetitive ELISACompetitive ELISA
Limit of Detection (LOD) 13.0 ppbNot explicitly stated, but screening at 12.5 µg/kg50 µg/kg (ppb)
Assay Range 17.5 – 1,750.0 ppb0.125 - 4.0 ng/mL (in assay buffer)Quantitative results within a specified range
Cross-Reactivity Hthis compound (3.0%), T-2 Triol (0.35%)Hthis compound (125%)High specificity for T-2 and HT-2 toxins
Recovery Rates 92% (Corn), 100% (Wheat), 95% (Milk), 105% (Beer)99-114% in Rye and Baby PorridgeValidated for oats, wheat, and maize
Assay Time Not specified~1 hour incubation5 minutes read time

Note: This table is a synthesis of data from multiple sources for illustrative purposes. Performance may vary based on the specific kit and sample matrix.

Experimental Workflow and Protocols

Accurate quantification of this compound is highly dependent on standardized experimental procedures. Below is a generalized workflow for using a competitive ELISA to detect this compound in cereal samples, followed by a detailed protocol.

G cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Homogenized Cereal Sample Extraction Extract with Methanol/Water Sample->Extraction Centrifuge Centrifuge to Pellet Solids Extraction->Centrifuge Dilution Dilute Supernatant Centrifuge->Dilution AddSample Add Standards & Samples to Wells Dilution->AddSample AddEnzyme Add Enzyme Conjugate AddSample->AddEnzyme AddAntibody Add Antibody Solution AddEnzyme->AddAntibody Incubate Incubate AddAntibody->Incubate Wash Wash Wells Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadPlate Read Absorbance at 450 nm StopReaction->ReadPlate GenerateCurve Generate Standard Curve ReadPlate->GenerateCurve Calculate Calculate T-2 Concentration GenerateCurve->Calculate

Caption: A generalized workflow for this compound detection using a competitive ELISA.

Detailed Experimental Protocol (Competitive ELISA for Cereals):

This protocol is a composite based on methodologies from various commercial kits.[2][5][6]

1. Sample Preparation:

  • Homogenize 50-100 g of the cereal sample to a fine powder.

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Add a specific volume of extraction solvent, typically a methanol/water mixture (e.g., 40:60 or 70:30 v/v).[5][6]

  • Vortex the mixture vigorously for 1-5 minutes.[5][6]

  • Centrifuge at approximately 4000 x g for 5-10 minutes.[5][6]

  • Carefully collect the supernatant.

  • Dilute the supernatant with a sample dilution buffer provided in the kit. The dilution factor will vary depending on the kit and the expected toxin concentration.[5]

2. ELISA Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of the standards and diluted samples in duplicate to the appropriate wells of the antibody-coated microtiter plate.[5]

  • Add 25-50 µL of the this compound-HRP conjugate to each well.[5]

  • Add 25-50 µL of the antibody solution to each well.[5]

  • Seal the plate and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C or room temperature), often in the dark.[5]

  • After incubation, discard the contents of the wells and wash the plate 3-5 times with the provided wash buffer.[5][6]

  • Add 100 µL of the substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark. A color change will occur.[5][6]

  • Stop the enzyme reaction by adding 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.[5]

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the result by the dilution factor from the sample preparation step to obtain the final concentration in the original sample.[5]

Mechanism of this compound Cytotoxicity

This compound exerts its toxic effects primarily by inhibiting protein synthesis.[1][7] It binds to the 60S ribosomal subunit, interfering with the peptidyl transferase activity and leading to the termination of polypeptide chain elongation.[7] This inhibition of protein synthesis triggers a cascade of cellular stress responses, known as the ribotoxic stress response, which can activate mitogen-activated protein kinases (MAPKs) and ultimately lead to apoptosis (programmed cell death).[1][7][8]

G T2 This compound Ribosome 60S Ribosome T2->Ribosome binds to ROS Reactive Oxygen Species (ROS) Generation T2->ROS ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth leads to RSR Ribotoxic Stress Response ProteinSynth->RSR triggers MAPK MAPK Activation (JNK, p38, ERK) RSR->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Understanding these cellular mechanisms is crucial for drug development professionals seeking to identify therapeutic targets to mitigate the toxic effects of this compound. The generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are also key events in this compound-induced neurotoxicity.[8][9][10]

This guide provides a foundational comparison of commercial this compound ELISA kits. For in-depth analysis and before making a purchasing decision, it is highly recommended to consult the specific product datasheets and validation reports from the manufacturers.

References

T-2 Toxin in Oats: A Comparative Analysis of Organic vs. Conventional Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that organically produced oats generally exhibit lower levels of T-2 toxin contamination compared to their conventionally grown counterparts. This guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental methodologies for toxin detection, and an overview of the cellular pathways affected by this compound.

Recent research highlights a discernible trend of reduced mycotoxin presence, including T-2 and its metabolite HT-2, in oats cultivated under organic farming systems.[1][2][3][4] While not universally conclusive, a significant body of evidence suggests that agronomic practices associated with organic farming, such as crop rotation and the absence of certain synthetic inputs, may contribute to this difference.[2][5] However, it is also noted that factors like weather conditions, geographical location, and tillage practices can significantly influence mycotoxin development, sometimes overriding the differences between farming systems.[1]

Quantitative Analysis of T-2 and Hthis compound Contamination

The following table summarizes the findings from various studies comparing the concentration of T-2 and HT-2 toxins in organic and conventional oats.

Study & YearCerealMycotoxinOrganic (µg/kg)Conventional (µg/kg)Key Findings
Gratz, 2023[3]Oats (Scotland)T-221.1 (mean)670.8 (mean)Conventional oats had significantly higher concentrations of T-2 and HT-2. 19% of conventional samples exceeded the EC indicative level for T-2 + HT-2.
Gratz, 2023[3]Oats (Scotland)HT-2148.9 (mean)Not specified separatelyOrganic oats were contaminated at significantly lower average concentrations.
Edwards, 2009[4]Oats (UK)HT-2/T-2Significantly lowerHigherOrganic wheat and oats were found to have significantly lower concentrations of HT-2/T-2.
Anonymous, 2015[6]Oats (UK)HT-2 + T-2Predicted mean 5x lowerHigherA highly significant difference was observed, with the predicted mean for organic samples being five times lower than conventional ones.
Bernhoft et al., 2010[2]Cereals (General)T-2/HT-2180% lower (mean)HigherOn average, conventionally produced cereals had 180% higher concentrations of T-2/HT-2 than organic cereals.

Experimental Protocols for this compound Detection

The accurate quantification of T-2 and HT-2 toxins in oats is crucial for research and regulatory purposes. The most common and reliable methods employed are based on chromatography coupled with mass spectrometry or fluorescence detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the determination of T-2 and HT-2 toxins.[7]

1. Extraction:

  • T-2 and HT-2 toxins are extracted from a homogenized oat sample using a mixture of acetonitrile (B52724) and water.[7]

2. Clean-up:

  • The filtered extract is dried and then reconstituted in a methanol (B129727) and water mixture.[7]

  • The reconstituted extract is then purified using a polymeric solid-phase extraction (SPE) cartridge.[7]

3. Elution and Quantification:

  • The toxins are eluted from the SPE column with methanol.[7]

  • The final quantification is performed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry detection.[7]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method provides a sensitive alternative for T-2 and Hthis compound analysis.[8][9]

1. Extraction:

  • Toxins are extracted from the sample matrix using a methanol/water solution.[8]

2. Clean-up:

  • The diluted extracts are purified using immunoaffinity columns.[8]

3. Derivatization:

  • The purified toxins are derivatized with a fluorescent reagent, such as 1-anthroylnitrile/DMAP, to enable fluorescence detection.[8]

4. Quantification:

  • The derivatized toxins are separated by HPLC and quantified using a fluorescence detector.[8]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in this compound analysis and its biological impact, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by the toxin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis OatSample Oat Sample Homogenization Homogenization OatSample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Filtration Filtration Extraction->Filtration Drying Drying Filtration->Drying Reconstitution Reconstitution (Methanol/Water) Drying->Reconstitution SPE Solid-Phase Extraction (SPE) Reconstitution->SPE Elution Elution (Methanol) SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Caption: Experimental workflow for this compound analysis in oats.

T2_Toxin_Signaling cluster_cell Cellular Response T2 This compound MAPK_pathway MAPK/ERK Pathway T2->MAPK_pathway Protein_synthesis Inhibition of Protein Synthesis T2->Protein_synthesis ROS Reactive Oxygen Species (ROS) Production T2->ROS Apoptosis Apoptosis MAPK_pathway->Apoptosis Protein_synthesis->Apoptosis Mitochondrial_pathway Mitochondrial Pathway ROS->Mitochondrial_pathway Mitochondrial_pathway->Apoptosis

Caption: Simplified signaling pathways affected by this compound.

Cellular Impact of this compound

This compound is known to exert its toxicity through various mechanisms at the cellular level. It is a potent inhibitor of protein synthesis, which can trigger a cascade of downstream effects.[10] The toxin can activate the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2) pathways.[10][11] Furthermore, this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress, and activate the mitochondrial pathway, ultimately culminating in apoptosis or programmed cell death.[12] These toxicological effects underscore the importance of monitoring and controlling this compound levels in food and feed.

References

Validation of a rapid screening method for T-2 and HT-2 toxins in baby food

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of rapid screening methods for T-2 and HT-2 toxins in infant food products, benchmarked against confirmatory analytical techniques. This guide provides researchers and food safety professionals with a comparative overview of performance data and detailed experimental protocols to aid in the selection of appropriate detection methods.

The contamination of cereal-based baby food with mycotoxins, such as T-2 and HT-2, poses a significant health risk to infants and young children. Regulatory bodies worldwide have established stringent limits for these toxins in infant food, necessitating reliable and efficient screening methods for the food industry.[1] This guide delves into the validation of rapid screening methods, comparing their performance with traditional confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a balance between speed, sensitivity, and accuracy. While chromatographic methods coupled with mass spectrometry are considered the gold standard for their precision and low detection limits, they are often time-consuming and require significant capital investment and technical expertise.[1] Rapid immuno-analytical methods, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow devices (LFDs), offer a compelling alternative for high-throughput screening.[2][3]

A comparative study of four commercial rapid diagnostic kits (three LFDs and one ELISA) against LC-MS/MS for the detection of T-2 and HT-2 toxins in oats revealed no significant difference between the methods, with a p-value of 0.45 in a one-way ANOVA.[4][5][6] This indicates the potential of rapid kits for reliable screening. However, the study also highlighted variations in the false-negative and false-positive rates among the different kits.[4][5][6]

Below is a summary of the performance data for various analytical methods used for the detection of T-2 and HT-2 toxins in baby food and cereals.

Table 1: Performance Characteristics of a Rapid Optical Immunoassay (Surface Plasmon Resonance) for T-2 and HT-2 Toxins in Baby Food and Cereals [7]

MatrixAnalyteLimit of Detection (LOD) (µg/kg)Intra-assay Precision (RSD, %)Inter-assay Precision (RSD, %)
Baby FoodT-2 & HT-2250.97 (at 25 µg/kg), 6.3 (at 50 µg/kg)6.8 (at 25 µg/kg), 0.08 (at 50 µg/kg)
Breakfast CerealT-2 & HT-2252.8 (at 100 µg/kg), 1.8 (at 200 µg/kg)6.7 (at 100 µg/kg), 3.9 (at 200 µg/kg)
WheatT-2 & HT-2264.6 (at 50 µg/kg), 3.6 (at 100 µg/kg)3.3 (at 50 µg/kg), 1.6 (at 100 µg/kg)

Table 2: Performance of an Immunoaffinity Column (IAC) Cleanup with LC-MS/MS Method for T-2 and HT-2 Toxins in Cereal-Based Baby Food [8]

AnalyteLimit of Quantitation (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr, %)
T-2 Toxin0.5 - 7.572 - 1380.46 - 24
Hthis compound0.70 - 7.572 - 1380.46 - 24

Table 3: Validation Data for an Immunoaffinity Column Cleanup with GC-MS Method for the Sum of T-2 and HT-2 Toxins in Baby Food and Cereals [9]

MatrixSpiking Level (µg/kg)Mean Recovery (%)Reproducibility (RSDR, %)Horwitz Ratio (HorRat)
Baby Food25102140.6 - 1.1
Cereal Mix509910-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for a rapid immunoassay and a confirmatory chromatographic method.

Rapid Optical Immunoassay (Surface Plasmon Resonance) Protocol[7]
  • Sample Preparation: A simple extraction procedure using 40% methanol (B129727) is applied to the baby food, breakfast cereal, or wheat samples.

  • Analysis: The extracted sample is then subjected to analysis using a surface plasmon resonance (SPR) biosensor. The sensor chip is coated with an Hthis compound derivative.

  • Detection: A monoclonal antibody with high cross-reactivity to both T-2 and HT-2 toxins is used for detection. The binding of the toxins to the antibody on the sensor chip is measured.

Immunoaffinity Column Cleanup with LC-MS/MS Protocol[8][9]
  • Extraction: A test portion of the sample is extracted with a mixture of acetonitrile (B52724) and water or methanol and water.[8][9]

  • Cleanup: The raw extract is diluted, filtered, and then applied to an immunoaffinity column (IAC) containing monoclonal antibodies specific to T-2 and HT-2 toxins.

  • Elution: After washing the column, the toxins are eluted with a solvent like acetonitrile.

  • Derivatization (for GC-MS): For GC-MS analysis, the eluate is evaporated to dryness, and the residue is derivatized with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)/trimethylchlorosilane (TMCS).[9]

  • instrumental Analysis: The final extract is injected into an HPLC or GC system coupled with a tandem mass spectrometer for separation, detection, and quantification.

Workflow for Mycotoxin Analysis in Baby Food

The following diagram illustrates the general workflow for the analysis of T-2 and HT-2 toxins in baby food, from sample reception to the final analytical result.

Mycotoxin_Analysis_Workflow cluster_pre Sample Preparation cluster_analysis Analytical Methods cluster_post Data Analysis & Reporting Sample Receive and Homogenize Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Cleanup Immunoaffinity Column (IAC) Cleanup Filtration->Cleanup Screening Rapid Screening (ELISA/LFD) Cleanup->Screening Confirmation Confirmatory Analysis (LC-MS/MS or GC-MS) Cleanup->Confirmation Screening->Confirmation Presumptive Positive Quantification Quantification and Data Interpretation Screening->Quantification Positive/Negative Confirmation->Quantification Reporting Final Report Quantification->Reporting

Caption: General workflow for T-2 and Hthis compound analysis in baby food.

Conclusion

The validation data presented demonstrates that rapid screening methods, such as immunoassays, can be reliable tools for the routine monitoring of T-2 and HT-2 toxins in baby food. While confirmatory methods like LC-MS/MS and GC-MS remain indispensable for regulatory compliance and dispute resolution, the speed and ease of use of rapid tests make them highly suitable for implementation in quality control laboratories within the food industry. The choice of method should be based on the specific requirements of the analysis, considering factors such as sample throughput, required sensitivity, and available resources. Continuous validation and performance verification are essential to ensure the accuracy and reliability of any chosen method.

References

Unveiling the Synergistic Apoptotic Threat of T-2, HT-2, and Diacetoxyscirpenol Mycotoxin Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The individual and combined apoptotic effects of the type A trichothecene (B1219388) mycotoxins T-2, HT-2, and diacetoxyscirpenol (B1670381) (DAS) present a significant area of study for toxicology and drug development.[1][2][3][4] Research into their interactions is crucial, as these Fusarium toxins often co-contaminate food and feed, leading to complex exposure scenarios.[1][2][3][4] This guide provides a comprehensive comparison of their apoptotic effects, supported by experimental data and detailed protocols, to aid researchers in understanding their mechanisms of action and synergistic potential.

Comparative Analysis of Cytotoxicity and Apoptosis

Studies on human Jurkat T cells have established a clear toxicity hierarchy for these mycotoxins, with T-2 being the most potent, followed by HT-2 and then DAS.[1][2][3][4][5] The cytotoxic effects of these toxins, both individually and in combination, have been quantified, revealing important interactive effects.

Table 1: Comparative Cytotoxicity of T-2, HT-2, and DAS on Human Jurkat T Cells

TreatmentIC50 (nM) after 24h ExposureReference
T-2 Toxin~10[6]
Hthis compound~50[6]
Diacetoxyscirpenol (DAS)~250[6]

Note: IC50 values are approximated from graphical data presented in the cited literature and represent the concentration required to inhibit 50% of cell viability.

The primary mechanism of cytotoxicity for these trichothecenes is the induction of apoptosis.[1][2][7] Combination studies reveal a significant increase in apoptosis, particularly at lower, more environmentally relevant concentrations.

Table 2: Apoptotic Effects of T-2, HT-2, and DAS Combinations on Human Jurkat T Cells

Treatment CombinationObservationApoptotic EffectReference
T-2 + HT-2Synergistic increase in early and late apoptotic populations. Highest apoptotic rate among dual combinations.Synergistic[2]
T-2 + DASSynergistic induction of apoptosis.Synergistic[2]
HT-2 + DASSynergistic pro-apoptotic effects.Synergistic[2]
T-2 + HT-2 + DASMost significant apoptotic response, with a marked increase in early and late apoptotic cells.Synergistic[7]

At low cytotoxicity levels (25-50% inhibition), dual and triple combinations of T-2, HT-2, and DAS exhibit synergistic effects.[2] However, at higher cytotoxicity levels (>50% inhibition), these combinations can display antagonistic effects.[2] This suggests that at concentrations closer to those found in contaminated food and feed, the combined toxic effect is greater than the sum of the individual toxins.[1][2][3]

Underlying Mechanisms: Oxidative and Ribotoxic Stress

The synergistic apoptotic effects of these mycotoxin combinations are closely linked to the induction of oxidative stress.[2][7] Co-exposure leads to a significant increase in intracellular reactive oxygen species (ROS) levels, amplifying cellular stress and triggering apoptosis.[2][7] The triple combination of T-2, HT-2, and DAS has been shown to induce the highest levels of ROS, exceeding the effects of single or dual toxin exposures.[7]

Furthermore, as trichothecenes, these toxins are known to bind to the 60S ribosomal subunit, leading to a "ribotoxic stress response."[8][9] This inhibits protein synthesis and activates mitogen-activated protein kinases (MAPKs), which in turn can trigger cell cycle arrest and apoptosis.[10][11]

Signaling Pathways of Apoptosis

The apoptotic cascade initiated by T-2, HT-2, and DAS involves both intrinsic (mitochondrial) and extrinsic pathways. Key events include mitochondrial damage, caspase activation, and DNA fragmentation.[2][12] DAS, for instance, has been shown to activate caspases-3, -8, and -9, promote the release of mitochondrial cytochrome c, and down-regulate anti-apoptotic proteins like Bcl-2.[13]

Below is a generalized diagram of the apoptotic signaling pathway induced by these trichothecenes.

G cluster_stimulus Mycotoxin Exposure cluster_stress Cellular Stress cluster_pathways Apoptotic Pathways cluster_outcome Cellular Outcome T2 This compound RibotoxicStress Ribotoxic Stress (Protein Synthesis Inhibition) T2->RibotoxicStress OxidativeStress Oxidative Stress (ROS Generation) T2->OxidativeStress HT2 Hthis compound HT2->RibotoxicStress HT2->OxidativeStress DAS DAS DAS->RibotoxicStress DAS->OxidativeStress Mitochondria Mitochondrial Damage (Cytochrome c release) RibotoxicStress->Mitochondria Caspase8 Caspase-8 Activation RibotoxicStress->Caspase8 OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Apoptotic signaling cascade induced by trichothecenes.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of mycotoxin-induced apoptosis. Below are detailed methodologies for key experiments.

Experimental Workflow

G CellCulture 1. Cell Culture (e.g., Human Jurkat T cells) ToxinExposure 2. Toxin Exposure (Individual & Combinations) CellCulture->ToxinExposure MTTAssay 3a. Cytotoxicity Assessment (MTT Assay) ToxinExposure->MTTAssay ROSAssay 3b. Oxidative Stress (ROS Measurement) ToxinExposure->ROSAssay FlowCytometry 3c. Apoptosis Analysis (Annexin V/PI Staining) ToxinExposure->FlowCytometry DataAnalysis 4. Data Analysis (IC50, % Apoptosis, CI) MTTAssay->DataAnalysis ROSAssay->DataAnalysis FlowCytometry->DataAnalysis

References

A Comparative Guide to APCI and ESI Ionization Sources for T-2 Toxin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of T-2 toxin, a potent mycotoxin produced by Fusarium species, is critical in food safety, toxicology, and drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this compound analysis. The choice of ionization source, however, is a crucial parameter that can significantly impact method performance. This guide provides an objective comparison of two common atmospheric pressure ionization (API) sources, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), for the mass spectrometric analysis of this compound, supported by experimental data from peer-reviewed studies.

Principles of Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for polar and thermally labile compounds. In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of ions into the gas phase. ESI is known for its ability to produce multiply charged ions, which is particularly useful for the analysis of large biomolecules.

Atmospheric Pressure Chemical Ionization (APCI), on the other hand, is ideal for less polar and thermally stable compounds. In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions. APCI is generally less susceptible to matrix effects compared to ESI.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of APCI and ESI for this compound analysis based on data from various studies. It is important to note that the data presented are from different sources and experimental conditions, and therefore, a direct comparison should be made with caution.

Performance MetricAPCIESISource
Limit of Detection (LOD) 0.4 - 0.5 µg/kg (in cereals)0.9 - 5 ng/g (0.9 - 5 µg/kg) (in layer feed and cereals)[1][2][3]
Limit of Quantification (LOQ) >0.9 mg/kg (portable MS in wheat)10 - 26 ng/g (10 - 26 µg/kg) (in various cereals)[1][3]
**Linearity (R²) **Not explicitly found in comparative studies>0.99[3]
Matrix Effects Generally less susceptibleProne to ion suppression[4][5]
Precursor Ions [M+NH₄]⁺[M+NH₄]⁺, [M+Na]⁺[2][4][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for this compound analysis using both APCI and ESI sources, compiled from published literature.

Sample Preparation (General)

A common extraction procedure for this compound from cereal matrices involves extraction with a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v), followed by a clean-up step using solid-phase extraction (SPE) columns, such as MycoSep or BondElut Mycotoxin columns, to reduce matrix interferences.[2]

LC-APCI-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol, both containing a modifier like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM), is common.[6]

    • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry (APCI):

    • Ionization Mode: Positive ion mode.

    • Corona Current: +1 µA.[6]

    • Nebulization Temperature: 325 °C.[6]

    • Curtain Gas (Nitrogen): 20 psi.[6]

    • Nebulizer Gas (Nitrogen): 10 psi.[6]

    • MRM Transitions: For this compound, the transition of the ammonium adduct [M+NH₄]⁺ at m/z 484 to a characteristic product ion (e.g., m/z 305) is often monitored.[6]

LC-ESI-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Pursuit XRs Ultra 2.8).[2]

    • Mobile Phase: A gradient elution with water and methanol, both containing ammonium acetate (e.g., 0.13 mM).[2]

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive ion mode.[2]

    • Capillary Voltage: +4.5 kV.[6]

    • Ion Source Temperature: Can range from 120°C to 150°C.

    • Desolvation Gas Flow and Temperature: These are instrument-dependent parameters that need to be optimized.

    • MRM Transitions: Similar to APCI, the ammonium adduct [M+NH₄]⁺ at m/z 484 is a common precursor ion.[2] The sodium adduct [M+Na]⁺ can also be observed.[4]

Logical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a cereal matrix using LC-MS/MS.

T2_Toxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cereal Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup LC Liquid Chromatography (C18 Column) Cleanup->LC IonSource Ionization Source (APCI or ESI) LC->IonSource MS Mass Spectrometer (Triple Quadrupole) IonSource->MS DataAcquisition Data Acquisition (MRM Mode) MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for this compound analysis by LC-MS/MS.

Key Considerations for Method Selection

  • Analyte Polarity: this compound is a relatively non-polar molecule, which makes it amenable to ionization by both ESI and APCI. However, its metabolites can have varying polarities, which might favor one technique over the other for multi-analyte methods.

  • Matrix Complexity: For complex matrices such as animal feed or various food products, APCI may offer an advantage due to its reduced susceptibility to matrix effects, potentially leading to more robust and reliable quantification without extensive sample clean-up.[5] ESI, being more prone to ion suppression, might require more rigorous sample preparation or the use of matrix-matched calibration to achieve accurate results.[4]

  • Sensitivity Requirements: Both techniques can achieve low limits of detection required for regulatory compliance. The choice may depend on the specific instrumentation available and the required sensitivity for a particular application.

  • Thermal Stability: this compound is a thermally stable compound, making it suitable for the heated nebulization process in APCI.[1]

Conclusion

Both APCI and ESI are viable ionization sources for the sensitive and accurate determination of this compound by LC-MS. ESI is a more commonly reported technique in recent literature for mycotoxin analysis, likely due to its broad applicability and high sensitivity. However, for this compound, which is less polar than some other mycotoxins, APCI presents a strong alternative, particularly when dealing with complex matrices where its robustness against matrix effects can simplify sample preparation and improve data quality. The ultimate choice of ionization source will depend on the specific requirements of the assay, including the matrix type, the need for simultaneous analysis of metabolites, and the available instrumentation. Method development and validation are crucial to ensure the selected ionization technique meets the desired performance characteristics for the intended application.

References

On-Site Screening vs. Laboratory Confirmation: A Comparative Guide to T-2 Toxin Detection by Portable MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and timely detection of mycotoxins such as T-2 is paramount for ensuring food safety and mitigating health risks. This guide provides a detailed comparison of two prominent analytical techniques: portable mass spectrometry (MS) for rapid on-site screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for laboratory confirmation.

The increasing need for rapid and reliable mycotoxin testing has driven the development of portable MS systems. These instruments offer the advantage of on-site analysis, providing quick results that can inform immediate action. However, the established laboratory-based method of LC-MS/MS remains the benchmark for sensitivity and accuracy. This guide will delve into the performance characteristics, experimental protocols, and underlying workflows of both methodologies to aid researchers in selecting the appropriate tool for their specific needs.

Performance Characteristics: A Head-to-Head Comparison

The quantitative performance of an analytical method is crucial for its application. The following table summarizes key performance metrics for portable MS and LC-MS/MS in the detection of T-2 toxin, based on published experimental data.

Performance MetricPortable MSLC-MS/MS
Limit of Detection (LOD) 0.04–5 µg/kg[1]Typically in the range of 0.04 to 5 µg/kg.[1]
Limit of Quantification (LOQ) 0.13–200 µg/kg[1]In the range of 0.13 to 200 µg/kg.[1]
Screening Level >0.2 mg/kg (>200 µg/kg)[2]Not applicable (provides quantitative results)
Cut-off Level 0.107 mg/kg (107 µg/kg)[2]Not applicable
Recovery Data not extensively available70–111.2%[3][4]
Precision (RSD) Data not extensively available< 8–23%[1][5]
Analysis Time Rapid (minutes per sample)[2]Longer (includes chromatographic separation)
Portability HighLow (laboratory-based)
Selectivity ModerateHigh
Confirmation ScreeningConfirmatory

It is evident that while portable MS offers a rapid screening capability, LC-MS/MS provides significantly lower detection and quantification limits, making it the superior choice for regulatory compliance and in-depth risk assessment.[2] The sensitivity of the portable MS method, in its current state, is not sufficient to meet the stringent levels recommended by bodies such as the European Commission.[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound detection using portable MS and LC-MS/MS.

cluster_PortableMS Portable MS Workflow p_start Sample Collection p_extraction Rapid Extraction (e.g., Acetonitrile (B52724)/Water) p_start->p_extraction p_cleanup Rapid Cleanup (e.g., MycoSep Column) p_extraction->p_cleanup p_analysis Direct Infusion into Portable MS p_cleanup->p_analysis p_result Screening Result (Positive/Negative) p_analysis->p_result

Portable MS Workflow for this compound Detection.

cluster_LCMS LC-MS/MS Workflow l_start Sample Collection l_extraction Solvent Extraction (e.g., Acetonitrile/Water/Acetic Acid) l_start->l_extraction l_cleanup Sample Cleanup (e.g., SPE or IAC) l_extraction->l_cleanup l_separation Liquid Chromatography (Separation of Analytes) l_cleanup->l_separation l_detection Tandem Mass Spectrometry (Detection & Quantification) l_separation->l_detection l_result Quantitative Result (Concentration) l_detection->l_result

LC-MS/MS Workflow for this compound Detection.

Detailed Experimental Protocols

Portable Mass Spectrometry (Screening Method)

This protocol is based on a rapid screening method for this compound in wheat and maize.[2]

  • Sample Preparation:

    • Grind the cereal sample to a fine powder.

    • Weigh a representative portion of the ground sample.

  • Extraction:

    • Extract the sample with a mixture of acetonitrile and water.

    • Vortex or shake vigorously to ensure efficient extraction of the toxin.

  • Cleanup:

    • Pass the extract through a MycoSep® cleanup column to remove matrix interferences. This is a rapid, push-through column procedure.

  • Analysis:

    • The purified extract is directly infused into the portable mass spectrometer.

    • The instrument is typically equipped with an atmospheric pressure chemical ionization (APCI) source.

    • Data is acquired in positive ion mode, monitoring for the characteristic ammonium (B1175870) adduct of this compound.

  • Data Interpretation:

    • The presence of a signal at the specific mass-to-charge ratio of the T-2 adduct above a pre-determined cut-off level indicates a positive result.

Liquid Chromatography-Tandem Mass Spectrometry (Confirmatory Method)

The following is a generalized protocol representative of validated LC-MS/MS methods for the quantification of this compound in cereals.[1][3][6]

  • Sample Preparation:

    • Homogenize the cereal sample to a fine powder.

    • Weigh a precise amount of the homogenized sample.

  • Extraction:

    • Extract the sample with a solvent mixture, commonly acetonitrile/water/acetic acid (e.g., 79/20/1, v/v/v).[6]

    • The extraction is typically performed using vigorous shaking or blending.

  • Cleanup:

    • For complex matrices, a cleanup step is often necessary to remove interfering compounds. This can be achieved using:

      • Solid-Phase Extraction (SPE): Cartridges such as Oasis HLB are used to retain the toxin while allowing interfering compounds to pass through. The toxin is then eluted with a suitable solvent.[1]

      • Immunoaffinity Columns (IAC): These columns contain antibodies specific to this compound, providing highly selective cleanup.[7]

  • Chromatographic Separation:

    • An aliquot of the cleaned extract is injected into an ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

    • The separation is typically performed on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium acetate, is used to separate this compound from other compounds in the extract.[6]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.[3]

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared using certified reference standards. Matrix-matched calibration is often employed to compensate for matrix effects.[1]

Conclusion

The choice between portable MS and LC-MS/MS for this compound detection is dictated by the specific analytical need. Portable MS serves as a valuable tool for rapid on-site screening, enabling quick decisions in the field or at processing facilities. However, for confirmatory analysis, accurate quantification, and regulatory compliance, the superior sensitivity, selectivity, and established validation of LC-MS/MS make it the indispensable gold standard in the laboratory. As portable MS technology continues to evolve, its sensitivity and quantitative capabilities are expected to improve, potentially bridging the gap between field screening and laboratory confirmation in the future.

References

A Comparative Guide to the Efficacy of Antioxidants in Mitigating T-2 Toxin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various antioxidants against the cytotoxicity induced by T-2 toxin, a potent mycotoxin. The information presented is collated from various experimental studies and is intended to aid in the research and development of effective therapeutic strategies against this compound exposure.

Executive Summary

This compound, a secondary metabolite produced by Fusarium species, poses a significant threat to human and animal health. Its cytotoxic effects are primarily mediated through the induction of oxidative stress, inhibition of protein synthesis, and subsequent activation of apoptotic pathways. This guide evaluates the potential of several antioxidants to counteract these detrimental effects, presenting available quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Comparative Efficacy of Antioxidants

The following table summarizes the quantitative data on the inhibitory effects of selected antioxidants on this compound-induced cytotoxicity. It is important to note that the experimental conditions, such as cell lines, this compound concentrations, and antioxidant dosages, vary across studies, which may influence the direct comparability of the results.

AntioxidantCell Line(s)Key FindingsQuantitative DataReference(s)
Vitamin C Human Gingival Fibroblast (HGF), Human Hepatoma (HepG2), Human Colorectal Adenocarcinoma (SW742)Significantly decreased the cytotoxicity of this compound.Inhibition of cytotoxicity at LC50 of this compound: HGF (30.1%), HepG2 (25.3%), SW742 (22.7%)[1]
Vitamin E Human Gingival Fibroblast (HGF), Human Hepatoma (HepG2), Human Colorectal Adenocarcinoma (SW742)Demonstrated a significant protective effect against this compound-induced cell death.Inhibition of cytotoxicity at LC50 of this compound: HGF (28.4%), HepG2 (23.8%), SW742 (20.5%)[1]
Selenium Human Gingival Fibroblast (HGF), Human Hepatoma (HepG2), Human Colorectal Adenocarcinoma (SW742)Effectively reduced the cytotoxic impact of this compound.Inhibition of cytotoxicity at LC50 of this compound: HGF (32.6%), HepG2 (27.1%), SW742 (24.3%)[1]
N-Acetylcysteine (NAC) Mouse Microglia (BV2), Human HeLa, Bel-7402, Chang liver cellsAttenuated this compound-induced cytotoxicity, reduced ROS production, and increased cell viability.Pretreatment with NAC significantly increased the survival rate of HeLa cells exposed to this compound.[2] In BV2 cells, NAC pretreatment inhibited this compound-induced ROS production and attenuated the decrease in cell viability.[3][2][3]
Resveratrol Mouse modelInhibited liver injury, oxidative damage, and mitochondrial dysfunction induced by this compound.Ameliorated this compound-triggered liver injury by regulating the Nrf2 pathway.[4][4]
Quercetin (B1663063) Rabbit ovarian cellsAttenuated this compound-induced proliferation arrest and reduced cell apoptosis.Chronic exposure to quercetin increased cell proliferation and reduced apoptosis in the presence of this compound.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound cytotoxicity and the protective effects of antioxidants.

Cell Viability and Cytotoxicity Assays

a) Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1-2 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose cells to various concentrations of this compound with and without the antioxidant for a specified period (e.g., 24, 48, or 72 hours).

  • Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.

  • Destaining: Wash the cells with a wash buffer (e.g., PBS) and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Quantification: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Follow the same procedure as the Neutral Red assay.

  • MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the formazan solution at a wavelength of 570 nm.

Apoptosis Assay

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.

  • Incubation: Incubate the mixture to allow the activated caspase-3 to cleave the substrate.

  • Quantification: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Signaling Pathways in this compound Cytotoxicity and Antioxidant Intervention

The cytotoxicity of this compound is a complex process involving multiple signaling pathways. Antioxidants can interfere with these pathways to exert their protective effects.

This compound-Induced Apoptotic Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.

T2_Toxin_Apoptosis_Pathway T2_Toxin This compound ROS ↑ Reactive Oxygen Species (ROS) T2_Toxin->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidants Antioxidants Antioxidants->ROS Inhibit

Caption: this compound induces apoptosis via the mitochondrial pathway.

General Experimental Workflow for Evaluating Antioxidants

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of antioxidants against this compound cytotoxicity.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, HGF) Treatment Treatment Groups: 1. Control 2. This compound 3. Antioxidant 4. This compound + Antioxidant Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (NR, MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3 activity) Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS, MDA) Treatment->Oxidative_Stress_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Conclusion Conclusion on Antioxidant Efficacy Data_Analysis->Conclusion

Caption: A general workflow for assessing antioxidant efficacy.

PI3K/Akt/mTOR Signaling Pathway Involvement

Recent studies suggest the involvement of the PI3K/Akt/mTOR pathway in this compound-induced cellular responses. This compound can inhibit this pathway, which is crucial for cell survival and proliferation. Antioxidants may help in restoring the activity of this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival T2_Toxin This compound T2_Toxin->PI3K Inhibit T2_Toxin->Akt Inhibit Antioxidants Antioxidants Antioxidants->T2_Toxin Counteract

Caption: this compound can inhibit the pro-survival PI3K/Akt/mTOR pathway.

Conclusion

The presented data indicates that several antioxidants, including Vitamins C and E, Selenium, and N-Acetylcysteine, exhibit significant inhibitory effects against this compound-induced cytotoxicity in vitro. The primary mechanism of their protective action appears to be the mitigation of oxidative stress, which in turn prevents the activation of the mitochondrial apoptotic pathway. While promising, the available data is derived from a limited number of studies with varying experimental designs. Further research with standardized protocols is necessary to establish a definitive comparative efficacy of a broader range of antioxidants and to elucidate their precise mechanisms of action. Such studies will be instrumental in developing effective strategies for the prevention and treatment of this compound-induced toxicity.

References

T-2 Toxin Metabolism: A Comparative Analysis in Rat, Pig, and Chicken Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the species-specific metabolism of T-2 toxin, a potent mycotoxin. This guide details the metabolic pathways, presents quantitative data, and provides standardized experimental protocols for in vitro studies using liver microsomes from rats, pigs, and chickens.

The this compound, a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, poses a significant threat to human and animal health. Understanding its metabolism is crucial for assessing its toxicity and developing effective detoxification strategies. The liver is the primary site of this compound metabolism, where it undergoes a series of enzymatic reactions, primarily hydrolysis and hydroxylation, mediated by microsomal enzymes. This guide provides a comparative overview of this compound metabolism in liver microsomes from three common animal models: rats, pigs, and chickens.

Comparative Metabolism of this compound

In vitro studies using liver microsomes have revealed both similarities and significant species-specific differences in the metabolism of this compound among rats, pigs, and chickens. The primary phase I metabolic pathways involve hydrolysis of the ester groups and hydroxylation of the isovaleryl group.

The most common metabolites produced are Hthis compound, neosolaniol (B1681912) (NEO), 3'-hydroxy-T-2 (3'-OH-T-2), and 3'-hydroxy-HT-2 (3'-OH-HT-2).[1] Hthis compound, a product of hydrolysis at the C-4 position, is a major metabolite across all three species.[1][2] However, the relative abundance of other metabolites varies significantly.

Rats primarily metabolize this compound via hydrolysis to HT-2, followed by hydroxylation.[1] In rat liver microsomes, 3'-OH-T-2 is a notable hydroxylated product.[1]

Pigs (swine) also readily hydrolyze T-2 to HT-2. A distinguishing feature in pigs is the prominent formation of 3'-OH-HT-2, a hydroxylated metabolite of HT-2.[1]

Chickens exhibit a lower overall capacity to metabolize this compound compared to rats and pigs, with a significant amount of the parent toxin remaining unmetabolized after incubation with liver microsomes.[1][3] A key characteristic of chicken liver microsome metabolism is the preference for hydroxylation, with 3'-OH-T-2 being a major product.[1][3]

Quantitative Data on this compound Metabolism

The following table summarizes the key metabolites and metabolic characteristics of this compound in liver microsomes from rat, pig, and chicken.

SpeciesMajor Metabolites Detected in Liver MicrosomesKey Metabolic Features
Rat HT-2, NEO, 3'-OH-T-2, 3'-OH-HT-2[1]Hydrolysis to HT-2 is a primary pathway, followed by hydroxylation.[1]
Pig HT-2, NEO, 3'-OH-T-2, 3'-OH-HT-2[1]Significant formation of 3'-OH-HT-2.[1]
Chicken HT-2, NEO, 3'-OH-T-2, 3'-OH-HT-2[1]Lower metabolic capacity, with a higher proportion of unmetabolized this compound remaining.[1][3] 3'-OH-T-2 is a major hydroxylated product.[1][3]

Experimental Protocols

This section outlines a general methodology for the in vitro study of this compound metabolism using liver microsomes.

Preparation of Liver Microsomes

Liver microsomes from rats, pigs, and chickens should be prepared by differential ultracentrifugation of liver homogenates. The protein concentration of the microsomal suspension should be determined using a standard method, such as the Bradford assay.

In Vitro Incubation Assay

The incubation mixture should contain the following components in a final volume of 200 µL:

  • Liver microsomes: 0.5 mg/mL protein

  • This compound: 10 µM (dissolved in a suitable solvent like methanol (B129727) or DMSO, with the final solvent concentration not exceeding 1%)

  • NADPH regenerating system: (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) or 1 mM NADPH.

  • Phosphate buffer: 100 mM, pH 7.4

Procedure:

  • Pre-incubate the microsomes, buffer, and this compound at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

  • Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or other suitable organic solvent.

  • Centrifuge the mixture to precipitate the proteins.

  • Collect the supernatant for metabolite analysis.

Analysis of Metabolites

The profile of this compound and its metabolites in the supernatant can be analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., UHPLC-Q/TOF).[2] This allows for the identification and quantification of the parent toxin and its various metabolites.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the comparative metabolic pathways of this compound and the general experimental workflow for its in vitro metabolism study.

T2_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Liver Tissue (Rat, Pig, or Chicken) Homogenization Homogenization Liver->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Liver Microsomes Centrifugation->Microsomes Incubation_Mix Incubation Mixture: - Microsomes - this compound - NADPH - Buffer Microsomes->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Termination Reaction Termination (e.g., Acetonitrile) Incubate->Termination Centrifuge_Sample Centrifugation Termination->Centrifuge_Sample Supernatant Supernatant Collection Centrifuge_Sample->Supernatant Analysis LC-MS/MS or UHPLC-Q/TOF Analysis Supernatant->Analysis Data Metabolite Profile & Quantification Analysis->Data

Experimental workflow for in vitro this compound metabolism.

T2_Metabolic_Pathways cluster_rat Rat cluster_pig Pig cluster_chicken Chicken T2 This compound HT2_rat HT-2 T2->HT2_rat Hydrolysis NEO_rat NEO T2->NEO_rat Hydrolysis OH_T2_rat 3'-OH-T-2 T2->OH_T2_rat Hydroxylation HT2_pig HT-2 T2->HT2_pig Hydrolysis NEO_pig NEO T2->NEO_pig Hydrolysis OH_T2_pig 3'-OH-T-2 T2->OH_T2_pig Hydroxylation HT2_chicken HT-2 T2->HT2_chicken Hydrolysis NEO_chicken NEO T2->NEO_chicken Hydrolysis OH_T2_chicken 3'-OH-T-2 T2->OH_T2_chicken Hydroxylation Unmetabolized_T2 Unmetabolized T-2 T2->Unmetabolized_T2 OH_HT2_rat 3'-OH-HT-2 HT2_rat->OH_HT2_rat Hydroxylation OH_HT2_pig 3'-OH-HT-2 HT2_pig->OH_HT2_pig Hydroxylation OH_HT2_chicken 3'-OH-HT-2 HT2_chicken->OH_HT2_chicken Hydroxylation

References

A Comparative Analysis of TLC, ELISA, and LC-MS for T-2 Toxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, the accurate and sensitive detection of mycotoxins such as the T-2 toxin is paramount. The choice of analytical method can significantly impact the reliability of results and the efficiency of the workflow. This guide provides an objective comparison of three commonly employed techniques for this compound quantification: Thin-Layer Chromatography (TLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sensitivity at a Glance: A Quantitative Comparison

The sensitivity of an analytical method is a critical factor, often defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes the typical sensitivity ranges for the detection of this compound using TLC, ELISA, and LC-MS.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Thin-Layer Chromatography (TLC) 50 ng per spot[1]Typically higher than LOD
Enzyme-Linked Immunosorbent Assay (ELISA) 0.3 µg/kg - 75 µg/kg[2][3]4 µg/kg - 75 µg/kg[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) As low as 1 µg/kg[4]0.02 ng/mL - 0.2 ng/mL

It is evident that LC-MS offers the highest sensitivity, capable of detecting this compound at significantly lower concentrations than ELISA and TLC. ELISA provides a rapid and sensitive screening tool, while TLC is generally the least sensitive of the three methods.

Experimental Workflows

The selection of a method also depends on the experimental workflow, including sample preparation, analysis time, and throughput.

experimental_workflows cluster_tlc TLC Workflow cluster_elisa ELISA Workflow cluster_lcms LC-MS Workflow tlc_start Sample Extraction (e.g., with methanol/water) tlc_cleanup Extract Cleanup (e.g., filtration) tlc_start->tlc_cleanup tlc_spotting Spotting on TLC Plate tlc_cleanup->tlc_spotting tlc_development Chromatographic Development tlc_spotting->tlc_development tlc_visualization Visualization (e.g., UV light) tlc_development->tlc_visualization tlc_end Qualitative/Semi-Quantitative Analysis tlc_visualization->tlc_end elisa_start Sample Extraction (e.g., with methanol/water) elisa_dilution Extract Dilution elisa_start->elisa_dilution elisa_incubation Incubation in Antibody-Coated Plate (with enzyme conjugate) elisa_dilution->elisa_incubation elisa_wash Washing Steps elisa_incubation->elisa_wash elisa_substrate Substrate Addition & Color Development elisa_wash->elisa_substrate elisa_read Absorbance Reading elisa_substrate->elisa_read elisa_end Quantitative Analysis elisa_read->elisa_end lcms_start Sample Extraction (e.g., with acetonitrile/water) lcms_cleanup Extract Cleanup (e.g., SPE or IAC) lcms_start->lcms_cleanup lcms_injection Injection into LC System lcms_cleanup->lcms_injection lcms_separation Chromatographic Separation lcms_injection->lcms_separation lcms_detection Mass Spectrometric Detection lcms_separation->lcms_detection lcms_end Quantitative & Confirmatory Analysis lcms_detection->lcms_end

Figure 1: Comparative experimental workflows for TLC, ELISA, and LC-MS analysis of this compound.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

TLC is a planar chromatographic technique used for the separation of mixtures. For this compound analysis, it serves as a qualitative or semi-quantitative screening method.

  • Sample Extraction: A homogenized sample (e.g., 20 g of ground cereal) is extracted with a solvent mixture such as methanol/water (70:30, v/v).[2]

  • Cleanup: The extract is filtered to remove particulate matter.

  • Spotting: A small volume of the concentrated extract is carefully spotted onto a TLC plate (e.g., silica (B1680970) gel).

  • Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase (e.g., toluene-ethyl acetate-formic acid). The solvent moves up the plate by capillary action, separating the components of the sample.

  • Visualization: After development, the plate is dried and the separated spots are visualized, often under UV light after spraying with a reagent like sulfuric acid in methanol. The presence of this compound is confirmed by comparing the retention factor (Rf) of the sample spot with that of a this compound standard.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is commonly used for this compound analysis.

  • Sample Preparation: A known weight of the ground sample is extracted with a solvent like 70% methanol.[2] The extract is then filtered and diluted with a sample diluent.[2]

  • Assay Procedure:

    • Standards and diluted samples are added to the wells of a microtiter plate pre-coated with antibodies specific to this compound.

    • A this compound-enzyme conjugate (e.g., HRP-conjugate) is added to the wells.[5]

    • The plate is incubated, during which the free this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.

    • After incubation, the plate is washed to remove any unbound reagents.

    • A substrate solution is added to the wells, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of mass spectrometry.

  • Sample Extraction: A homogenized sample is extracted with a solvent mixture, typically acetonitrile/water (e.g., 80/20, v/v).[6]

  • Cleanup: The crude extract is often cleaned up using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove matrix components that could interfere with the analysis.[7]

  • LC Separation: An aliquot of the cleaned extract is injected into a liquid chromatograph. The this compound is separated from other components in the sample on a chromatographic column (e.g., a C18 column).

  • MS Detection: As the this compound elutes from the LC column, it enters the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured. This provides a highly specific and sensitive detection of the this compound. Quantification is achieved by comparing the signal from the sample to that of a known standard.

Logical Relationship of Method Selection

The choice between these three methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or confirmatory results.

method_selection start Analytical Need screening Rapid Screening of Many Samples start->screening confirmation Confirmatory Analysis & High Sensitivity start->confirmation qualitative Basic Qualitative Assessment start->qualitative tlc TLC screening->tlc Low cost, lower sensitivity elisa ELISA screening->elisa High-throughput & good sensitivity lcms LC-MS confirmation->lcms Highest sensitivity & specificity qualitative->tlc Simple & cost-effective

Figure 2: Decision-making logic for selecting an analytical method for this compound detection.

References

Safety Operating Guide

Proper Disposal of T-2 Toxin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, decontamination, and disposal of T-2 toxin, a highly toxic mycotoxin, are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a trichothecene (B1219388) mycotoxin produced by Fusarium species, is a potent inhibitor of protein synthesis and poses significant health risks upon exposure through dermal contact, inhalation, or ingestion.[1] Due to its stability and toxicity, proper disposal is not merely a suggestion but a necessity governed by hazardous waste regulations. The following procedures outline the recommended methods for the complete inactivation and disposal of this compound and contaminated materials.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or any contaminated materials, it is imperative to don the appropriate personal protective equipment (PPE) to minimize the risk of exposure.

Recommended PPE includes:

  • Gloves: Two pairs of nitrile gloves are recommended.[2]

  • Eye Protection: Safety glasses with side shields or goggles are essential.[2][3]

  • Lab Coat: A long-sleeved lab coat, preferably disposable, should be worn.[2][3]

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted N95 respirator or higher level of respiratory protection should be used.[4]

All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent the spread of the toxin.[3][5]

Inactivation and Decontamination Procedures

This compound is resistant to autoclaving and requires chemical or thermal inactivation for complete degradation.[6] The primary method for chemical inactivation involves the use of a freshly prepared alkaline hypochlorite (B82951) solution.

Chemical Inactivation

A solution of sodium hypochlorite (bleach) and sodium hydroxide (B78521) is the recommended chemical agent for the complete inactivation of this compound.[2][5]

Preparation of Inactivation Solution: To prepare a 2.5% sodium hypochlorite solution with 0.25 N sodium hydroxide, mix the following:

  • 1 part household bleach (typically 5.25-6% sodium hypochlorite)

  • 1 part water

  • Add sodium hydroxide to a final concentration of 0.25 N.

Decontamination of Different Waste Types:

Waste TypeDecontamination ProcedureMinimum Contact Time
Liquid Waste Immerse in a 2.5% sodium hypochlorite solution containing 0.25 N sodium hydroxide.4 hours
Non-burnable Solid Waste (e.g., glassware) Soak in a 2.5% sodium hypochlorite solution with 0.25 N sodium hydroxide.4 hours
Burnable Solid Waste (e.g., gloves, lab coats) Place in a designated hazardous waste container for incineration.N/A
Sharps (e.g., needles, contaminated glassware) Place in a puncture-resistant sharps container. The container should then be placed in a larger container for incineration.N/A
Animal Cages and Bedding Treat with a 0.25% sodium hypochlorite and 0.025 N sodium hydroxide solution.4 hours

Data compiled from multiple sources.[2][3][5]

Thermal Inactivation

For materials that can withstand high temperatures, thermal inactivation is an effective alternative.

TemperatureMinimum Contact Time
500°F (260°C)30 minutes
900°F (482°C)10 minutes

Data from the U.S. Environmental Protection Agency.[7]

Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid generating dust.

  • Apply Inactivation Solution: Carefully apply the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution to the spill, working from the outside in.

  • Allow Sufficient Contact Time: Let the inactivation solution sit for at least 4 hours.

  • Clean the Area: After the contact time, absorb the treated spill material and clean the area thoroughly with soap and water.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

Waste Disposal

All this compound waste, even after inactivation, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] The waste containers must be clearly labeled as "Hazardous Waste: Inactivated this compound."

This compound Disposal Workflow

T2_Disposal_Workflow cluster_prep Preparation cluster_decon Decontamination cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe prep_solution Prepare Inactivation Solution (2.5% NaOCl + 0.25N NaOH) ppe->prep_solution waste_type Determine Waste Type prep_solution->waste_type liquid_solid Liquid/Non-Burnable Solid Waste waste_type->liquid_solid Liquid/Solid burnable Burnable Solid Waste waste_type->burnable Burnable spill Spill waste_type->spill Spill soak Soak in Inactivation Solution (4 hours) liquid_solid->soak incinerate Package for Incineration burnable->incinerate cleanup Follow Spill Cleanup Protocol spill->cleanup collect_waste Collect Decontaminated Waste soak->collect_waste dispose Dispose as Hazardous Waste (Follow Regulations) incinerate->dispose cleanup->collect_waste collect_waste->dispose

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is crucial for protecting personnel and the environment from the harmful effects of this mycotoxin.

References

Safeguarding Researchers: A Comprehensive Guide to Handling T-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in critical research and drug development, the safe handling of potent compounds like the T-2 mycotoxin is of paramount importance. T-2 toxin, a trichothecene (B1219388) mycotoxin produced by Fusarium species, is highly toxic and can be absorbed through dermal, inhalation, and ingestion routes, necessitating stringent safety protocols to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Essential Safety and Handling Information

This compound is a potent inhibitor of protein synthesis and can cause a range of adverse health effects. Due to its stability, it is not effectively inactivated by autoclaving. Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational procedures, is crucial.

Engineering Controls: All manipulations of this compound, especially in its powdered form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the generation and inhalation of aerosols. The work area should be clearly demarcated and restricted to authorized personnel.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE and other critical safety parameters.

ParameterRecommendationSource
Occupational Exposure Limits (OELs) No established Permissible Exposure Limit (PEL) by OSHA or Recommended Exposure Limit (REL) by NIOSH. Handle as an extremely hazardous substance and maintain exposure at the lowest possible level.General guidance for potent toxins
Primary Engineering Control Certified Chemical Fume Hood or Class II Biological Safety Cabinet.
Respiratory Protection For powdered toxin or potential aerosols: A NIOSH-approved N95 or higher-level respirator. For high-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile) is recommended. Gloves should be changed immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes.
Protective Clothing A disposable solid-front gown with tight-fitting cuffs or a disposable coverall. A lab coat is also a minimum requirement.
Decontamination Solution 5-6% Sodium Hypochlorite (B82951) (household bleach). A 3-5% solution is also cited as effective.
Decontamination Contact Time A minimum of 10 minutes. Some sources recommend up to 6 hours for heavily contaminated materials.
Waste Disposal All contaminated materials (PPE, labware, etc.) must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Ensure all necessary PPE is readily available and has been inspected for integrity.

  • Prepare the work area within the chemical fume hood or BSC by covering the surface with absorbent, plastic-backed paper.

  • Prepare a fresh 5-6% sodium hypochlorite solution for decontamination purposes.

  • Have a designated, clearly labeled hazardous waste container ready for all disposable materials that will come into contact with the toxin.

2. Handling the Toxin:

  • Don all required PPE before entering the designated work area.

  • If working with powdered this compound, handle it with extreme care to avoid creating dust. It is recommended to purchase the toxin in a liquid solution if possible.

  • If weighing the powdered form is necessary, do so on a tared, disposable weigh boat within the fume hood.

  • When preparing solutions, add the diluent slowly and carefully to the vial containing the toxin to avoid splashing.

3. Post-Handling and Decontamination:

  • After completing the experimental work, decontaminate all non-disposable equipment that came into contact with the this compound by soaking in a 5-6% sodium hypochlorite solution for at least 10 minutes.

  • Wipe down the work surface of the fume hood or BSC with the decontamination solution.

  • Carefully doff PPE in the designated area, avoiding self-contamination. Dispose of all disposable PPE in the hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

4. Spill Management:

  • In the event of a small spill within the fume hood, cover the spill with absorbent material and gently apply the 5-6% sodium hypochlorite solution, working from the outside in. Allow a contact time of at least 10 minutes before cleaning it up with fresh absorbent material.

  • For a larger spill or a spill outside of the fume hood, evacuate the area immediately, restrict access, and notify the appropriate safety personnel.

5. Disposal Plan:

  • All waste contaminated with this compound, including solutions, contaminated labware, and PPE, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The waste must be disposed of through the institution's hazardous waste management program in accordance with all local, state, and federal regulations. Never dispose of this compound waste down the drain or in the regular trash.

Workflow for Safe Handling of this compound

T2_Toxin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Hood/BSC prep_ppe->prep_workspace prep_decon Prepare Decontamination Solution prep_workspace->prep_decon prep_waste Prepare Hazardous Waste Container prep_decon->prep_waste handle_toxin Handle this compound prep_waste->handle_toxin perform_experiment Perform Experiment handle_toxin->perform_experiment spill Spill? handle_toxin->spill decon_equipment Decontaminate Equipment perform_experiment->decon_equipment decon_workspace Decontaminate Workspace decon_equipment->decon_workspace dispose_waste Collect Contaminated Waste decon_workspace->dispose_waste doff_ppe Doff PPE into Waste dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->perform_experiment spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->decon_workspace

Caption: Workflow for the safe handling of this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.